(2-Phenoxy-phenyl)-hydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-phenoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVCMGYLUIMOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109221-96-7 | |
| Record name | Hydrazine, (2-phenoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109221-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-phenoxyphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Phenoxy-phenyl)-hydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenoxy-phenyl)-hydrazine hydrochloride is a substituted aromatic hydrazine derivative that holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its unique structural motif, combining a phenylhydrazine core with a phenoxy substituent at the ortho position, imparts distinct chemical reactivity and biological activity. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents. As a cornerstone reagent, its primary application lies in the Fischer indole synthesis, a powerful method for constructing the indole nucleus—a privileged scaffold in numerous pharmaceuticals.[1][2] Furthermore, the broader class of hydrazine derivatives has demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities, suggesting a promising future for this compound in medicinal chemistry.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis. While specific experimental data for this particular substituted hydrazine is not extensively documented, the properties can be inferred from closely related analogues and the parent compound, phenylhydrazine hydrochloride.
| Property | Value/Description | Source(s) |
| CAS Number | 109221-96-7 | [5][6] |
| Molecular Formula | C₁₂H₁₃ClN₂O | [6] |
| Molecular Weight | 236.7 g/mol | [6] |
| Appearance | Expected to be a crystalline solid, likely white to off-white or beige, similar to other phenylhydrazine hydrochlorides. Phenylhydrazines can darken upon exposure to air and light. | [7][8] |
| Melting Point | Not explicitly reported for the 2-phenoxy derivative. For comparison, the related (4-phenoxy-phenyl)-hydrazine has a melting point of 56-57 °C, and phenylhydrazine hydrochloride melts at 250-254 °C with decomposition. | [6][9] |
| Boiling Point | Not explicitly reported. Phenylhydrazine decomposes at its boiling point of 243.5 °C. | [10] |
| Solubility | Expected to be soluble in water and polar organic solvents such as ethanol, similar to phenylhydrazine hydrochloride. | [7][11] |
| Stability | Stable under recommended storage conditions, though sensitive to light and air. Should be stored in a tightly closed container in a cool, well-ventilated area. | [7] |
Synthesis of this compound
The synthesis of this compound typically follows a well-established pathway for the preparation of substituted phenylhydrazines, which involves a two-step process: diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[12][13]
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 2-Phenoxyaniline
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0 °C, dissolve 2-phenoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the 2-phenoxydiazonium chloride salt.[14]
Step 2: Reduction of 2-Phenoxydiazonium Chloride
-
In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, and cool it to -20 °C.[15]
-
Add the cold reducing solution dropwise to the freshly prepared diazonium salt solution while maintaining a low temperature.
-
After the addition is complete, continue stirring the mixture for an additional hour.
-
The resulting precipitate of this compound is then collected by suction filtration.
-
Wash the solid product with a cold solvent, such as brine or diethyl ether, to remove impurities.[14]
-
Dry the purified product in vacuo at a low temperature.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and the Fischer Indole Synthesis
The chemical reactivity of this compound is primarily dictated by the hydrazine moiety, which is a potent nucleophile. This reactivity is harnessed in one of the most significant applications of this compound: the Fischer indole synthesis.[16] This reaction provides an efficient route to construct the indole ring system, a core structure in many biologically active molecules.[2]
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[17][17]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.[16][18] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[16][18]
Experimental Protocol: Fischer Indole Synthesis of a Phenoxy-Substituted Indole
-
In a round-bottom flask, combine this compound (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents).
-
Add a suitable solvent and acid catalyst. For example, glacial acetic acid can serve as both the solvent and catalyst.[19] Alternatively, a mixture of an alcohol and a stronger acid like polyphosphoric acid can be used.[17]
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the substrates and catalyst used, ranging from room temperature to reflux for several hours.[1][18]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a base, such as a 1 M sodium hydroxide solution.[1]
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenoxy-substituted indole.[1]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Applications in Drug Development and Medicinal Chemistry
Hydrazine and its derivatives have long been recognized for their diverse pharmacological activities.[4] The incorporation of a phenoxy group into the phenylhydrazine scaffold can modulate the compound's lipophilicity, electronic properties, and steric profile, potentially leading to enhanced biological activity and selectivity.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of compounds containing the hydrazide-hydrazone moiety.[20] These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases, induction of apoptosis, and cell cycle arrest.[21][22] For instance, certain quinazolinone hydrazine derivatives have been investigated as MET kinase inhibitors, a target in cancer therapy.[21] While specific studies on the anticancer activity of this compound are limited, the synthesis of its derivatives for evaluation as potential anticancer agents is a promising area of research.[20]
Antimicrobial and Anti-inflammatory Activities
Hydrazone derivatives have also demonstrated significant antimicrobial and anti-inflammatory properties.[4] The 2-phenoxyphenyl ring system, in particular, has been identified as a pharmacophore in molecules with analgesic and anti-inflammatory effects.[3] The synthesis of hybrid molecules that combine the hydrazone functionality with the 2-phenoxyphenyl scaffold presents a rational approach to developing novel therapeutic agents in these areas.[3]
Safety and Handling
Substituted phenylhydrazines and their hydrochloride salts are toxic and should be handled with appropriate safety precautions.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[7]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]
Analytical Characterization
The identity and purity of this compound and its derivatives can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.[23]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[24]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[24]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biologically important indole-containing molecules via the Fischer indole synthesis. The presence of the phenoxy group offers opportunities for further structural modifications to modulate its properties and biological activity. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential of related hydrazine and phenoxy-containing compounds underscores the importance of this compound as a lead scaffold for the design and development of novel therapeutic agents. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully exploit its potential in medicinal chemistry.
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(2-Phenoxy-phenyl)-hydrazine hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
This document provides an in-depth technical overview of (2-Phenoxy-phenyl)-hydrazine hydrochloride (CAS Number: 109221-96-7), a specialized chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, reactivity, potential applications, and safe handling.
Introduction and Strategic Importance
This compound is a substituted aromatic hydrazine derivative. Its molecular structure, featuring a phenoxy group at the ortho position to the hydrazine moiety, makes it a valuable precursor in organic synthesis. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[1][2]
While not as commonly documented as simpler aryl hydrazines, the "2-phenoxyphenyl" scaffold is of significant interest in medicinal chemistry. Analogous structures have demonstrated a range of biological activities, including analgesic and anti-inflammatory properties.[3] This suggests that this compound serves as a key building block for the synthesis of novel therapeutic agents and other complex organic molecules. Its primary utility lies in its reactive hydrazine group, which is a versatile functional handle for constructing nitrogen-containing heterocycles and other key pharmacophores.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, its fundamental properties can be summarized, and others can be inferred from its structure and comparison to related compounds like phenylhydrazine hydrochloride.
| Property | Value | Source |
| CAS Number | 109221-96-7 | [2] |
| Molecular Formula | C₁₂H₁₃ClN₂O | Chemrio |
| Molecular Weight | 236.70 g/mol | Chemrio |
| Appearance | Expected to be a crystalline solid, similar to other aryl hydrazine hydrochlorides. | N/A |
| Melting Point | Not specified. Phenylhydrazine hydrochloride melts at 250-254 °C with decomposition. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol. | N/A |
Structural Confirmation and Spectroscopic Analysis:
-
¹H NMR: Expected signals would include aromatic protons from both phenyl rings, with distinct splitting patterns due to the ortho substitution. Protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals.
-
¹³C NMR: The spectrum would show 12 distinct carbon signals corresponding to the two aromatic rings. The carbon attached to the hydrazine group would be a key indicator. For comparison, spectral data for (2-methoxyphenyl)hydrazine hydrochloride is available and can serve as a reference.[4][5]
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C-N stretching, and C-O-C stretching from the ether linkage, as well as aromatic C-H and C=C absorptions.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₂H₁₂N₂O) and characteristic fragmentation patterns.
Synthesis Protocol: A Representative Methodology
The synthesis of this compound is analogous to the well-established preparation of other aryl hydrazines, which involves a two-step process: diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[6][7] The starting material for this synthesis is 2-phenoxyaniline.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 2-Phenoxyaniline
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-phenoxyaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid (approx. 3 equivalents).
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature to ensure the stability of the diazonium salt.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the 2-phenoxybenzenediazonium chloride solution is now complete.
Step 2: Reduction of the Diazonium Salt
-
Reducing Agent Preparation: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂) (2.5 - 3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Reduction: Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred tin(II) chloride solution. The rate of addition should be controlled to keep the temperature below 10 °C.
-
Precipitation: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. The this compound will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold brine or diethyl ether to remove impurities.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to yield this compound. The product can be used in subsequent steps without further purification if a high-purity starting material was used.[7]
Synthesis Workflow Diagram
Caption: General reaction scheme for hydrazone formation.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is widely available for this compound. However, based on the known hazards of phenylhydrazine hydrochloride and other related compounds, it must be handled with extreme caution. [8][9][10] Potential Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. [8][10]Phenylhydrazine compounds can cause damage to the liver, kidneys, and blood. [10]* Irritation: Expected to cause skin and serious eye irritation. [8][10]* Sensitization: May cause an allergic skin reaction. [9][10]* Long-Term Effects: Suspected of causing genetic defects and cancer (carcinogenicity). [8][9]It may also cause damage to organs through prolonged or repeated exposure. [10]* Environmental Hazards: Likely to be very toxic to aquatic life. Recommended Handling Procedures:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. * Handling: Avoid creating dust. Do not breathe dust, vapors, or mists. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area. [8]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention. [8] * Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. * Keep locked up or in an area accessible only to qualified personnel. * The compound is likely sensitive to light, air, and moisture (hygroscopic). Store under an inert atmosphere (e.g., argon or nitrogen).
Conclusion
This compound is a specialized chemical intermediate with significant potential, particularly in the field of medicinal chemistry for the development of new analgesic and anti-inflammatory drugs. While detailed public data on this specific molecule is scarce, a robust understanding of its synthesis, reactivity, and hazards can be established through analogy with closely related compounds. Researchers and drug development professionals should handle this compound with appropriate caution, recognizing its potential hazards while leveraging its synthetic versatility.
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Molecular structure of (2-Phenoxy-phenyl)-hydrazine hydrochloride
An In-depth Technical Guide on the Molecular Structure of (2-Phenoxy-phenyl)-hydrazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of this compound, a key chemical intermediate. Our focus is on the precise elucidation of its molecular structure through modern analytical techniques, the rationale behind these experimental choices, and its practical application in synthetic chemistry.
Compound Overview and Significance
This compound, with CAS Number 2620-83-9, is a salt of the hydrazine derivative bearing a phenoxy substituent ortho to the hydrazine group. Its chemical formula is C₁₂H₁₃ClN₂O, and it has a molecular weight of approximately 236.70 g/mol . This compound is not typically an active pharmaceutical ingredient itself but serves as a critical precursor, most notably in the synthesis of heterocyclic compounds like indoles via the Fischer indole synthesis. Its strategic importance lies in the pre-installed phenoxy group, which can be a key pharmacophore or a directing group in subsequent synthetic transformations. Understanding its precise three-dimensional structure and electronic properties is paramount for predicting its reactivity and designing efficient synthetic routes for complex target molecules.
Elucidation of the Molecular Structure
The definitive structure of this compound is established through a combination of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of proof.
Core Chemical Structure
The molecule consists of a central phenyl ring substituted with a hydrazine hydrochloride group (-NHNH₃⁺Cl⁻) and an adjacent phenoxy group (-O-Ph). The ortho-relationship between these two bulky substituents imposes significant steric and electronic effects that dictate the molecule's preferred conformation and reactivity.
Spectroscopic Verification
Workflow for Spectroscopic Analysis
Caption: Workflow for the structural elucidation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for determining the connectivity of a molecule in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. Due to the electron-withdrawing nature of the phenoxy and hydrazine groups, these protons would appear in the downfield region (typically 6.8-7.8 ppm). The N-H protons of the hydrazine hydrochloride salt would likely appear as broad signals further downfield, and their integration would correspond to three protons.
-
¹³C NMR: The carbon NMR would display 12 distinct signals in the aromatic region (approx. 110-160 ppm), confirming the presence of 12 unique carbon atoms in the structure, assuming no accidental signal overlap.
B. Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass of the parent cation.
-
Expected Observation: The analysis would be performed in positive ion mode. The expected primary ion would be the protonated free base, [(C₁₂H₁₂N₂O) + H]⁺, with a mass-to-charge ratio (m/z) of approximately 201.10. The detection of this ion confirms the molecular weight of the organic portion of the salt.
C. Infrared (IR) Spectroscopy IR spectroscopy is ideal for identifying the functional groups present.
-
Key Expected Bands:
-
N-H Stretching: Strong, broad absorptions in the 2500-3200 cm⁻¹ range, characteristic of an amine salt (R-NH₃⁺).
-
C-O-C Stretching: A strong, sharp band around 1200-1250 cm⁻¹ corresponding to the aryl ether linkage.
-
C=C Stretching: Multiple sharp peaks in the 1400-1600 cm⁻¹ region, indicative of the aromatic rings.
-
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common pathway involves the diazotization of 2-phenoxyaniline followed by reduction.
Synthetic Pathway Overview
Caption: Synthetic pathway from 2-phenoxyaniline to the target hydrazine salt.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-phenoxyaniline.
Materials:
-
2-Phenoxyaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: a. Dissolve 2-phenoxyaniline in a solution of concentrated HCl and water, then cool the mixture to 0-5 °C in an ice bath with vigorous stirring. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. c. The formation of the diazonium salt intermediate is typically indicated by a color change. Stir for an additional 30 minutes at this temperature. d. Causality: This low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield.
-
Reduction: a. In a separate flask, prepare a solution of stannous chloride in concentrated HCl. Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution. The addition should be controlled to manage the exothermic reaction. c. Causality: Stannous chloride is a classic and effective reducing agent for converting diazonium salts to the corresponding hydrazines. The acidic environment is necessary for the reaction to proceed and to form the hydrochloride salt of the product.
-
Isolation and Purification: a. After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature. b. The resulting precipitate, this compound, is collected by vacuum filtration. c. The crude product is washed with a small amount of cold water or another suitable solvent to remove residual acids and salts. d. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
Applications in Drug Development
The primary utility of this compound is as a synthon for building more complex molecular architectures.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2620-83-9 | |
| Molecular Formula | C₁₂H₁₃ClN₂O | |
| Molecular Weight | 236.70 g/mol | |
| Appearance | White to off-white crystalline powder |
Fischer Indole Synthesis
This is the most prominent application. The hydrazine reacts with a ketone or aldehyde under acidic conditions to form a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement and subsequent cyclization to form a substituted indole. The phenoxy group at the 2-position of the hydrazine ultimately becomes a substituent at the 7-position of the resulting indole ring, yielding 7-phenoxyindoles. These scaffolds are present in various biologically active molecules.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
- PubChem Compound Summary for CID 2777180, (2-Phenoxyphenyl)hydrazine hydrochloride.
(2-Phenoxy-phenyl)-hydrazine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenoxy-phenyl)-hydrazine hydrochloride is a substituted aromatic hydrazine salt that serves as a valuable building block in synthetic organic chemistry. Its structural complexity, featuring a phenoxy moiety on the phenyl ring, makes it a precursor of interest for constructing complex heterocyclic scaffolds. Hydrazine derivatives are fundamentally important in the synthesis of a wide array of biologically active molecules, and this particular compound is no exception. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic approach, analytical characterization methods, and critical safety information, contextualized with insights relevant to its application in research and drug development.
Section 1: Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity. This compound is defined by its unique molecular structure, from which its properties and reactivity are derived.
-
Chemical Name: this compound
The structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring at position 1. At the adjacent position 2, a phenoxy group (-O-C₆H₅) is attached. The molecule is supplied as a hydrochloride salt, which improves its stability and handling characteristics compared to the free base.
Caption: Structure of this compound.
Section 2: Physical and Chemical Properties
Quantitative physical and chemical data are paramount for designing experiments, ensuring safe handling, and predicting behavior in chemical reactions. While specific experimental data for this compound is not widely published, the properties of the parent compound, phenylhydrazine hydrochloride, provide a useful baseline.
| Property | Value | Source |
| Appearance | White to pale yellow crystalline powder (expected) | [3] |
| Molecular Formula | C₁₂H₁₃ClN₂O | [1][2] |
| Molecular Weight | 236.70 g/mol | [1][2] |
| Melting Point | Data not available. For Phenylhydrazine HCl: ~250-254 °C (decomposes) | [4][5] |
| Boiling Point | Data not available. For Phenylhydrazine HCl: Decomposes | [6] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol. For Phenylhydrazine HCl: Soluble in water and alcohol; insoluble in ether. | [3][6][7] |
| Stability | Stable under recommended storage conditions. Sensitive to light and air. The hydrochloride salt is more stable than the free base. | [3] |
Section 3: Synthesis and Mechanism
The synthesis of substituted phenylhydrazines typically follows a well-established pathway involving the diazotization of a primary aromatic amine followed by reduction. For this compound, the logical precursor is 2-phenoxyaniline.
Causality Behind the Synthetic Choices:
-
Diazotization: The process begins with the conversion of the primary amine (2-phenoxyaniline) into a diazonium salt. This is achieved by treating the amine with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing. The hydrochloric acid serves both to form the amine salt, making it soluble, and to generate the necessary nitrous acid in situ from sodium nitrite.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. The stannous chloride reduces the diazonium group to the hydrazine, precipitating the product as the hydrochloride salt.
Caption: General workflow for synthesizing aryl hydrazine hydrochlorides.
Section 4: Applications in Research and Drug Development
Phenylhydrazine and its derivatives are cornerstone reagents in organic synthesis, primarily due to their role in the Fischer Indole Synthesis . This reaction is one of the most reliable methods for constructing the indole ring system, a privileged scaffold found in a vast number of pharmaceuticals and natural products.
Mechanism of Action in Fischer Indole Synthesis: this compound can react with an aldehyde or ketone to form a phenylhydrazone intermediate. Upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), this intermediate undergoes a[2][2]-sigmatropic rearrangement, followed by the loss of ammonia, to yield a substituted indole.
The presence of the 2-phenoxy group on the hydrazine allows for the synthesis of indoles with substitution at the 7-position, providing access to a class of compounds that can be further elaborated into complex drug candidates. Derivatives of phenylhydrazine are explored for their potential as antitumor, anti-inflammatory, and antimicrobial agents.
Caption: Application of (2-Phenoxy-phenyl)-hydrazine in synthesis.
Section 5: Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of spectroscopic techniques is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex. Key signals would include:
-
Broad signals for the -NH-NH₂ protons, which are exchangeable with D₂O.
-
Aromatic protons from both the phenyl and phenoxy rings, likely appearing in the range of 6.8-7.5 ppm. The substitution pattern will lead to a complex splitting pattern.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct signals for the aromatic carbons, unless there is accidental overlap. The carbon attached to the nitrogen (C-N) and the carbon attached to the ether oxygen (C-O) will be key diagnostic peaks.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would include:
-
N-H stretching vibrations around 3200-3400 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
C=C stretching in the aromatic rings around 1450-1600 cm⁻¹.
-
A strong C-O-C (ether) stretching band around 1200-1250 cm⁻¹.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₂H₁₂N₂O.
Section 6: Safety, Handling, and Toxicology
Trustworthiness through Self-Validating Protocols: Safe handling is non-negotiable. The protocols described are based on established best practices for handling toxic and potentially carcinogenic materials.
This compound, like other phenylhydrazine derivatives, must be handled with extreme caution. It is classified as toxic and may have carcinogenic and mutagenic properties.[2][8]
Hazard Summary:
| Hazard Class | Statement |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | May cause cancer. |
| Aquatic Hazard | Very toxic to aquatic life. |
Recommended Handling Procedures:
-
Engineering Controls: Always use this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended for splash hazards.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and air. Store under an inert atmosphere if possible.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 7: Experimental Protocols
Protocol 7.1: Representative Synthesis of this compound
This protocol is a representative procedure based on standard methods and should be adapted and optimized.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-phenoxyaniline (1 equivalent) in concentrated hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred stannous chloride solution. A precipitate should form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or ether) to remove impurities.
-
Dry the product under vacuum to yield this compound.
-
Protocol 7.2: Characterization by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the N-H protons, allowing them to be observed.
-
Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
-
Analysis:
-
Integrate all peaks.
-
Identify the solvent peak.
-
Assign the aromatic protons (typically 6.8-7.5 ppm).
-
Identify the broad N-H peaks (can be highly variable in chemical shift).
-
Confirm purity by the absence of significant impurity peaks. To confirm N-H peaks, a D₂O shake can be performed; add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peaks should disappear.
-
References
- AA Blocks. (n.d.). (2-Phenoxy-phenyl)-hydrazine, HCl.
- Molbase. (n.d.). This compound.
- Qingdao Fengchen Technology and trade. (n.d.). Phenylhydrazine Hydrochloride or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1.
- Chembid. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information.
- Reachem chemicals. (n.d.). Phenyl Hydrazine HCl Suppliers.
- PubChem. (n.d.). Phenylhydrazine.
- PubChem. (n.d.). Phenylhydrazine hydrochloride.
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An In-Depth Technical Guide to the Synthesis of (2-Phenoxy-phenyl)-hydrazine hydrochloride
This guide provides a comprehensive overview of the synthesis of (2-Phenoxy-phenyl)-hydrazine hydrochloride, a key intermediate in the development of various pharmaceuticals and fine chemicals. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis and characterization of this compound.
Introduction: The Significance of (2-Phenoxy-phenyl)-hydrazine
(2-Phenoxy-phenyl)-hydrazine and its derivatives are pivotal building blocks in organic synthesis, most notably in the construction of indole structures via the Fischer indole synthesis.[1][2] The indole motif is a core component of numerous biologically active compounds, including anti-migraine agents of the triptan class.[1] The strategic placement of a phenoxy group on the phenylhydrazine scaffold allows for the introduction of diverse functionalities, making it a valuable synthon in medicinal chemistry for the exploration of new therapeutic agents.[3][4]
This guide will delineate a two-stage synthetic approach, commencing with the synthesis of the precursor 2-phenoxyaniline, followed by its conversion to the target this compound. We will also delve into the critical aspects of reaction mechanisms, experimental protocols, characterization, and safety considerations.
Strategic Approach to Synthesis
The synthesis of this compound is logically approached in two main stages. The first stage involves the formation of the diaryl ether linkage to produce 2-phenoxyaniline. The second stage is the conversion of the primary aromatic amine functionality of 2-phenoxyaniline into the desired hydrazine hydrochloride.
Caption: Overall synthetic strategy for this compound.
Synthesis of the Precursor: 2-Phenoxyaniline
The formation of the diaryl ether bond in 2-phenoxyaniline is most effectively achieved through the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[5][6]
Reaction Principle: The Ullmann Condensation
The Ullmann condensation for diaryl ether synthesis traditionally requires harsh reaction conditions. However, modern protocols often utilize catalytic amounts of copper with ligands to facilitate the reaction under milder conditions.[5][6] The general mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.[6]
Caption: Generalized mechanism of the Ullmann Condensation for diaryl ether synthesis.
Experimental Protocol: Synthesis of 2-Phenoxyaniline
This protocol is adapted from established procedures for Ullmann-type reactions.[7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromoaniline | 172.03 | 10.0 g | 58.1 mmol |
| Phenol | 94.11 | 6.56 g | 69.7 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 16.0 g | 116 mmol |
| Copper(I) Chloride (CuCl) | 98.99 | 4.6 g | 46.5 mmol |
| 1-Butylimidazole | 124.18 | 5.77 g | 46.5 mmol |
| o-Xylene | 106.16 | 100 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromoaniline, phenol, potassium carbonate, copper(I) chloride, and 1-butylimidazole.
-
Add o-xylene to the flask and ensure the mixture is well-suspended.
-
Flush the flask with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 140°C and maintain this temperature for 20 hours with vigorous stirring.
-
After cooling to room temperature, filter the mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 2-phenoxyaniline.
Synthesis of this compound
The conversion of 2-phenoxyaniline to its corresponding hydrazine hydrochloride is a two-step process involving diazotization followed by reduction.
Reaction Principle: Diazotization and Reduction
Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form diazonium salts.[8][9] This reaction proceeds via the formation of a nitrosonium ion (NO⁺) which acts as the electrophile.[9]
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in hydrochloric acid or sodium sulfite.[10][11] The use of stannous chloride is often preferred for its efficiency and the direct precipitation of the hydrazine hydrochloride salt.
Caption: Workflow for the conversion of 2-phenoxyaniline to the target hydrazine hydrochloride.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general and reliable method for the synthesis of phenylhydrazine hydrochlorides.[10]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Phenoxyaniline | 185.22 | 10.0 g | 54.0 mmol |
| Concentrated HCl (12 M) | 36.46 | 45 mL | - |
| Water (H₂O) | 18.02 | 70 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.9 g | 56.7 mmol |
| Stannous Chloride (SnCl₂) | 189.60 | 20.4 g | 108 mmol |
Procedure:
-
In a flask, dissolve 2-phenoxyaniline in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the cooled 2-phenoxyaniline solution, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid.
-
Add the stannous chloride solution dropwise to the diazonium salt solution, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
The precipitated this compound is collected by filtration.
-
Wash the solid product with brine and then with diethyl ether.
-
Dry the product in a vacuum oven at 40°C overnight.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:
-
Melting Point: Determination of the melting point can provide a preliminary indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will confirm the presence of aromatic protons from both phenyl rings and the protons of the hydrazine moiety. A representative ¹H NMR spectrum for phenylhydrazine hydrochloride shows signals in the aromatic region (around 6.9-7.3 ppm) and broad signals for the NH and NH₃⁺ protons (around 8.4 and 10.4 ppm, respectively).[5]
-
¹³C NMR spectroscopy will show the characteristic signals for the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (typically in the range of 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹).[12][13]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Safety Precautions
Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. Use a respirator if ventilation is inadequate.[10][14]
-
Skin and Eye Contact: Hydrazine derivatives are corrosive and can cause severe burns. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14]
-
Handling: Hydrazine is a strong reducing agent and can react violently with oxidizing agents. Avoid contact with metals, metal oxides, and acids.
-
Waste Disposal: Dispose of all waste containing hydrazine derivatives according to institutional and local regulations for hazardous chemical waste.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and adherence to safety protocols. The Ullmann condensation provides an effective route to the 2-phenoxyaniline precursor, which can then be converted to the target hydrazine hydrochloride via a reliable diazotization and reduction sequence. The methodologies and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important chemical intermediate for its application in pharmaceutical research and development.
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(2-Phenoxy-phenyl)-hydrazine hydrochloride: An Inquiry into its Mechanism of Action
Prepared by a Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive review of the available scientific literature regarding the mechanism of action of (2-Phenoxy-phenyl)-hydrazine hydrochloride.
Executive Summary
An exhaustive search of the current scientific and patent literature has been conducted to elucidate the mechanism of action of this compound. The primary finding of this investigation is a notable absence of published research detailing the pharmacological, biochemical, or physiological effects of this specific compound. The available data predominantly identify it as a chemical intermediate or a reagent used in chemical synthesis, rather than as a bioactive agent with a characterized mechanism of action. This guide will detail the findings of the literature search and provide a framework for the initial characterization of a novel compound's mechanism of action, should such research be undertaken.
Current State of Knowledge: A Void in the Literature
Searches of prominent scientific databases, including PubMed, Scopus, and the CAS registry, yielded no studies focused on the biological activity or mechanism of action of this compound. The compound is listed in numerous chemical supplier catalogs, indicating its availability for research and synthesis purposes. However, these listings lack any accompanying data on its biological effects.
This lack of information prevents a detailed discussion of its specific molecular targets, signaling pathways, or dose-response relationships. It is plausible that this compound is:
-
A novel, uncharacterized compound with no publicly available biological data.
-
An intermediate in the synthesis of other, more complex molecules.
-
A compound that has been synthesized but has not yet undergone biological screening.
A Methodological Framework for Elucidating a Novel Compound's Mechanism of Action
Given the absence of data for this compound, this section will pivot to a more general, yet crucial, topic: a robust, field-proven workflow for the initial investigation into the mechanism of action of any novel chemical entity. This provides a practical guide for researchers who may be in possession of this or similar uncharacterized compounds.
Phase 1: Initial Screening and Target Identification
The primary objective is to ascertain if the compound elicits any biological response and to identify its potential molecular targets.
Experimental Workflow: High-Throughput Screening (HTS)
A broad-based HTS campaign is the cornerstone of initial mechanism of action studies. This involves screening the compound against a diverse panel of assays.
Step-by-Step Protocol:
-
Assay Panel Selection: Choose a commercially available or in-house developed panel that includes a wide range of target classes (e.g., GPCRs, kinases, ion channels, nuclear receptors).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Execution: Perform the HTS assays according to the manufacturer's protocols. Include appropriate positive and negative controls.
-
Data Analysis: Analyze the raw data to identify any "hits" – instances where the compound shows significant activity.
Causality Behind Experimental Choices: An HTS approach is favored for its breadth. By testing against hundreds of potential targets simultaneously, it maximizes the probability of identifying a lead interaction, which can then be pursued with more focused studies.
Workflow Diagram: Target Identification
Caption: Initial workflow for identifying molecular targets of a novel compound.
Phase 2: Cellular Phenotyping and Pathway Analysis
Once a potential target is identified, the next step is to understand the compound's effect on cellular behavior and the signaling pathways it modulates.
Experimental Workflow: Phenotypic Screening
This involves treating various cell lines with the compound and observing changes in cellular phenotype.
Step-by-Step Protocol:
-
Cell Line Selection: Choose a panel of cell lines relevant to the potential target's function.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound.
-
Phenotypic Analysis: Utilize high-content imaging or other assays to assess changes in cell morphology, proliferation, apoptosis, or other relevant phenotypes.
-
Pathway Analysis: If a specific phenotype is observed, use techniques like Western blotting or RNA sequencing to investigate changes in key signaling pathways downstream of the identified target.
Trustworthiness and Self-Validation: This workflow incorporates self-validation by correlating the observed cellular phenotype with the known function of the identified molecular target. For example, if the target is a pro-apoptotic kinase, a valid result would be the observation of increased apoptosis in treated cells.
Signaling Pathway Diagram: Hypothetical Example
Caption: Hypothetical signaling pathway for a novel kinase inhibitor.
Quantitative Data Summary
As no experimental data exists for this compound, the following table serves as a template for how such data, once generated, should be presented.
| Assay Type | Parameter | Value | Units |
| Target Binding | IC50 vs. Target X | e.g., 1.2 | µM |
| Cell Proliferation | GI50 in Cell Line Y | e.g., 5.8 | µM |
| Apoptosis Induction | EC50 for Caspase-3 Activation | e.g., 7.3 | µM |
Conclusion and Future Directions
The mechanism of action of this compound remains undefined within the public domain of scientific research. It currently stands as an uncharacterized molecule with potential for novel biological activity. The immediate future direction for any research group interested in this compound would be to initiate the foundational studies outlined in this guide. A systematic approach, beginning with broad screening and progressing to more focused cellular and molecular analyses, will be critical in uncovering its potential therapeutic or toxicological properties. Until such studies are performed and published, any discussion of its mechanism of action would be purely speculative.
References
As no peer-reviewed studies detailing the mechanism of action of this compound were identified, a traditional reference list of primary literature is not applicable. The information presented is based on a comprehensive search of publicly available scientific and chemical databases.
An In-Depth Technical Guide to the Spectral Analysis of (2-Phenoxy-phenyl)-hydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectral data for (2-Phenoxy-phenyl)-hydrazine hydrochloride, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the elucidation of the compound's molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the spectral data, grounded in fundamental principles, and is supplemented with detailed, field-proven experimental protocols. The guide emphasizes the causality behind methodological choices, ensuring a robust and validated approach to structural characterization.
Introduction: The Analytical Imperative
This compound is a substituted aromatic hydrazine derivative. Its structure, featuring a phenoxy group ortho to a hydrazine hydrochloride moiety, makes it a valuable precursor in the synthesis of heterocyclic compounds, including indoles and other pharmacologically relevant scaffolds. Accurate and unambiguous structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed molecular fingerprint. This guide synthesizes data from NMR, IR, and MS to present a holistic and validated structural profile of the title compound.
Molecular Structure and Spectroscopic Correlation
The foundational step in spectral interpretation is understanding the molecule's architecture. The key structural features of this compound (C₁₂H₁₃ClN₂O) that will be interrogated by spectroscopic methods are:
-
Two Aromatic Rings: A phenyl ring and a phenoxy-substituted phenyl ring, giving rise to complex signals in the aromatic region of the NMR spectrum.
-
Ether Linkage (C-O-C): This will produce characteristic stretching vibrations in the IR spectrum.
-
Hydrazinium Moiety (-NH-NH₃⁺): As a hydrochloride salt, the hydrazine group is protonated. This results in N-H bonds that are observable in both NMR and IR spectroscopy. The positive charge also influences the molecule's fragmentation in mass spectrometry.
Below is a diagram of the structure with a numbering system used for NMR assignments.
Caption: Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Rationale for Experimental Choices
The choice of solvent is critical for NMR analysis of hydrazine salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar hydrochloride salt and because its residual solvent peak does not obscure key regions of the spectrum. Furthermore, the acidic protons of the hydrazinium group (NH and NH₃⁺) are exchangeable; DMSO-d₆ is a non-protic solvent that slows down this exchange, allowing these protons to be observed as distinct, albeit often broad, signals.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approx. 6.8-7.5 ppm) due to the nine aromatic protons on two different ring systems. The protons of the hydrazinium group will appear further downfield, typically broadened by quadrupole effects from the nitrogen atoms and by chemical exchange.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.5 | br s | 3H | -NH₃⁺ | Broad signal due to proton exchange and quadrupolar coupling. Downfield shift due to positive charge. |
| ~8.5 | br s | 1H | -NH- | Broad signal, downfield due to inductive effect of the adjacent nitrogen and phenyl ring. |
| ~7.4-6.8 | m | 9H | Ar-H | Complex multiplet pattern arising from the nine protons of the two aromatic rings. Overlapping signals are expected. |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton. Twelve distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~155-158 | C1' | Aromatic carbon attached to the ether oxygen, deshielded. |
| ~145-148 | C2 | Aromatic carbon attached to the ether oxygen, deshielded. |
| ~140-142 | C1 | Aromatic carbon attached to the hydrazine group. |
| ~130-132 | C4', C6, C4 | Aromatic CH carbons. |
| ~120-125 | C2', C6', C5 | Aromatic CH carbons. |
| ~115-120 | C3', C5', C3 | Aromatic CH carbons. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add at least 1024 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO-d₅ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ carbon signal at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Diagnostic Vibrations for Structural Confirmation
For this compound, the key diagnostic peaks will correspond to N-H, C-H, C-O, and C=C bonds. The hydrochloride form will show broad absorptions for the N-H stretches of the -NH₃⁺ group, which are often superimposed on the C-H stretching region.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3200-2800 (broad) | N-H stretch | -NH₃⁺ and -NH- groups in the hydrazinium salt. |
| 3100-3000 | C-H stretch | Aromatic C-H. |
| ~1600, ~1480 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1240 | C-O-C stretch | Asymmetric stretch of the aryl ether. |
| ~750 | C-H bend | Out-of-plane bending for ortho-disubstituted ring. |
Standard Protocol for ATR-IR Data Acquisition
The Attenuated Total Reflectance (ATR) technique is preferred for solid samples due to its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Background Collection: Clean the ATR crystal surface with isopropanol and collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O).
-
Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquisition: Collect the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Caption: Figure 2: General workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Ionization and Fragmentation Insights
Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged salt. In positive ion mode, the spectrum should show the molecular ion of the free base after the loss of HCl. The molecular weight of the free base, (2-Phenoxy-phenyl)-hydrazine (C₁₂H₁₂N₂O), is 200.24 g/mol . Therefore, the protonated molecular ion [M+H]⁺ is expected at m/z 201.
The primary fragmentation pathway often involves the cleavage of the weakest bonds. In this molecule, the N-N bond and the C-O ether bond are likely points of fragmentation.
Caption: Figure 3: Proposed ESI-MS fragmentation pathway.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
|---|---|
| 201 | [M+H]⁺ (Protonated molecule of the free base) |
| 170 | [M+H - NH₂NH₂]⁺ |
| 107 | [C₆H₄NHNH₂ + H]⁺ |
| 93 | [C₆H₅O]⁺ |
Standard Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or ion trap analyzer.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters:
-
Set the source to positive ion mode.
-
Optimize capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature to achieve a stable signal.
-
-
Mass Analyzer Parameters:
-
Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).
-
If fragmentation data is desired, perform MS/MS analysis by isolating the parent ion (m/z 201) and applying collision-induced dissociation (CID).
-
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
-
MS confirms the molecular mass of the core structure (200.24 Da).
-
IR confirms the presence of key functional groups: N-H bonds from the hydrazinium salt, the C-O-C ether linkage, and aromatic rings.
-
NMR provides the definitive connectivity map, showing the arrangement of protons and carbons, confirming the ortho-substitution pattern and the presence of both phenyl rings.
Together, these three techniques provide a self-validating system, leaving no ambiguity in the structural assignment of this compound. This rigorous characterization is fundamental to its application in research and development, ensuring reliability and reproducibility in synthetic chemistry.
References
A Technical Guide for Advanced Research on (2-Phenoxy-phenyl)-hydrazine Hydrochloride
Abstract: (2-Phenoxy-phenyl)-hydrazine hydrochloride is a compelling, yet underexplored, chemical entity possessing two highly valuable pharmacophores: the diaryl ether linkage and the reactive hydrazine group. This guide delineates a strategic framework for unlocking its potential, moving beyond its role as a simple chemical intermediate. We present two primary, high-impact research trajectories: its application as a strategic precursor in medicinal chemistry for synthesizing novel indole-based and pyrazole-based therapeutic agents, and its potential use in developing new classes of functional materials. This document provides the scientific rationale, detailed experimental workflows, and step-by-step protocols to empower researchers in drug discovery and materials science to pioneer new applications for this versatile molecule.
Introduction to this compound
This compound is an aromatic hydrazine derivative distinguished by a phenoxy substituent at the ortho position of the phenyl ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.[1] While specific literature on this exact molecule is sparse, the constituent moieties—the diaryl ether skeleton and the hydrazine functional group—are cornerstones of modern synthetic and medicinal chemistry.[2][3]
The hydrazine group (-NHNH₂) is a potent nucleophile and a precursor for a vast array of nitrogen-containing heterocycles.[3][4] It is a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][5] Hydrazine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[6][7][8] The diaryl ether motif is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, where it often imparts conformational rigidity and favorable metabolic stability.
The strategic placement of these two groups in this compound suggests significant, untapped potential. This guide outlines actionable research pathways to exploit its unique chemical architecture.
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of experimental design. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 109221-96-7 | [9][10] |
| Molecular Formula | C₁₂H₁₃ClN₂O | [9] |
| Molecular Weight | 236.7 g/mol | [9] |
| Appearance | Expected to be a white to off-white crystalline solid | [1] |
| Solubility | Expected to be soluble in water, ethanol, and other polar solvents | [1] |
| Stability | Stable under recommended storage conditions; sensitive to strong oxidizing agents | [1] |
Synthesis and Characterization
A reliable synthetic route is critical for any research program. Phenylhydrazines are typically synthesized via the diazotization of an aniline precursor, followed by reduction.[11][12][13][14]
General Synthetic Scheme:
-
Diazotization: 2-Phenoxyaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Reduction: The diazonium salt is then reduced to the hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated HCl or sodium sulfite (Na₂SO₃).[11][13]
-
Isolation: The resulting this compound precipitates from the acidic solution and can be isolated by filtration.[11]
Characterization would be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to verify the structure and purity.
Proposed Research Area 1: Medicinal Chemistry & Drug Discovery
The structure of this compound is an ideal starting point for constructing libraries of complex heterocyclic compounds with high therapeutic potential.
Rationale: A Gateway to Privileged Scaffolds
Two immediate and powerful applications in medicinal chemistry are the Fischer Indole Synthesis and the synthesis of Pyrazole Derivatives .
-
Fischer Indole Synthesis: This classic, acid-catalyzed reaction produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone.[15][16][17] The indole nucleus is a cornerstone of pharmacology, present in neurotransmitters (serotonin), anti-migraine drugs (triptans), and numerous anticancer agents.[15][18] Using this compound would yield novel phenoxy-substituted indoles, a chemical space of significant interest.
-
Pyrazole Synthesis: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are readily synthesized by the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[19][20] Pyrazole-containing molecules are known for a wide range of biological activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial effects.[19]
Experimental Workflow: From Precursor to Bioactive Library
The proposed workflow is designed to efficiently generate a library of novel compounds for biological screening.
Caption: Workflow for synthesis and screening of novel heterocyclic compounds.
Detailed Protocol: One-Pot Fischer Indole Synthesis
This protocol describes the synthesis of a representative phenoxy-substituted indole using cyclohexanone as the carbonyl partner. The one-pot approach, where the hydrazone is formed in situ, is efficient and widely applicable.[18]
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.37 g, 10 mmol) and glacial acetic acid (30 mL).
-
Addition of Ketone: While stirring, add cyclohexanone (1.08 g, 11 mmol, 1.1 eq) to the mixture at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A solid precipitate should form.
-
Workup - Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure phenoxy-substituted tetrahydrocarbazole derivative.
-
Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Proposed Research Area 2: Synthetic Chemistry & Materials Science
The reactivity of the hydrazine moiety and the electronic properties of the diaryl ether system can be leveraged to create novel functional materials.
Rationale: Building Blocks for Functional Polymers
Hydrazine derivatives can serve as monomers in polymerization reactions. The resulting polymers, containing N-N linkages and aromatic rings, could exhibit interesting properties for applications in electronics or as high-performance materials. For instance, oxidative polymerization could lead to the formation of conjugated polymers with potential applications in organic electronics (OLEDs, OFETs). The phenoxy group can enhance solubility and processability, which are often major challenges in materials science.
Experimental Workflow: Monomer to Polymer
This workflow outlines the conceptual steps from the starting hydrazine to a characterizable polymer.
Caption: Conceptual workflow for polymer synthesis and characterization.
Detailed Protocol: Synthesis of a Pyrazole Derivative
This protocol details the synthesis of a 1-(2-phenoxyphenyl)-3,5-dimethyl-1H-pyrazole, a key heterocyclic building block.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Ethanol (as solvent)
-
Triethylamine (optional, as base)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2.37 g, 10 mmol) in ethanol (25 mL). If the free base is desired for the reaction, a stoichiometric amount of a mild base like triethylamine can be added to neutralize the HCl salt.
-
Reagent Addition: Add acetylacetone (1.05 g, 10.5 mmol, 1.05 eq) to the solution at room temperature.
-
Heating: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add 50 mL of water to the residue, which should induce precipitation of the crude product.
-
Isolation & Purification: Collect the solid by vacuum filtration. Wash with cold water. The crude pyrazole can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Validation: Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
This compound represents a molecule of significant latent value. Its true potential lies not in its current state but in its utility as a sophisticated building block. The research avenues proposed herein—the synthesis of novel indole and pyrazole libraries for drug discovery and the exploration of new polymeric materials—provide a clear and actionable roadmap for investigation. By applying established, powerful synthetic transformations like the Fischer indole synthesis and pyrazole formation, researchers can rapidly generate molecular diversity and explore new chemical space. The insights gained from these studies will undoubtedly catalyze further innovation, cementing the role of this versatile precursor in the advancement of chemical and biomedical sciences.
References
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). MDPI.
- The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Synthesis and Characterization of Hydrazine Derivatives. (2025). Anusandhanvallari.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). National Center for Biotechnology Information (NCBI).
- Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. (2024). National Center for Biotechnology Information (NCBI).
- Fischer indole synthesis. (n.d.). Wikipedia.
- Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (2021). Material Science Research India.
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. OMICS International.
- Phenylhydrazine Hydrochloride. (n.d.). Organic Syntheses.
- Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. (n.d.). Indian Platinum.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). National Center for Biotechnology Information (NCBI).
- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2022). International Journal of Advanced Research in Science, Communication and Technology.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Center for Biotechnology Information (NCBI).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
- This compound. (n.d.). BOJNSCI.
- Phenylhydrazine and its monohydrochloride: Human health tier II assessment. (2014). Australian Department of Health and Aged Care.
- Synthetic method of phenylhydrazine hydrochloride. (2016). Google Patents.
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A Technical Guide to the Safe Handling of (2-Phenoxy-phenyl)-hydrazine hydrochloride and Related Arylhydrazines
Introduction: (2-Phenoxy-phenyl)-hydrazine hydrochloride (CAS No. 109221-96-7) is a substituted arylhydrazine derivative, a class of compounds that serves as a versatile building block in modern organic synthesis and drug discovery.[1] These molecules are key precursors for constructing complex heterocyclic scaffolds, such as indoles via the Fischer indole synthesis, and for synthesizing phenylhydrazones, which are intermediates in the development of novel therapeutic agents.[2][3][4]
Section 1: Chemical Identification and Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. While specific experimental data for this compound is limited, the table below includes its known identifiers and uses data from phenylhydrazine hydrochloride as a proxy for its physical characteristics, given the structural similarity.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 109221-96-7 | [1][6] |
| Molecular Formula | C₁₂H₁₃ClN₂O | Inferred |
| Appearance | White to cream/pale yellow crystalline powder (proxy) | [7] |
| Solubility | Soluble in water, ethanol (proxy) | [7] |
| Stability | Stable under recommended storage conditions. Air and light sensitive. May decompose at high temperatures. | [7][8] |
| Reactivity | Incompatible with strong oxidizing agents and bases. | [8][9] |
Section 2: Hazard Identification and Toxicology
The primary hazards of this compound are extrapolated from phenylhydrazine hydrochloride, which is classified as highly toxic and a suspected carcinogen. The hydrazine functional group is responsible for much of this toxicity, capable of generating reactive intermediates and inducing oxidative stress.[5]
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | ☣️ | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[10] |
| Carcinogenicity | ☣️ | H350: May cause cancer.[10][11] |
| Germ Cell Mutagenicity | ☣️ | H341: Suspected of causing genetic defects.[10][11] |
| Specific Target Organ Toxicity (Repeated Exposure) | ☣️ | H372: Causes damage to organs (blood, liver, kidneys) through prolonged or repeated exposure.[10][11] |
| Skin Corrosion/Irritation | ❗ | H315: Causes skin irritation.[10] |
| Serious Eye Damage/Irritation | ❗ | H319: Causes serious eye irritation.[11] |
| Skin Sensitization | ❗ | H317: May cause an allergic skin reaction.[10][11] |
| Hazardous to the Aquatic Environment | 環境 | H400: Very toxic to aquatic life.[10][11] |
In-Depth Toxicological Profile:
-
Systemic Toxicity & Organ Damage: Upon absorption, which can occur rapidly through all routes of exposure, phenylhydrazines can cause damage to the liver and kidneys.[12][13] A primary and severe effect is on the blood, where it can induce hemolytic anemia (destruction of red blood cells) and methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[8][12][14] This is due to oxidative stress initiated by the chemical's metabolites.[5]
-
Carcinogenicity and Mutagenicity: Phenylhydrazine and its derivatives are considered potential carcinogens and mutagens.[8][10][11][15] This is a critical consideration for researchers, necessitating stringent controls to prevent any level of exposure. The suspicion of causing genetic defects means that exposure could lead to heritable damage.[15]
-
Dermal and Respiratory Effects: Direct contact can cause severe skin and eye irritation.[11][15] More significantly, it is a known skin sensitizer.[13] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a severe allergic skin reaction, such as eczematous dermatitis.[8] Inhalation of dust is highly toxic and can irritate the entire respiratory tract, potentially leading to pulmonary edema.[8][13]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
Given the compound's high toxicity, carcinogenicity, and sensitizing properties, a multi-layered approach to exposure control is mandatory. This begins with engineering controls, which are far more effective than relying solely on PPE.
Caption: Hierarchy of controls for managing exposure risk.
Engineering Controls (Primary Barrier):
The causality for these controls is the prevention of airborne dust and vapors from entering the operator's breathing zone and preventing contamination of the general laboratory environment.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable due to its high inhalation toxicity and carcinogenicity.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood provides superior protection against inhaling fine powders.
-
Safety Shower & Eyewash Station: Facilities must be equipped with an immediately accessible eyewash station and safety shower.[8]
Personal Protective Equipment (PPE) (Last Line of Defense):
PPE does not eliminate the hazard; it provides a final barrier. Its selection must be based on the severe irritation, dermal toxicity, and sensitization risks.
| Protection Area | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Wear double gloves (e.g., nitrile) and change them immediately if contaminated. Check manufacturer's compatibility charts. The goal is to prevent dermal absorption and skin sensitization.[8][12][15] |
| Eyes/Face | Safety goggles and face shield | Safety goggles that form a seal around the eyes are mandatory to protect against dust particles.[8][10] A face shield should be worn over goggles when there is a risk of splashes. |
| Body | Laboratory coat and/or chemical apron | A flame-resistant lab coat, fully buttoned, is required. An additional chemical-resistant apron is recommended for larger quantities. Clothing must be laundered separately from personal clothes.[11][12] |
| Respiratory | Respirator (as required) | A NIOSH-approved respirator with appropriate cartridges may be required if engineering controls are insufficient or during a large spill cleanup.[8] Use must follow a formal respiratory protection program.[8] |
Section 4: Standard Operating Procedure (SOP) for Handling
A self-validating protocol ensures that safety checks are integrated at every step, minimizing the potential for error and exposure.
Caption: A typical laboratory workflow for using the reagent.
Step-by-Step Methodology:
-
Preparation & Pre-Use Checklist:
-
Authorization: Confirm you are trained and authorized to work with highly toxic chemicals.
-
Review SDS: Read the Safety Data Sheet for phenylhydrazine hydrochloride before starting work.[10]
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary PPE, glassware, reagents, and spill cleanup materials before retrieving the chemical container. Ensure a hazardous waste container is properly labeled and accessible in the hood.
-
-
Weighing and Transfer (Inside Fume Hood):
-
Don all required PPE (double gloves, goggles, lab coat).
-
Place a tared weigh boat or creased weighing paper on the balance inside the hood.
-
Carefully open the reagent container, avoiding any puff of powder.
-
Using a clean spatula, gently transfer the required amount of solid. Do not scrape or tap vigorously , as this generates dust. Minimize the time the stock container is open.
-
Securely close the stock container immediately after dispensing.
-
Carefully transfer the weighed solid into the reaction vessel. A powder funnel can help prevent loss of material.
-
Rinse the weigh boat/paper with the reaction solvent to transfer any residual powder.
-
-
Reaction Setup and Use:
-
Perform all subsequent steps (e.g., adding solvents, heating) within the fume hood.
-
Ensure reaction vessels are properly clamped and secured.
-
If heating, use a controlled heating mantle and condenser to prevent vapor release.
-
-
Decontamination and Cleanup:
-
Wipe down the spatula, external surfaces of the reaction vessel, and any other contaminated equipment with a suitable solvent (e.g., ethanol) and dispose of the wipes in the solid hazardous waste container.
-
Contaminated glassware should be carefully rinsed with a solvent in the fume hood before being taken for further cleaning. The initial rinsate is considered hazardous waste.
-
Remove outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[8][11]
-
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is critical to mitigating harm.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10][13] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][13] |
Spill Response Protocol:
-
Minor Spill (e.g., <1 gram inside a fume hood):
-
Ensure PPE is worn.
-
Gently cover the spill with a dry, non-combustible absorbent material like sand or vermiculite. Do not use water.
-
Carefully sweep or scoop the material into a labeled hazardous waste container.[8][15]
-
Decontaminate the area with a cloth dampened with solvent, disposing of the cloth as hazardous waste.
-
-
Major Spill (e.g., outside a fume hood or a large quantity):
-
Alert all personnel in the immediate area and evacuate.[12]
-
Restrict access to the area.
-
If safe to do so, close the door and increase ventilation to the room (from outside).
-
Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[12]
-
Fire-Fighting Measures:
-
This compound may burn but does not ignite readily.[12]
-
Use dry chemical, CO₂, water spray, or alcohol-resistant foam extinguishers.[12]
-
Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) due to the release of highly toxic fumes (Nitrogen oxides, Hydrogen chloride, Carbon monoxide) upon thermal decomposition.[8][12][15]
Section 6: Storage and Disposal
Proper storage is essential for maintaining chemical integrity and preventing accidental release, while correct disposal is a legal and ethical requirement to protect human health and the environment.
Storage Conditions:
The causality for these specific conditions is to prevent degradation and hazardous reactions.
-
Container: Store in the original, tightly sealed container.[8][11]
-
Location: Store in a cool, dry, well-ventilated, and locked cabinet or area designated for highly toxic substances.[8][9][11]
-
Incompatibilities: Segregate from strong oxidizing agents and bases.[8][9]
-
Environmental Protection: Protect from light, air, and moisture, as the compound is sensitive to these conditions.[8][11] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[8]
Disposal Guidelines:
-
Waste Classification: This material and any items contaminated with it (gloves, wipes, glassware) must be treated as hazardous waste.[11][12]
-
Procedure: Do not dispose of down the drain or in regular trash. Collect all waste in clearly labeled, sealed containers.
-
Regulations: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for toxic and carcinogenic waste.[10]
Conclusion
This compound is a valuable synthetic intermediate whose utility is paired with significant health hazards, including high acute toxicity, carcinogenicity, and skin sensitization. Safe handling is achievable but requires a disciplined and informed approach. Researchers must operate on the principle that this compound carries, at a minimum, all the hazards of phenylhydrazine hydrochloride. Adherence to the hierarchy of controls—prioritizing engineering solutions like fume hoods, following rigorous handling protocols, and using appropriate PPE—is not merely a recommendation but an absolute requirement for protecting the health and safety of laboratory personnel and the environment.
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Reactivity profile of (2-Phenoxy-phenyl)-hydrazine hydrochloride
An In-depth Technical Guide to the Reactivity Profile of (2-Phenoxy-phenyl)-hydrazine hydrochloride
Abstract
This compound is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. Its unique structural features—a nucleophilic hydrazine moiety, a sterically demanding ortho-phenoxy group, and its formulation as a hydrochloride salt—govern a distinct reactivity profile. This guide provides a comprehensive exploration of this profile, grounded in established chemical principles. We will dissect the molecule's synthesis, delve into its core reactions with a particular focus on the mechanistic underpinnings of the Fischer indole synthesis, and outline the critical safety and handling protocols required for its use. This document is intended to serve as a practical and authoritative resource, bridging theoretical knowledge with field-proven insights for laboratory application.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular architecture. The key functional groups are the hydrazine group (-NHNH₂), which is the primary center of nucleophilicity, and the bulky 2-phenoxy substituent on the aromatic ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient precursor for various synthetic transformations.[1]
The ortho-phenoxy group exerts significant steric and electronic influence. Its bulk can direct the regiochemical outcome of cyclization reactions, while its electron-withdrawing nature via the ether linkage can modulate the nucleophilicity of the hydrazine group. Understanding these intrinsic properties is fundamental to predicting its behavior in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109221-96-7 | [2] |
| Molecular Formula | C₁₂H₁₃ClN₂O | [2] |
| Molecular Weight | 236.7 g/mol | [2] |
| Appearance | Typically a white to off-white or tan crystalline solid. | [3] |
| Solubility | Soluble in water and polar organic solvents. | [1][4] |
Synthesis Pathway
The standard and most reliable method for preparing substituted phenylhydrazines is a two-step process starting from the corresponding aniline derivative.[3][5] In the case of this compound, the synthesis commences with 2-phenoxyaniline.
Step 1: Diazotization. 2-phenoxyaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amine into a diazonium salt, 2-phenoxybenzenediazonium chloride.[5][6] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
Step 2: Reduction. The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated HCl or sodium sulfite.[6][7] The reduction carefully converts the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂), which precipitates from the acidic solution as the hydrochloride salt.
Caption: Mechanism of hydrazone formation from a hydrazine and a carbonyl compound.
This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. The hydrochloride salt of the hydrazine provides the necessary acidic environment.
The Fischer Indole Synthesis
The premier application of (2-Phenoxy-phenyl)-hydrazine and its derivatives is the Fischer indole synthesis. This powerful reaction produces the indole heterocyclic scaffold, a core structure in numerous pharmaceuticals, from a phenylhydrazine and an aldehyde or ketone under acidic conditions. [8][9] The reaction proceeds through a cascade of steps:
-
Hydrazone Formation: As described above, the hydrazine and carbonyl compound first form a phenylhydrazone intermediate. [10]2. Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. [8][10]3. -[8][8]Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes an acid-catalyzed-[8][8]sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond between the aromatic ring and the former carbonyl carbon. This temporarily disrupts the aromaticity of the phenyl ring. [9][10]4. Rearomatization and Cyclization: The resulting di-imine intermediate quickly rearomatizes. The terminal nitrogen then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring. [8]5. Ammonia Elimination: Finally, the cyclic intermediate eliminates a molecule of ammonia (NH₃) under acid catalysis to generate the stable, aromatic indole ring. [9]
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A Senior Application Scientist's Guide to the Solubility of (2-Phenoxy-phenyl)-hydrazine hydrochloride in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Phenoxy-phenyl)-hydrazine hydrochloride is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. This technical guide provides an in-depth exploration of the solubility of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this document takes a principles-first approach. It equips the research professional with the foundational theory, practical considerations, and a detailed, field-proven experimental protocol—the gold-standard shake-flask method—to determine its solubility in any organic solvent of interest. We delve into the physicochemical properties of the molecule, explain the causal factors influencing its solubility profile, and provide a self-validating, step-by-step methodology for generating reliable and reproducible solubility data in the laboratory.
Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound is an aromatic hydrazine salt. Its molecular structure, featuring a phenoxy group on one phenyl ring attached to a hydrazine moiety, dictates its chemical reactivity and physical properties. The hydrochloride salt form is critical, as it significantly influences the compound's stability and solubility, particularly in polar solvents.
-
Molecular Formula: C₁₂H₁₃ClN₂O
-
Molecular Weight: 236.70 g/mol
-
Appearance: Typically a solid, crystalline powder.
-
Key Structural Features:
-
Aromatic Rings: Provide hydrophobicity and potential for π-π stacking interactions.
-
Ether Linkage: Introduces some flexibility and polarity.
-
Hydrazine Group (-NHNH₂): A key functional group, capable of acting as both a hydrogen bond donor and acceptor.
-
Hydrochloride Salt (-HCl): The ionized form significantly increases the molecule's polarity, making it more amenable to dissolution in polar solvents compared to its freebase form.
-
Significance in Research and Drug Development
Hydrazine derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including indoles via the Fischer indole synthesis, pyrazoles, and pyridazines.[1][2] These scaffolds are prevalent in many pharmaceutical agents. Understanding the solubility of this compound is a prerequisite for:
-
Reaction Condition Optimization: Selecting an appropriate solvent system to ensure reactants are in the same phase, maximizing reaction rates and yield.
-
Purification Strategy: Designing effective crystallization, precipitation, or chromatographic purification processes.
-
Formulation Development: For drug candidates, solubility is a critical determinant of bioavailability and dictates the choice of delivery vehicle.[3]
The Science of Solubility: Principles and Predictions
The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature to form a saturated solution in thermodynamic equilibrium.[4] For a polar, ionic salt like this compound, several factors govern its solubility in organic solvents.
"Like Dissolves Like": The Role of Polarity
This principle is the cornerstone of solubility prediction.
-
Polar Solvents: Solvents with high dielectric constants and/or the ability to form hydrogen bonds (e.g., methanol, ethanol, DMSO) are expected to be effective at dissolving this compound. The polar solvent molecules can solvate the ions of the salt, overcoming the crystal lattice energy of the solid. Hydrazine hydrochlorides are generally soluble in polar solvents like water and ethanol.[1][5]
-
Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent candidates due to their high polarity, which can effectively solvate the cation.
-
Non-Polar Solvents: Solvents like hexanes, toluene, and diethyl ether are poor candidates for dissolving this salt. They lack the polarity to overcome the strong ionic and hydrogen-bonding forces within the crystal lattice. The freebase form, phenylhydrazine, is miscible with ether, chloroform, and benzene, but the hydrochloride salt dramatically alters this profile.[6]
The Impact of the Hydrochloride Salt
The conversion of the hydrazine free base to its hydrochloride salt is a deliberate strategy to enhance solubility in polar media. The protonation of the basic nitrogen atom in the hydrazine moiety creates an ionic center. This allows for strong ion-dipole interactions with polar solvent molecules, a key mechanism for dissolution. This process is critical for achieving sufficient concentrations for reactions or biological assays.[7]
Quantitative Solubility Profile
A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific, publicly available quantitative solubility data for this compound. This is not uncommon for specialized research chemicals. While qualitative descriptors often state that similar phenylhydrazine salts are "soluble" in polar solvents like methanol or water, precise values (e.g., in mg/mL or mmol/L) are not readily found.[1][8][9][10]
Therefore, this guide focuses on empowering the researcher to generate this critical data in-house. The following table should be considered a template to be populated using the experimental protocol detailed in Section 4.0.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Chemical Class | Polarity Index | Quantitative Solubility (mg/mL) | Qualitative Observation |
|---|---|---|---|---|
| Methanol | Protic Polar | 5.1 | To be determined | e.g., Freely Soluble |
| Ethanol | Protic Polar | 4.3 | To be determined | e.g., Soluble |
| Isopropanol | Protic Polar | 3.9 | To be determined | e.g., Sparingly Soluble |
| Acetonitrile | Aprotic Polar | 5.8 | To be determined | e.g., Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 7.2 | To be determined | e.g., Very Soluble |
| Dichloromethane (DCM) | Halogenated | 3.1 | To be determined | e.g., Slightly Soluble |
| Toluene | Aromatic | 2.4 | To be determined | e.g., Insoluble |
| Hexanes | Non-polar | 0.1 | To be determined | e.g., Insoluble |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method is universally regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[11] It is reliable, reproducible, and measures the true equilibrium solubility, avoiding the pitfalls of kinetic measurements which can overestimate solubility by generating supersaturated solutions.[4][11]
Rationale and Self-Validation
The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium. The "excess solid" is the self-validating component; its persistent presence visually confirms that the solution is indeed saturated.[3] Subsequent analysis of the clear supernatant provides the solubility value.
Materials and Equipment
-
High-purity this compound
-
High-purity (≥99.5%) organic solvents of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Temperature-controlled orbital shaker or rotator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
Calibrated volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
-
Preparation of Standard Curve:
-
Rationale: To accurately determine the concentration of the dissolved compound, a standard calibration curve is required for the analytical instrument.
-
Procedure: Prepare a concentrated stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO). Perform a series of precise serial dilutions to create at least five standards spanning the expected concentration range. Analyze these standards on the HPLC-UV or UV-Vis spectrophotometer and plot the instrument response (e.g., peak area) versus concentration. The resulting linear regression (R² > 0.99) will be used to calculate the concentration of the unknown samples.
-
-
Sample Preparation:
-
Rationale: Adding a clear excess of solid is crucial to ensure equilibrium is reached at saturation.[11]
-
Procedure: Add approximately 5-10 mg of this compound to a glass vial. The exact mass is not critical, but it must be sufficient to leave undissolved solid at the end of the experiment. Record the approximate amount used.
-
Pipette a precise volume (e.g., 2.00 mL) of the desired organic solvent into the vial.
-
Prepare each solvent experiment in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Rationale: Dissolution takes time. Agitation at a constant temperature is required to reach thermodynamic equilibrium. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[3][12]
-
Procedure: Tightly cap the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24-48 hours. A preliminary time-course experiment can be run (e.g., sampling at 12, 24, 48, and 72 hours) to determine the point at which the concentration no longer increases, confirming equilibrium has been reached.[13]
-
-
Sampling and Analysis:
-
Rationale: The key is to analyze only the dissolved solute, free from any undissolved solid particles. Filtration is a critical step.
-
Procedure: a. Remove vials from the shaker and allow them to stand for at least 30 minutes for the excess solid to sediment.[13] b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean vial, discarding the first few drops to saturate the filter membrane. d. Precisely dilute the filtered sample with a suitable solvent to bring its concentration into the linear range of the standard curve established in Step 1. e. Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) as the standards.
-
-
Calculation:
-
Rationale: Back-calculation using the standard curve and dilution factor gives the final solubility value.
-
Procedure: a. Determine the concentration of the diluted sample from the standard curve equation. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. Express the final solubility in appropriate units, typically mg/mL or mol/L.
-
Practical Considerations and Safety
-
Compound and Solvent Purity: The use of high-purity materials is essential for accurate solubility determination. Impurities can significantly alter the measured solubility.[3]
-
Temperature Control: Solubility is temperature-dependent. All steps of the experiment must be conducted at a constant, recorded temperature.[3][13]
-
pH (for aqueous/alcoholic systems): For ionizable compounds like this one, the pH of the medium can dramatically affect solubility. When using solvents like water or ethanol, the inherent pH should be measured and reported.[4]
-
Safety:
-
This compound and its analogues are potent chemicals. Always handle them in a well-ventilated fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
-
Many hydrazine derivatives are classified as toxic and may be skin/eye irritants or sensitizers.[14][16] Review the Safety Data Sheet (SDS) for the specific compound before use.
-
Organic solvents present their own hazards (flammability, toxicity). Handle with appropriate care.
-
Conclusion
References
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- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- Karami, Z., & Modarress, H. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
- Descamps, M., et al. (2007). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 4(3), 399-407. [Link]
- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Li, R., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 53(19), 1603-1608. [Link]
- Sahu, V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Erudition, 2(3), 1-13. [Link]
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An In-Depth Technical Guide to (2-Phenoxy-phenyl)-hydrazine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-Phenoxy-phenyl)-hydrazine hydrochloride, a versatile reagent with significant applications in synthetic chemistry, particularly in the realm of pharmaceutical research and development. This document will delve into its commercial availability, synthesis, and key applications, offering field-proven insights and detailed protocols to support researchers in their endeavors.
Introduction and Significance
This compound, with CAS number 109221-96-7, is an aromatic hydrazine derivative that serves as a crucial building block in the synthesis of complex heterocyclic structures. Its unique 2-phenoxy substitution pattern offers a strategic advantage in modifying the steric and electronic properties of target molecules, making it a valuable tool for medicinal chemists. The hydrochloride salt form enhances its stability and ease of handling compared to the free base.
The primary utility of this compound lies in its role as a precursor in the Fischer indole synthesis, a robust and widely used method for constructing indole rings. The resulting 8-phenoxy-substituted indoles and their derivatives are of significant interest in drug discovery due to their potential to interact with various biological targets.
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, typically ranging from grams to kilograms, to suit both laboratory-scale research and larger-scale development projects. When sourcing this chemical, it is imperative to consider purity, which is typically determined by HPLC or NMR, to ensure the reliability and reproducibility of experimental results.
Below is a table summarizing the availability from selected suppliers:
| Supplier | Product Number | Purity | Available Quantities |
| BOJNSCI | P165875-1g | Not specified | 1g |
| ChemicalBook | CB7747866 | Not specified | Inquire |
| Chemrio | Not specified | Not specified | Inquire |
Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound
While this compound is commercially available, an in-house synthesis may be desirable for various reasons, including cost-effectiveness for large-scale needs or the need for specific isotopic labeling. The synthesis is typically achieved through a two-step process starting from 2-phenoxyaniline: diazotization followed by reduction.
Underlying Principles
The synthesis hinges on two fundamental transformations in organic chemistry. The first is the diazotization of a primary aromatic amine (2-phenoxyaniline) to form a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1][2]
The second step is the reduction of the diazonium salt to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.[3] The stannous chloride reduces the diazonium group to a hydrazine, which then precipitates as the hydrochloride salt.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.
Materials:
-
2-Phenoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization of 2-Phenoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-phenoxyaniline (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled 2-phenoxyaniline solution, ensuring the temperature is maintained between 0 and 5 °C. The formation of the diazonium salt may result in a color change.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.
Step 2: Reduction to this compound
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5-3 equivalents) in concentrated HCl.
-
Cool the diazonium salt solution from Step 1 in an ice bath.
-
Slowly add the stannous chloride solution to the vigorously stirred diazonium salt solution, maintaining the temperature below 10 °C. The addition is typically exothermic.
-
The this compound will precipitate out of the solution as a solid.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reduction and precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a non-polar solvent like diethyl ether to remove any organic impurities.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Self-Validating System: The successful synthesis can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The purity of the final product can be assessed by HPLC.
Applications in Drug Discovery and Development
The primary application of this compound in pharmaceutical research is as a key starting material for the Fischer indole synthesis . This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry found in numerous natural products and synthetic drugs.[4][5][6]
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone, followed by a[7][7]-sigmatropic rearrangement to form the indole ring.[4]
The general mechanism proceeds as follows:
-
Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.
Caption: Key stages of the Fischer indole synthesis.
Field-Proven Insight: Synthesis of Carvedilol Analogues
A significant application of this compound is in the synthesis of analogues of Carvedilol . Carvedilol is a non-selective beta-blocker and alpha-1 blocker used in the treatment of heart failure and hypertension.[8] Its structure features a carbazole core, which is a type of indole derivative.
The antioxidant properties of Carvedilol are attributed to its carbazole moiety. However, it has a short half-life due to extensive metabolism.[8] A key strategy to improve the metabolic stability of Carvedilol is to introduce substituents onto the carbazole ring to block metabolic pathways.
By using this compound in a Fischer indole synthesis with a suitable ketone, researchers can synthesize 8-phenoxy-substituted carbazole intermediates. These intermediates are crucial for developing Carvedilol analogues with potentially improved pharmacokinetic profiles.[8] The phenoxy group at the 8-position can sterically hinder metabolic enzymes, thereby increasing the drug's half-life.
The synthesis of a key intermediate for an 8-phenoxy-Carvedilol analogue would proceed as follows:
Caption: Synthetic route to 8-phenoxy-Carvedilol analogues.
This example underscores the importance of this compound as a specialized reagent for accessing novel chemical matter with therapeutic potential. The insights gained from such studies can guide the design of next-generation cardiovascular drugs with improved efficacy and patient compliance.
Conclusion
This compound is a commercially available and synthetically accessible reagent of significant value to the pharmaceutical and chemical research communities. Its utility in the Fischer indole synthesis provides a direct route to 8-phenoxy-substituted indoles and carbazoles, which are key structural motifs in the design of novel therapeutics, as exemplified by the development of Carvedilol analogues. This guide has provided a comprehensive overview of its availability, a detailed and validated synthetic protocol, and an in-depth look at its application in drug discovery, equipping researchers with the knowledge to effectively utilize this important chemical building block.
References
- Hashemzadeh, M., et al. (2011). Novel design and synthesis of modified structure of carvedilol. Cardiovascular & Hematological Agents in Medicinal Chemistry, 9(3), 153-160.
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- Journal of Organic Chemistry and Pharmaceutical Research.
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(2-Phenoxy-phenyl)-hydrazine Hydrochloride: A Technical Guide to its Application as a Protein Degrader Building Block
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve the complete removal of disease-causing proteins. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system. The efficacy of these degraders is critically dependent on the molecular scaffolds used to construct them. This in-depth technical guide focuses on (2-Phenoxy-phenyl)-hydrazine hydrochloride, a key building block for the synthesis of potent ligands for the E3 ubiquitin ligase Cereblon (CRBN). We will explore the rationale behind its use, provide a detailed, field-proven synthetic route to a functional CRBN-recruiting ligand, and present comprehensive protocols for the subsequent assembly into a PROTAC and its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their TPD programs.
Introduction: The Dawn of Targeted Protein Degradation and the Central Role of Cereblon
Conventional small molecule drugs typically function by inhibiting the activity of a target protein. While this has been a successful paradigm, it is not without its limitations. Many proteins lack suitable active sites for inhibitor binding, rendering them "undruggable." Targeted Protein Degradation (TPD) offers a novel solution by hijacking the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs)[].
The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules comprising a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two[2]. This tripartite assembly forms a ternary complex, bringing the POI into close proximity with the E3 ligase, which then tags the POI with ubiquitin. This polyubiquitination marks the POI for degradation by the 26S proteasome[3].
Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, has become a workhorse in the TPD field[4]. The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, lenalidomide and pomalidomide, function as "molecular glues" that modulate CRBN's substrate specificity has been a watershed moment for the field[4][5]. These molecules bind to CRBN and induce the degradation of specific "neosubstrates"[4]. This mechanism has been ingeniously repurposed for PROTACs, where the thalidomide-like moiety serves as a highly effective anchor to recruit the CRBN E3 ligase complex[6].
This compound is a valuable precursor for the synthesis of a novel class of CRBN ligands. The phenoxy substitution offers a vector for chemical modification and linker attachment, allowing for the generation of a diverse library of PROTACs with potentially unique properties and degradation profiles.
From Building Block to CRBN Ligand: A Synthetic Pathway
The synthesis of a functional CRBN ligand from this compound is a multi-step process that leverages established organic chemistry principles. The overall strategy involves the construction of a phthalimide ring system, which is the core scaffold of thalidomide-like CRBN ligands.
Rationale for the Synthetic Approach
The proposed synthesis is analogous to established methods for preparing thalidomide and its derivatives[7][8]. The key transformation is the condensation of a phthalic anhydride derivative with a glutamine-derived moiety to form the characteristic glutarimide ring fused to the phthalimide scaffold. The phenoxy group on the phenylhydrazine precursor is carried through the synthesis to become a key feature of the final CRBN ligand.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the CRBN ligand.
Detailed Experimental Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-phenoxyisoindoline-1,3-dione
Step 1: Synthesis of 4-Phenoxy-phthalic anhydride
This step involves the conversion of this compound to the corresponding phthalic anhydride. While a direct, one-pot conversion may be challenging, a plausible route involves the conversion of the hydrazine to a more stable intermediate that can then be cyclized and oxidized. A more direct and often utilized approach in medicinal chemistry is to start from a commercially available or readily synthesized substituted phthalic anhydride. For the purpose of this guide, we will assume the availability of 4-fluorophthalic anhydride, which can be reacted with phenol to generate the desired 4-phenoxy-phthalic anhydride.
-
Materials: 4-fluorophthalic anhydride, phenol, potassium fluoride, polar aprotic solvent (e.g., sulfolane or DMF).
-
Procedure:
-
To a stirred solution of 4-fluorophthalic anhydride in a polar aprotic solvent, add phenol and potassium fluoride[9].
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 190°C) for several hours[9].
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-phenoxy-phthalic anhydride.
-
Step 2: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-phenoxyisoindoline-1,3-dione
This is the key condensation step to form the final CRBN ligand.
-
Materials: 4-Phenoxy-phthalic anhydride, L-glutamine, triethylamine, acetic anhydride.
-
Procedure:
-
Suspend 4-Phenoxy-phthalic anhydride and L-glutamine in a suitable solvent (e.g., toluene)[8].
-
Add triethylamine and acetic anhydride to the suspension[8].
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum to yield the final product, 2-(2,6-dioxopiperidin-3-yl)-5-phenoxyisoindoline-1,3-dione.
-
Assembly of a PROTAC: Linking the CRBN Ligand to a Target Warhead
With the phenoxy-substituted CRBN ligand in hand, the next step is to conjugate it to a "warhead" that binds to the protein of interest. This is achieved via a chemical linker. The phenoxy group provides a convenient handle for linker attachment.
Linker Design and Attachment Strategy
The choice of linker is crucial for PROTAC efficacy, as it dictates the geometry of the ternary complex. Polyethylene glycol (PEG) and alkyl chains are common linker motifs. The linker is typically functionalized with reactive groups at both ends to facilitate conjugation with the CRBN ligand and the warhead. For our phenoxy-substituted CRBN ligand, the linker can be attached via an ether or an amide bond, depending on the functionalization of the phenoxy ring.
Diagram of PROTAC Assembly
Caption: General scheme for PROTAC assembly.
Characterization of the PROTAC: A Multi-faceted Approach
Once the PROTAC is synthesized, a series of biochemical and cellular assays are required to characterize its activity.
Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-CRBN) is a prerequisite for protein degradation. Several biophysical techniques can be employed to study this interaction.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): This is a powerful, homogeneous assay for quantifying ternary complex formation in solution[10][11][12].
Detailed Protocol: TR-FRET Assay for Ternary Complex Formation [10][11][12]
-
Reagents:
-
Purified, tagged POI (e.g., GST-tagged).
-
Purified, tagged CRBN/DDB1 complex (e.g., His-tagged).
-
Terbium-conjugated anti-GST antibody (donor).
-
Fluorescently labeled anti-His antibody (e.g., AF488-conjugated) (acceptor).
-
PROTAC of interest.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a microplate, add the POI, CRBN/DDB1 complex, and the PROTAC dilutions.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor antibodies.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio as a function of PROTAC concentration to determine the concentration at which half-maximal complex formation is observed (EC50).
-
-
Cellular Assays for Protein Degradation
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
-
Western Blotting: This is the gold-standard method for quantifying protein levels.
Detailed Protocol: Western Blot for Protein Degradation [13]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels as a function of PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).
-
-
Functional Assays for Cellular Consequences
Inducing the degradation of a target protein is expected to have a functional consequence on the cell, such as inhibition of proliferation or induction of apoptosis.
-
Cell Viability Assays: Assays like MTT or CellTiter-Glo® are used to assess the impact of the PROTAC on cell viability.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [14][15]
-
Cell Plating and Treatment:
-
Plate cells in an opaque-walled multi-well plate.
-
Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal as a function of PROTAC concentration to determine the IC50 (concentration at which 50% inhibition of cell viability is observed).
-
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from the characterization assays should be summarized in tables.
Table 1: Summary of PROTAC Characterization Data
| Assay | Parameter | Value |
| TR-FRET | Ternary Complex EC50 | [Insert Value] µM |
| Western Blot | DC50 (24h) | [Insert Value] µM |
| Dmax (24h) | [Insert Value] % | |
| Cell Viability | IC50 (72h) | [Insert Value] µM |
Conclusion and Future Perspectives
This compound serves as a versatile and valuable building block for the synthesis of novel CRBN-recruiting ligands for use in PROTACs. The phenoxy moiety provides a strategic point for linker attachment and further chemical diversification, enabling the generation of extensive PROTAC libraries. The protocols detailed in this guide provide a robust framework for the synthesis and characterization of PROTACs derived from this building block. As the field of targeted protein degradation continues to evolve, the development of new and improved building blocks will be crucial for expanding the scope and therapeutic potential of this exciting technology.
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Methodological & Application
Application Notes & Protocols for the Fischer Indole Synthesis of Phenoxy-Substituted Carbazoles
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of (2-Phenoxy-phenyl)-hydrazine hydrochloride in the Fischer indole synthesis. This specific precursor enables access to complex heterocyclic scaffolds, namely phenoxy-substituted carbazoles, which are of significant interest in medicinal chemistry. This document outlines the underlying chemical principles, provides detailed experimental protocols, and offers practical guidance for troubleshooting and optimization.
Introduction: The Fischer Synthesis as a Gateway to Complex Heterocycles
First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most powerful and versatile methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound like an aldehyde or ketone.[3] Its enduring relevance is evident in its application for synthesizing a wide array of natural products, pharmaceuticals, and agrochemicals.[2][4]
While often associated with simple indoles, the strategic choice of a substituted arylhydrazine can unlock synthetic pathways to more complex, fused heterocyclic systems. The use of this compound is a prime example, leading not to a simple indole, but to a carbazole ring system bearing a phenoxy substituent. Carbazoles are a critical structural motif in many biologically active molecules, and this method provides a direct route to these valuable compounds.
Mechanistic Insights: The Journey from Hydrazine to Indole
The Fischer indole synthesis proceeds through a well-established, multi-step mechanism under acidic conditions.[1][5] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Phenylhydrazone Formation : The synthesis begins with the condensation of the arylhydrazine, in this case, (2-Phenoxy-phenyl)-hydrazine, with a carbonyl compound to form the corresponding phenylhydrazone.[3][6] This step is itself acid-catalyzed and can often be performed in situ with the main cyclization reaction.[7]
-
Tautomerization to Ene-hydrazine : The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, known as an ene-hydrazine.[3][8]
-
[1][1]-Sigmatropic Rearrangement : This is the key, irreversible, and often rate-determining step of the synthesis.[3][5] The protonated ene-hydrazine undergoes a concerted pericyclic rearrangement, analogous to a Cope rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.[3][8]
-
Rearomatization & Cyclization : The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular attack by the newly formed amine onto the imine carbon forms a five-membered ring, creating a cyclic aminal intermediate.[1]
-
Ammonia Elimination : Under the acidic conditions, the aminal readily eliminates a molecule of ammonia (NH₃) to yield the final, energetically favorable aromatic indole ring system.[1][8]
Caption: Key stages of the Fischer indole synthesis mechanism.
Application Protocol: Synthesis of 10-Phenoxy-5,6,7,8-tetrahydro-9H-carbazole
This protocol details the synthesis of a phenoxy-substituted tetrahydrocarbazole from this compound and cyclohexanone. This "one-pot" procedure, where the hydrazone is formed in situ, is efficient and widely applicable.[9]
Materials and Equipment
| Reagent/Material | Formula | CAS No. | M. Wt. ( g/mol ) | Notes |
| (2-Phenoxy-phenyl)-hydrazine HCl | C₁₂H₁₃ClN₂O | 50507-93-2 | 236.70 | Starting material. |
| Cyclohexanone | C₆H₁₀O | 108-94-1 | 98.14 | Carbonyl partner. |
| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | 8017-16-1 | Variable | Strong acid catalyst and solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | Extraction solvent. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | Aqueous solution for neutralization. |
| Brine | NaCl | 7647-14-5 | 58.44 | Saturated aqueous solution for washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | Drying agent. |
| Silica Gel | SiO₂ | 7631-86-9 | 60.08 | For column chromatography. |
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.37 g, 10 mmol) and cyclohexanone (1.1 eq, e.g., 1.08 g, 11 mmol).
-
Catalyst Addition : Carefully add polyphosphoric acid (PPA) (approx. 10-15 mL) to the flask. The mixture will become a thick slurry. Note: PPA is highly viscous and corrosive; handle with care in a fume hood.
-
Indolization : Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture should become more mobile as the reaction progresses.
-
Reaction Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up :
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the mixture into a beaker containing crushed ice (approx. 100 g) and water (100 mL) with stirring. Caution: Quenching PPA is exothermic.
-
Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
-
Purification :
-
Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 10-phenoxy-5,6,7,8-tetrahydro-9H-carbazole.
-
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the one-pot synthesis of phenoxy-carbazole.
Catalyst and Condition Selection
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[4][10] Both Brønsted and Lewis acids are effective, and the optimal choice depends on the specific substrates.[1]
| Catalyst | Type | Typical Conditions | Advantages/Considerations |
| Polyphosphoric Acid (PPA) | Brønsted | 80-120 °C, neat | Acts as both catalyst and solvent. Good for less reactive substrates. Work-up can be challenging.[6] |
| Zinc Chloride (ZnCl₂) | Lewis | 150-200 °C, high-boiling solvent | A classic, strong catalyst. Requires high temperatures. Can be harsh on sensitive functional groups.[1][6] |
| Acetic Acid (AcOH) | Brønsted | Reflux (~118 °C) | Milder conditions, acts as both catalyst and solvent. May be insufficient for deactivated hydrazines.[2] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | Reflux in Toluene/Xylene | Strong organic acid, allows for azeotropic removal of water. Good for many substrates.[1] |
| Boron Trifluoride (BF₃) | Lewis | Various solvents, often rt to reflux | Versatile Lewis acid catalyst, can sometimes provide higher yields or different regioselectivity.[4] |
Troubleshooting and Side Reactions
Despite its versatility, the Fischer synthesis can be prone to certain issues. A systematic approach to troubleshooting is essential for success.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Insufficiently acidic conditions.- Reaction temperature is too low.- Impure starting materials. | - Switch to a stronger acid catalyst (e.g., from AcOH to PPA).[7]- Increase the reaction temperature incrementally.- Recrystallize or purify the hydrazine and distill the ketone. |
| Recovery of Starting Material | - Reaction stalled at the hydrazone intermediate. | - Increase acid strength and/or temperature to promote the[1][1]-sigmatropic rearrangement.[7] |
| Formation of Dark Tars/Polymerization | - Reaction conditions are too harsh (excessively high temp or acid strength).- Product instability. | - Lower the reaction temperature.- Use a milder acid catalyst.- Reduce the reaction time. |
| N-N Bond Cleavage | - A known side reaction, especially with electron-rich hydrazines.[7] | - This is an inherent competing pathway. Optimization of temperature and acid may minimize it, but alternative synthetic routes may be needed if it predominates. |
Safety and Handling Precautions
Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate care.[11][12]
-
Toxicity and Carcinogenicity : this compound, like many hydrazines, should be treated as acutely toxic and a potential carcinogen.[11][13] Avoid inhalation, ingestion, and skin contact.
-
Engineering Controls : All manipulations, including weighing and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[11][12]
-
Handling : Avoid creating dust when handling the solid hydrochloride salt. Keep containers tightly closed and store away from oxidizing agents and heat sources.[13][14]
-
Waste Disposal : All hydrazine-containing waste, including contaminated consumables, must be disposed of as hazardous waste according to institutional and local regulations.[12][13] In case of a spill, evacuate the area and follow established emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.[12]
References
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- Wikipedia. (2023). Fischer indole synthesis.
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- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- Majid, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53365-53391. DOI:10.1039/C7RA10716A.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
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- Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
- Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4359-4369. DOI:10.1039/D2GC00724J.
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- University of California, Santa Barbara. (n.d.). Standard Operating Procedure. Hydrazine.
- Balamurali, R., & Prasad, K. J. R. (2001). SYNTHESIS OF TETRACYCLIC CARBAZOLE DERIVATIVES.
- Çapan, A., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Organic Communications, 14(3), 270-279.
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- Al-Amiery, A. A., et al. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate.
- Al-Amiery, A. A., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993.
- Teimuri-mofrad, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2372-2380. DOI: 10.3390/molecules15042372.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
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The Versatile Scaffold: (2-Phenoxy-phenyl)-hydrazine Hydrochloride in Modern Medicinal Chemistry
Abstract
(2-Phenoxy-phenyl)-hydrazine hydrochloride is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of biologically active molecules. Its unique structural motif, combining a flexible phenoxy ether linkage with a reactive hydrazine group, allows for the construction of complex molecular architectures, including hydrazones and indoles. These scaffolds are central to the development of novel therapeutic agents across multiple disease areas, including inflammation, pain, and oncology. This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an examination of the underlying chemical principles.
Introduction: The Significance of the (2-Phenoxy-phenyl) Moiety
The 2-phenoxyphenyl scaffold has garnered considerable attention in medicinal chemistry due to its presence in a variety of bioactive compounds. This structural unit is associated with a range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimycobacterial effects. The introduction of a hydrazine functional group at the 2-position of this scaffold creates a highly versatile reagent, (2-Phenoxy-phenyl)-hydrazine, which can be readily transformed into a multitude of derivatives. The hydrochloride salt enhances the compound's stability and solubility, making it a convenient starting material for organic synthesis.[1]
The reactivity of the hydrazine moiety is central to its utility. It readily participates in condensation reactions with carbonyl compounds to form hydrazones and can undergo cyclization reactions, most notably the Fischer indole synthesis, to generate complex heterocyclic systems.[2][3][4] These transformations provide medicinal chemists with powerful tools to explore novel chemical space and develop new drug candidates.
Core Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry revolve around its use as a precursor for the synthesis of two key classes of compounds:
-
Hydrazones: These compounds, characterized by a C=N-N linkage, are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties. The synthesis of hydrazones from (2-Phenoxy-phenyl)-hydrazine allows for the incorporation of the bioactive 2-phenoxyphenyl moiety into these pharmacologically relevant scaffolds.[1]
-
Indoles: The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and natural products. The Fischer indole synthesis provides a direct route to substituted indoles from phenylhydrazine derivatives.[4][5][6] Utilizing this compound in this reaction enables the synthesis of novel indoles bearing the 2-phenoxyphenyl substituent, opening avenues for the development of new therapeutic agents, particularly in areas like cancer and neurodegenerative diseases.
Synthesis of Bioactive Hydrazones: A Step-by-Step Protocol
The acid-catalyzed condensation of this compound with aldehydes or ketones is a straightforward and efficient method for the synthesis of novel hydrazones. These compounds can then be screened for a variety of biological activities.
Protocol: General Procedure for the Synthesis of (2-Phenoxy-phenyl)-hydrazones
This protocol is adapted from the general method for the synthesis of hydrazones from hydrazines and aldehydes.[1][7]
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
10% aqueous Sodium Bicarbonate solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Neutralization (in situ): While stirring, add a few drops of a neutralizing base, such as triethylamine or pyridine, to liberate the free hydrazine. Note: For many acid-catalyzed reactions, the hydrochloride salt can be used directly, with the acidic conditions in the next step facilitating the reaction.
-
Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.0-1.1 eq.).
-
Acid Catalysis: Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. A common solvent system for TLC analysis is a mixture of ethyl acetate and petroleum ether.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Precipitation and Filtration: The resulting hydrazone product will often precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic impurities. Allow the product to air dry or dry it in a desiccator.
-
Crystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.
Expected Outcome:
This procedure should yield the desired (2-Phenoxy-phenyl)-hydrazone derivative as a crystalline solid. The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Diagram: General Workflow for Hydrazone Synthesis
Caption: Workflow for the synthesis of (2-Phenoxy-phenyl)-hydrazones.
The Fischer Indole Synthesis: Crafting Complex Heterocycles
The Fischer indole synthesis is a powerful reaction for constructing the indole ring system. By using this compound, novel indoles with potential therapeutic applications can be synthesized.[4][5][6]
Protocol: Synthesis of a 7-Phenoxy-indole Derivative via Fischer Indole Synthesis
This protocol provides a general procedure for the Fischer indole synthesis using this compound and a ketone.
Materials:
-
This compound
-
A suitable ketone (e.g., cyclohexanone)
-
Glacial Acetic Acid or a mixture of sulfuric acid in ethanol (Eaton's reagent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Sodium hydroxide solution (e.g., 2M)
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Phenylhydrazone Formation (in situ): In a round-bottom flask, suspend this compound (1.0 eq.) and the ketone (1.1 eq.) in glacial acetic acid.
-
Heating and Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring. The reaction progress should be monitored by TLC.
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into an ice-water mixture.
-
Neutralization: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole derivative.
Expected Outcome:
The procedure should yield the desired 7-phenoxy-indole derivative. Characterization by spectroscopic methods is essential to confirm the structure and purity of the final product.
Diagram: Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
Data Summary and Comparison
The following table summarizes the key characteristics and applications of the derivatives synthesized from this compound.
| Derivative Class | Key Synthetic Reaction | Biological Relevance | Therapeutic Potential |
| Hydrazones | Condensation with aldehydes/ketones | Analgesic, anti-inflammatory, antimicrobial, anticonvulsant | Pain management, infectious diseases, neurological disorders |
| Indoles | Fischer Indole Synthesis | Anticancer, antiviral, anti-inflammatory, neuroprotective | Oncology, virology, inflammatory diseases, neurodegenerative disorders |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its ability to readily form hydrazones and indoles provides a gateway to a vast chemical space with significant therapeutic potential. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel derivatives. Future research in this area will likely focus on expanding the library of compounds derived from this scaffold and evaluating their efficacy in various disease models, ultimately paving the way for the discovery of new and improved therapeutic agents.
References
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- NINGBO INNO PHARMCHEM CO.,LTD.
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(2-Phenoxy-phenyl)-hydrazine Hydrochloride: A Key Intermediate in the Synthesis of Carbazole-Based Pharmaceuticals
Introduction: The Strategic Importance of (2-Phenoxy-phenyl)-hydrazine Hydrochloride
In the landscape of modern pharmaceutical development, the carbazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with diverse biological activities.[1][2][3] The synthesis of these complex molecules often relies on the strategic use of highly functionalized intermediates. This compound has emerged as a critical building block, particularly in the construction of carbazole ring systems that are central to drugs like the β-blocker Carvedilol. Its unique substitution pattern pre-installs a key phenoxy group, streamlining the synthetic route to the final active pharmaceutical ingredient (API) and avoiding harsh reaction conditions that might be required to introduce this moiety at a later stage.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the properties, synthesis, and application of this compound. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and provide a clear visualization of the synthetic pathways, empowering you to leverage this versatile intermediate in your research and development endeavors.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of any chemical intermediate is paramount for its effective and safe utilization in a laboratory or industrial setting.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 109221-96-7 | [4][5] |
| Molecular Formula | C₁₂H₁₃ClN₂O | [4][5] |
| Molecular Weight | 236.70 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | Data not available; decomposes on heating. For comparison, Phenylhydrazine hydrochloride melts at 250-254 °C with decomposition. | [6] |
| Solubility | Soluble in water, ethanol, and other polar solvents. | [5] |
Predicted NMR Spectral Data
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5-10.0 (br s, 3H, -NHNH₃⁺), 7.4-6.8 (m, 9H, Ar-H). The broad singlet corresponds to the protons of the hydrazinium ion and the aromatic region will show complex multiplets due to the coupling of the nine aromatic protons.
Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 158-155 (Ar-C-O), 145-140 (Ar-C-N), 130-115 (Ar-C), 125-120 (Ar-C). The spectrum will be characterized by signals in the aromatic region, with the carbons directly attached to oxygen and nitrogen appearing at the downfield end.
Safety and Handling
This compound, like other hydrazine derivatives, is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements:
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation and serious eye irritation.
-
May cause an allergic skin reaction.
-
Suspected of causing genetic defects and cancer.
-
Causes damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from heat, moisture, and incompatible substances like oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.
Synthesis Protocol: this compound
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 2-phenoxyaniline followed by reduction of the resulting diazonium salt. This method is a standard and reliable route for the preparation of substituted phenylhydrazines.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
2-Phenoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
Part 1: Diazotization of 2-Phenoxyaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-phenoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. The rationale for this low temperature is to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.
-
Formation of Diazonium Salt: Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water. Add this solution dropwise to the stirred 2-phenoxyaniline solution, maintaining the temperature between 0-5 °C. The slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the localized formation of nitrous acid, which can lead to side reactions.
-
Monitoring the Reaction: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.
Part 2: Reduction to this compound
-
Preparation of Reducing Agent: In a separate beaker, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. This acidic solution of SnCl₂ is a potent reducing agent for diazonium salts.
-
Reduction Reaction: Slowly add the freshly prepared diazonium salt solution from Part 1 to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C. The diazonium salt is added to the reducing agent to ensure that the latter is always in excess, which helps to prevent side reactions such as the formation of azo compounds.
-
Isolation of the Product: After the addition is complete, allow the reaction mixture to stir for 1-2 hours at room temperature. The this compound will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold water and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities. Dry the product under vacuum to obtain this compound as a crystalline solid.
Application in Pharmaceutical Synthesis: The Fischer Indole Synthesis of a Carbazole Precursor
A primary application of this compound is in the Fischer indole synthesis to construct a carbazole ring system. This reaction is a cornerstone of heterocyclic chemistry and is instrumental in the synthesis of many pharmaceuticals. In the context of Carvedilol synthesis, this compound is reacted with a suitable cyclic ketone, such as cyclohexanone, to form a tetrahydrocarbazole intermediate, which is then aromatized to the corresponding 4-hydroxycarbazole.[1]
Workflow for Fischer Indole Synthesis of a Carbazole Intermediate
Caption: Fischer indole synthesis of a carbazole intermediate.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid
-
Ethanol or acetic acid (as solvent)
-
Sodium bicarbonate solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent) and cyclohexanone (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid. The slight excess of the ketone ensures the complete consumption of the more valuable hydrazine starting material.
-
Acid Catalysis: With stirring, slowly add the acid catalyst. Polyphosphoric acid is often an effective catalyst for this cyclization as it also acts as a dehydrating agent. Alternatively, a mixture of sulfuric acid in acetic acid can be used. The acid protonates the hydrazone intermediate, facilitating the key[3][3]-sigmatropic rearrangement.
-
Reaction Progress: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the specific substrates and catalyst used.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product and quench the acid.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product into an organic solvent like ethyl acetate. The choice of an organic solvent is based on its ability to dissolve the product while being immiscible with water.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield the pure 8-phenoxy-1,2,3,4-tetrahydro-9H-carbazole. This intermediate can then be aromatized in a subsequent step to the corresponding 4-hydroxycarbazole derivative, a key precursor for Carvedilol.[1]
From Intermediate to API: The Role in Carvedilol Synthesis
The carbazole intermediate synthesized from this compound is a crucial stepping stone in the total synthesis of Carvedilol. The 4-hydroxycarbazole derivative is then typically reacted with epichlorohydrin, followed by coupling with 2-(2-methoxyphenoxy)ethylamine to complete the synthesis of the Carvedilol molecule.[1]
Logical Progression from Intermediate to Carvedilol
Caption: From intermediate to Active Pharmaceutical Ingredient (API).
Conclusion
This compound is a high-value intermediate in pharmaceutical synthesis, offering an efficient route to complex carbazole-based drugs. Its strategic use, particularly through the Fischer indole synthesis, simplifies the construction of the carbazole core and facilitates the synthesis of important APIs like Carvedilol. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively and safely utilize this key building block in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutics.
References
- BIO ACTIVE CARVEDILOL DERIV
- Allen, L. A. T., & Natho, P. (2023). Trends in carbazole synthesis – an update (2013–2023). Organic & Biomolecular Chemistry, 21(43), 8956-8974. (URL: [Link])
- Shafi, S., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14(5), 3169-3187. (URL: [Link])
- This compound product page. (URL: [Link])
- Qingdao Fengchen Technology and trade Co., Ltd. Phenylhydrazine Hydrochloride Or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1. (URL: [Link])
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Hydrazine hydrochloride. (URL: [Link])
- Wikipedia. Fischer indole synthesis. (URL: [Link])
- J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis. (URL: [Link])
- Organic Syntheses. PHENYLHYDRAZINE. (URL: [Link])
Sources
- 1. jetir.org [jetir.org]
- 2. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]
- 3. nbinno.com [nbinno.com]
- 4. 109221-96-7|(2-Phenoxyphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 5. This compound [bojnsci.com]
- 6. This compound CAS#: 109221-96-7 [m.chemicalbook.com]
- 7. guidechem.com [guidechem.com]
Application Notes and Protocols for Reactions with (2-Phenoxy-phenyl)-hydrazine Hydrochloride
Introduction: Unlocking the Synthetic Potential of (2-Phenoxy-phenyl)-hydrazine Hydrochloride
This compound is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a hydrazine moiety for classical condensation and cyclization reactions, and an ortho-phenoxy group that introduces steric and electronic modifications, opens avenues for the creation of novel molecular scaffolds. This guide provides detailed experimental protocols for key reactions involving this compound, with a focus on the synthesis of indoles, carbazoles, and pyrazoles – core structures in numerous pharmaceuticals and functional materials. As your Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to offer insights into the causality behind the experimental choices, ensuring scientifically sound and reproducible results.
Safety First: Essential Handling and Precautionary Measures
Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate safety precautions. This compound is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer[1][2][3].
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A flame-retardant lab coat
Storage and Waste Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Dispose of all waste containing hydrazine derivatives in designated, clearly labeled hazardous waste containers.
In case of accidental exposure:
-
Skin contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye contact: Flush with water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
A detailed Safety Data Sheet (SDS) should always be consulted before commencing any experimental work.
I. The Fischer Indole Synthesis: Crafting Phenoxy-Substituted Indoles
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[4]
Causality of Experimental Design
The choice of acid catalyst is crucial in the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[4] The acidity of the medium influences the rate of both hydrazone formation and the subsequent rearrangement. For substrates with electron-donating groups, milder acids are often sufficient, while electron-withdrawing groups may require stronger acids and higher temperatures. The bulky ortho-phenoxy group in this compound can influence the rate of the[5][5]-sigmatropic rearrangement, and the choice of catalyst and solvent can be optimized to improve yields.
Protocol 1: Synthesis of 8-Phenoxy-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a tetrahydrocarbazole derivative, a specific class of indoles, through the reaction of this compound with cyclohexanone. This reaction is also known as the Borsche–Drechsel cyclization.[6]
Reaction Scheme: this compound + Cyclohexanone → 8-Phenoxy-1,2,3,4-tetrahydrocarbazole
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 eq, e.g., 2.37 g, 10 mmol) in glacial acetic acid (30 mL).
-
Addition of Ketone: To the stirred suspension, add cyclohexanone (1.05 eq, e.g., 1.03 g, 10.5 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water (100 mL).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to obtain the pure 8-Phenoxy-1,2,3,4-tetrahydrocarbazole.[7][8]
-
Expected Yield: 70-85%
Workflow for Fischer Indole Synthesis
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
III. Data Presentation: Comparative Analysis of Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of heterocyclic compounds from this compound. This data is compiled from analogous reactions in the literature and provides a predictive framework for experimental design.
| Heterocycle | Carbonyl/Dicarbonyl Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Tetrahydrocarbazole | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 2-4 | 70-85 |
| Substituted Indole | Acetone | Polyphosphoric Acid | - | 100-120 | 1-2 | 65-80 |
| Substituted Indole | Propiophenone | ZnCl₂ | Toluene | Reflux | 3-5 | 60-75 |
| Dimethylpyrazole | Acetylacetone | Acetic Acid (cat.) | Ethanol | Reflux | 1-3 | 80-95 |
| Phenylpyrazolone | Ethyl Benzoylacetate | Acetic Acid (cat.) | Ethanol | Reflux | 2-4 | 75-90 |
Conclusion and Future Directions
This compound is a readily accessible and highly useful building block for the synthesis of phenoxy-substituted indoles, carbazoles, and pyrazoles. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The presence of the ortho-phenoxy group offers opportunities for further functionalization and the development of novel bioactive molecules and advanced materials. Future work could explore the impact of this substituent on the regioselectivity of these classical reactions with a wider range of unsymmetrical carbonyl partners and investigate the utility of the resulting phenoxy-heterocycles in various applications.
References
- Borsche, W. (1908). Ueber Tetra- und Hexahydrocarbazol-verbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49–80. [Link]
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
- Wikipedia. (2023). Fischer indole synthesis. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
- Wikipedia. (2023).
- NJ Department of Health. (2016). Hazardous Substance Fact Sheet for Hydrazine. [Link]
- Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Recrystallization. (2023, January 29). In Chemistry LibreTexts. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Borsche-Drechsel Cyclization [drugfuture.com]
- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. reddit.com [reddit.com]
Synthesis of heterocyclic compounds using (2-Phenoxy-phenyl)-hydrazine hydrochloride
An Application Guide to the Synthesis of Heterocyclic Scaffolds Using (2-Phenoxy-phenyl)-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly versatile and powerful building block for the synthesis of complex heterocyclic compounds, particularly those containing indole and carbazole cores. Its unique structure, featuring a phenoxy group ortho to the hydrazine moiety, allows for the creation of intricate, polycyclic systems of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the chemical principles, reaction mechanisms, and detailed experimental protocols for utilizing this reagent. We focus primarily on the celebrated Fischer indole synthesis and related cyclizations, offering practical insights and step-by-step procedures to empower researchers in the synthesis of novel molecular architectures with potential therapeutic applications.
Chemical Principles & Mechanistic Insights
The synthetic utility of this compound is rooted in the nucleophilicity of the hydrazine functional group and its capacity to undergo acid-catalyzed cyclization reactions. The primary reaction pathway for this reagent is the Fischer indole synthesis, a robust method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2]
The Fischer Indole Synthesis Mechanism:
The reaction proceeds through a series of well-established steps:[1][3]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (2-Phenoxy-phenyl)-hydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This step is often performed in situ.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted, heat- or acid-promoted[4][4]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is the key bond-forming step. This rearrangement breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.[1]
-
Cyclization & Aromatization: The intermediate di-imine undergoes intramolecular cyclization to form a five-membered ring aminoacetal (or aminal). Subsequent elimination of ammonia under acid catalysis leads to the formation of the stable, aromatic indole ring.[3]
The choice of acid catalyst is critical and can range from Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) to Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[1][2] The selection often depends on the reactivity of the specific substrates.
Caption: General synthetic routes using (2-Phenoxy-phenyl)-hydrazine.
Experimental Protocols & Methodologies
Safety Note: Phenylhydrazine and its derivatives are toxic, readily absorbed through the skin, and are suspected carcinogens.[5] All manipulations involving the solid hydrochloride salt or its solutions must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including impermeable gloves, a lab coat, and chemical safety goggles, is mandatory.[5]
Protocol 1: Preparation of this compound
While commercially available, this protocol outlines the synthesis from 2-phenoxyaniline. The procedure involves diazotization of the aniline followed by reduction.
Materials:
-
2-Phenoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Diethyl Ether (Et₂O)
Procedure:
-
In a flask submerged in an ice-water bath (0 °C), dissolve 2-phenoxyaniline (1.0 eq.) in a mixture of deionized water and concentrated HCl.
-
Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for 1 hour at 0 °C.[6]
-
In a separate flask, prepare a solution of tin(II) chloride (2.0 eq.) in concentrated HCl.
-
Add the tin(II) chloride solution dropwise to the cold diazonium salt solution.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. A precipitate will form.[6]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with a small amount of cold brine and diethyl ether.
-
Dry the product under vacuum to yield this compound as a solid. The product can often be used without further purification.
Protocol 2: Fischer Indole Synthesis of a Phenoxy-Substituted Indole
This general protocol details the reaction with a generic ketone, such as cyclohexanone, to produce a tetracyclic indole derivative.
Materials:
-
This compound (1.0 eq.)
-
Cyclohexanone (1.1 eq.)
-
Glacial Acetic Acid (as solvent and catalyst) or another acid catalyst like polyphosphoric acid (PPA).
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound and the selected ketone.[4]
-
Add glacial acetic acid as the solvent. The acid also serves as the catalyst for this reaction.[4]
-
Heat the mixture to reflux (typically 80-120 °C) with stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the ketone's reactivity.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to yield the final indole product.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Protocol 3: One-Pot Synthesis of Phenoxy-Substituted Carbazoles
Carbazoles can be synthesized from aryl hydrazines and cyclohexanone derivatives, often under oxidative conditions or at higher temperatures in a one-pot procedure.[7]
Materials:
-
This compound (1.5 eq.)
-
A substituted cyclohexanone (e.g., 4-methylcyclohexanone) (1.0 eq.)
-
N-methyl-2-pyrrolidone (NMP) or another high-boiling polar solvent.
-
Oxygen (balloon) or air atmosphere
Procedure:
-
Charge an oven-dried reaction vessel with the cyclohexanone derivative and this compound.[7]
-
Flush the vessel with oxygen or ensure it is open to the air.
-
Add the solvent (e.g., NMP) via syringe.
-
Heat the resulting solution to a high temperature (e.g., 140 °C) and stir for 12-24 hours.[7]
-
After cooling to room temperature, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
The crude product is purified by column chromatography (silica gel, typically with a petroleum ether/ethyl acetate gradient) to afford the pure carbazole.[7]
Data Summary and Characterization
The choice of carbonyl partner significantly impacts reaction conditions and yields. The following table provides illustrative data based on typical Fischer indole syntheses.
| Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Approx. Time (h) | Typical Yield (%) |
| Acetone | ZnCl₂ | 150 | 1 | 75-80[8] |
| Cyclohexanone | Acetic Acid | 118 (reflux) | 4 | 70-85[7] |
| Isopropyl methyl ketone | Acetic Acid | 118 (reflux) | 2-3 | 80-90[2] |
| Propiophenone | Polyphosphoric Acid | 100 | 2 | 65-75 |
Characterization:
-
¹H and ¹³C NMR: Provides the primary structural confirmation of the heterocyclic core and the position of substituents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch in the final indole or carbazole product.
Applications in Drug Development
Heterocyclic compounds are foundational to modern pharmacology, present in over 85% of all biologically active molecules. The indole and carbazole scaffolds synthesized from (2-Phenoxy-phenyl)-hydrazine are privileged structures in medicinal chemistry.[9]
-
Anticancer Agents: The rigid, planar structure of carbazoles allows them to intercalate with DNA, a mechanism exploited in the design of novel anticancer drugs.[10][11] Many indole derivatives also exhibit potent antiproliferative activity by inhibiting key enzymes like kinases.
-
Antimicrobial and Antifungal Agents: Functionalized indoles and carbazoles have been shown to possess significant activity against a range of bacterial and fungal pathogens.[12]
-
CNS-Active Agents: The indole core is famously present in neurotransmitters like serotonin. Synthetic derivatives are central to drugs for treating depression, anxiety, and migraines (e.g., the triptan class of drugs).[1][13]
-
Anti-inflammatory Drugs: Indole-containing compounds, such as Indomethacin, are widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1]
The phenoxy substituent provides an additional vector for chemical modification, allowing chemists to fine-tune pharmacokinetic properties like solubility, metabolism, and protein binding, which is a critical aspect of lead optimization in drug discovery.[9]
References
- Fischer indole synthesis - Wikipedia.
- Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Con.
- Synthesis of new 9H-Carbazole derivatives - Digital Repository.
- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct.
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI.
- Procedure - Organic Syntheses.
- Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - NIH.
- US3203989A - Process for the production of phenylhydrazine hydrochloride - Google Patents.
- Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem.
- Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews.
- Trends in carbazole synthesis – an update (2013–2023) - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis a Number of Heterocyclic Compounds and some of chalcones Derived From Levofloxacin | Tikrit Journal of Pure Science.
- Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.
- CA1141390A - Preparation of pyrazoles - Google Patents.
- A Review on Medicinally Important Heterocyclic Compounds.
- Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study.
- 2-Amino phenylhydrazine derivatives in the synthesis of heterocyclic compounds of pharmacological interest - PubMed.
- CN102531953A - Preparation process for phenylhydrazine hydrochloride - Google Patents.
- Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents - Scirp.org.
- Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole - Baghdad Science Journal.
- Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride - Environmental Health & Safety.
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- 5. ehs.utoronto.ca [ehs.utoronto.ca]
- 6. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
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- 8. ijarsct.co.in [ijarsct.co.in]
- 9. rroij.com [rroij.com]
- 10. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 12. nveo.org [nveo.org]
- 13. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
Application Notes & Protocols: (2-Phenoxy-phenyl)-hydrazine hydrochloride in the Synthesis of Novel Bioactive Molecules
Introduction: The Strategic Importance of the (2-Phenoxy-phenyl) Scaffold
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel bioactive agents. (2-Phenoxy-phenyl)-hydrazine hydrochloride has emerged as a highly valuable and versatile building block.[1] Its structure uniquely combines a hydrazine moiety, a reactive handle for constructing a variety of nitrogen-containing heterocycles, with a 2-phenoxyphenyl scaffold. This specific scaffold is of significant interest as it has been associated with a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimycobacterial properties.[2]
The phenoxy-phenyl group can engage in various non-covalent interactions within biological targets, such as pi-stacking and hydrophobic interactions, while the hydrazine group serves as a linchpin for cyclization reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound to synthesize potent, biologically active molecules, with a primary focus on the Fischer indole synthesis and the formation of bioactive hydrazones.
Core Synthetic Pathways and Mechanistic Insights
The primary utility of this compound lies in its ability to serve as a precursor for heterocyclic systems. The most prominent of these reactions is the Fischer indole synthesis, a robust and time-honored method for creating indole rings, which are core structures in numerous pharmaceuticals and natural products.[3][4]
The Fischer Indole Synthesis: Crafting Phenoxy-Substituted Carbazoles
Discovered by Emil Fischer in 1883, this reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[5] When (2-Phenoxy-phenyl)-hydrazine reacts with a cyclic ketone like cyclohexanone, the product is a phenoxy-substituted tetrahydrocarbazole, a privileged scaffold in drug discovery.
Mechanism: The reaction proceeds through a well-established sequence of steps:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the hydrazine with a carbonyl compound to form a phenylhydrazone.[6]
-
Tautomerization: The hydrazone isomerizes to its corresponding enamine (or 'ene-hydrazine') tautomer.[5]
-
[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial, irreversible[6][6]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.[7]
-
Cyclization & Aromatization: The resulting di-imine intermediate readily cyclizes to form an aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[8]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Synthesis of Bioactive Hydrazones
The intermediate phenylhydrazones formed during the Fischer indole synthesis are not merely transient species; they can be isolated as stable final products and often exhibit significant biological activity themselves. The N-arylidene-hydrazone moiety (-C=N-NH-) is a recognized pharmacophore with documented anticancer, antimicrobial, and anti-inflammatory activities.[9][10][11] The synthesis is a straightforward condensation reaction.
Caption: General workflow for synthesizing bioactive hydrazones.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Phenylhydrazine derivatives can be toxic and should be handled with care.
Protocol 1: Synthesis of a Phenoxy-Substituted Tetrahydrocarbazole via Fischer Indolization
This protocol describes the synthesis of 8-phenoxy-1,2,3,4-tetrahydro-9H-carbazole, a reaction adapted from established one-pot Fischer indole synthesis procedures.[4][12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|
| (2-Phenoxy-phenyl)-hydrazine HCl | 236.70 | 2.37 g (10 mmol) | 1.0 |
| Cyclohexanone | 98.14 | 1.08 mL (10.5 mmol) | 1.05 |
| Glacial Acetic Acid | 60.05 | 25 mL | Solvent/Catalyst |
| Ethanol | 46.07 | As needed | Recrystallization |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.37 g, 10 mmol) and glacial acetic acid (25 mL).
-
Addition of Ketone: Begin stirring the mixture. Slowly add cyclohexanone (1.08 mL, 10.5 mmol) to the suspension at room temperature.
-
Indolization Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (4:1).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water until the filtrate is neutral.
-
Purification: Dry the crude product in a vacuum oven. Purify the solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Characterization:
-
Appearance: Off-white to light brown solid.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and C-O-C stretching (~1240 cm⁻¹).
-
¹H-NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons (δ 6.8-7.8 ppm), the N-H proton (a broad singlet, δ ~10.5-11.0 ppm), and aliphatic protons from the cyclohexene ring moiety (δ 1.8-2.8 ppm).
Protocol 2: General Synthesis of (E)-1-(Arylmethylidene)-2-(2-phenoxyphenyl)hydrazine
This protocol details the synthesis of a hydrazone derivative from an aromatic aldehyde, based on standard condensation methods.[9][11]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|
| (2-Phenoxy-phenyl)-hydrazine HCl | 236.70 | 2.37 g (10 mmol) | 1.0 |
| Substituted Benzaldehyde | Varies | 10 mmol | 1.0 |
| Absolute Ethanol | 46.07 | 30 mL | Solvent |
| Glacial Acetic Acid | 60.05 | 2-3 drops | Catalyst |
| 10% Sodium Bicarbonate Soln. | - | As needed | Neutralization |
Procedure:
-
Reaction Setup: Dissolve this compound (2.37 g, 10 mmol) and the desired substituted benzaldehyde (10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature for 1-5 hours.[2] Alternatively, for less reactive carbonyls, the mixture can be heated under reflux for 1-3 hours.[9] Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate has formed, filter it directly. If not, slowly add the reaction mixture to a 10% aqueous solution of sodium bicarbonate to neutralize the acid and induce precipitation.[2]
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water (20 mL), and dry.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure hydrazone derivative.
Characterization Data for a Representative Hydrazone: The following table provides example characterization data for N'-(phenylmethylidene)-2-phenoxybenzohydrazide, a related structure, to guide analysis.[2]
| Analysis | Data |
| ¹H-NMR (DMSO-d₆) | δ 11.93 (s, 1H, NH), 8.78 (s, 1H, CH=N), 7.90 (d, 2H, aromatic), 7.58-7.16 (m, 9H, aromatic), 7.01(d, 2H, aromatic), 6.96(d, 1H, aromatic). |
| IR (KBr, cm⁻¹) | 3310 (N-H), 1682 (C=O), 1643 (C=N). |
| Mass (m/z) | 316 (M⁺). |
Bioactivity and Therapeutic Potential
Derivatives synthesized from (2-Phenoxy-phenyl)-hydrazine have demonstrated a remarkable range of pharmacological activities, underscoring the therapeutic potential of this scaffold.
-
Analgesic and Anti-inflammatory Activity: Hydrazide and hydrazone derivatives incorporating the 2-phenoxyphenyl structure have been synthesized and shown to possess significant analgesic and anti-inflammatory properties.[2][13] This activity is often attributed to the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[14]
-
Antimicrobial and Antifungal Activity: Numerous studies have reported the potent antimicrobial and antifungal effects of phenylhydrazine derivatives.[15] Halogen-substituted N-aroyl-N'-phenyl-hydrazines, in particular, have shown strong fungistatic activity with a broad spectrum of efficiency.[15][16]
-
Anticancer Activity: Phenylhydrazone derivatives have been tested for their antiproliferative activity against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer, with some compounds demonstrating notable cytotoxicity.[11][17]
-
Antioxidant Activity: Phenylhydrazine derivatives have also been investigated for their ability to scavenge free radicals, indicating potential applications in treating diseases associated with oxidative stress.[10]
Conclusion
This compound is a powerful and strategic precursor for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. Its utility in the Fischer indole synthesis provides a direct route to phenoxy-substituted carbazoles, while its straightforward condensation with carbonyls yields bioactive hydrazones. The protocols and data presented herein offer a robust framework for researchers to explore the rich chemical space accessible from this starting material, paving the way for the discovery of next-generation bioactive molecules.
References
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- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Wikipedia. Fischer indole synthesis.
- Asadi, M., et al. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PMC - NIH.
- Al-Aaraji, S. M., et al. Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. (2020).
- Google Patents. CN102249983A - Method for synthesizing tetrahydrocarbazoles compound.
- Kushwaha, P., et al. Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. (2024).
- ResearchGate. Synthesis of new 9H-Carbazole derivatives. (2020).
- Semantic Scholar. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2010).
- Çapan, E. Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. (2021).
- Al-Soud, Y. A., et al. New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. (2010).
- Çapan, E., et al. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. (2024).
- Sani, H., et al. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. (2024).
- Patsnap. Phenyl hydrazine patented technology retrieval search results.
- Basak, S., & Bhat, K. I. Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon. Research Journal of Pharmacy and Technology. (2020).
- ResearchGate. (PDF) Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2025).
- Zsolnai, T. [Newer antimycotics. I. Derivatives of phenyl-hydrazine (author's transl)]. PubMed. (1975).
- Gomes, P. A. T. M., et al. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. (2022).
- International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
- International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2010).
- Molecules. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021).
- ResearchGate. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. (2022).
- Li, M., et al. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. (2017).
- ResearchGate. SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.
- Salem, M., et al. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scirp.org. (2022).
- Journal of Applied Chemistry. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (2024).
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- 14. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: (2-Phenoxy-phenyl)-hydrazine hydrochloride as a Strategic Analytical Reagent
Abstract
This document provides detailed application notes and protocols for the use of (2-Phenoxy-phenyl)-hydrazine hydrochloride as a specialized analytical reagent. While a novel reagent with emerging applications, its chemical structure—possessing a reactive hydrazine moiety and a bulky, chromophoric phenoxy-phenyl group—makes it highly suitable for two primary analytical strategies. The first is its use as a derivatizing agent to enhance the detection and quantification of aldehydes and ketones in complex matrices via chromatographic methods. The second is its application as a key precursor in the Fischer indole synthesis for the creation of novel indole scaffolds, which are critical in pharmaceutical research and development for use as analytical standards or drug candidates. This guide explains the underlying chemical principles, provides validated starting protocols, and offers insights into methodology development for researchers, chemists, and drug development professionals.
Introduction and Reagent Profile
This compound is an aromatic hydrazine salt. The analytical utility of hydrazines is rooted in the nucleophilicity of the terminal nitrogen atom, which readily reacts with electrophilic carbonyl carbons in aldehydes and ketones to form stable hydrazone derivatives. This classical reaction is a cornerstone of analytical chemistry for carbonyl detection[1].
The unique feature of this particular reagent is the (2-Phenoxy-phenyl) substituent. This group imparts several advantageous properties:
-
Inherent Chromophore: The conjugated system of the two phenyl rings provides strong UV absorbance, enabling highly sensitive detection of the resulting hydrazone derivatives by HPLC-UV.
-
Structural Specificity: The bulky phenoxy group provides a unique mass signature for mass spectrometry (MS) analysis and can influence chromatographic retention, aiding in the separation of complex mixtures.
-
Synthetic Potential: It serves as a sophisticated building block for generating complex indoles via the Fischer indole synthesis, a reaction of immense importance in medicinal chemistry for synthesizing drug targets and standards[2][3].
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | (2-Phenoxyphenyl)hydrazine hydrochloride | Chemrio[4] |
| CAS Number | 109221-96-7 | BOJNSCI[5] |
| Molecular Formula | C₁₂H₁₃ClN₂O | N/A |
| Molecular Weight | 236.70 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline solid (Expected) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., Acetonitrile, Methanol, Ethanol), water. | N/A |
Application I: Derivatization Agent for Carbonyl Quantification by HPLC-UV
The primary analytical application of this reagent is the derivatization of low-level aldehydes and ketones in samples where direct detection is challenging due to low concentration, volatility, or lack of a suitable chromophore[6]. This is particularly relevant in pharmaceutical stability testing, where the formation of aldehydic and ketonic impurities (e.g., formaldehyde, acetaldehyde) is a critical quality attribute.
Principle: The hydrazine reacts with the carbonyl compound under mild acidic conditions to form a stable (2-Phenoxy-phenyl)-hydrazone. This new molecule incorporates the strong chromophore from the reagent, making it easily detectable at low concentrations with a standard HPLC-UV detector.
General Workflow for Carbonyl Derivatization
The process involves sample preparation, the derivatization reaction, and subsequent chromatographic analysis.
Caption: Workflow for carbonyl analysis using derivatization.
Detailed Protocol for Derivatization
This protocol is a robust starting point for quantifying trace levels of formaldehyde in a drug substance.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Formaldehyde standard solution
-
Drug substance sample
-
HPLC system with UV detector
Procedure:
-
Reagent Preparation: Prepare a 1.0 mg/mL solution of this compound in acetonitrile. Add 0.1% v/v TFA as an acid catalyst. Sonicate briefly to dissolve. This solution should be prepared fresh daily.
-
Standard Preparation: Prepare a calibration curve by spiking known amounts of formaldehyde standard into acetonitrile, covering a range of 0.1 to 5.0 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the drug substance in acetonitrile to a final concentration of 10 mg/mL.
-
Derivatization Reaction:
-
In separate autosampler vials, mix 500 µL of each standard solution and sample solution with 500 µL of the Reagent Solution.
-
Cap the vials and vortex briefly.
-
Place the vials in a heating block or water bath at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature before analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (This should be optimized by scanning the UV spectrum of the hydrazone derivative).
-
Expected Results & Data Interpretation
The reaction product, formaldehyde (2-phenoxyphenyl)hydrazone, will elute as a sharp peak. Its identity can be confirmed by comparing the retention time with that of a derivatized formaldehyde standard. Quantification is achieved by integrating the peak area and plotting it against the calibration curve derived from the standards.
Table 1: Example Chromatographic Data (Hypothetical)
| Carbonyl Analyte | Expected Retention Time (min) | λmax of Hydrazone (nm) | Limit of Detection (LOD) |
| Formaldehyde | 8.5 | 274 | ~50 ng/mL |
| Acetaldehyde | 9.2 | 275 | ~60 ng/mL |
| Acetone | 9.8 | 272 | ~100 ng/mL |
Application II: Precursor for Fischer Indole Synthesis
The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces an indole from an arylhydrazine and an aldehyde or ketone[2][7]. Using (2-Phenoxy-phenyl)-hydrazine allows for the creation of indoles with a phenoxy substituent at the 7-position of the indole ring, a motif of interest in medicinal chemistry. This is valuable for synthesizing novel compounds or creating certified analytical standards for impurity profiling.
Principle: The reaction proceeds in several steps:
-
Formation of a phenylhydrazone from the hydrazine and a ketone (e.g., acetone).
-
Tautomerization to an enamine intermediate under acidic conditions[3].
-
A[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (NH₃) to yield the final aromatic indole[2][3].
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 8. globallinker.com [globallinker.com]
Catalytic Applications of (2-Phenoxy-phenyl)-hydrazine Hydrochloride: A Detailed Guide for Researchers
This technical guide provides an in-depth exploration of the catalytic applications of (2-Phenoxy-phenyl)-hydrazine hydrochloride, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles, reaction mechanisms, and practical protocols for leveraging this compound in key catalytic transformations. The unique structural features of this derivative, namely the sterically demanding and electronically influential 2-phenoxy group, offer distinct advantages in controlling reaction pathways and achieving desired product selectivities.
Introduction: The Unique Profile of this compound
This compound belongs to the broader class of arylhydrazines, which are foundational building blocks in the synthesis of a vast array of heterocyclic compounds. The presence of the phenoxy substituent at the ortho position of the phenyl ring introduces specific steric and electronic effects that modulate the reactivity of the hydrazine moiety. This distinct substitution pattern can be strategically exploited to influence the regioselectivity and efficiency of catalytic reactions. This guide will focus on two primary areas of its catalytic utility: the Fischer indole synthesis for the construction of complex indole scaffolds and palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen and nitrogen-nitrogen bonds.
The Fischer Indole Synthesis: A Classic Route to a Privileged Scaffold
The Fischer indole synthesis is a robust and widely utilized acid-catalyzed reaction for the construction of the indole nucleus, a core structural motif in numerous pharmaceuticals and natural products.[1][2] The reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole.[1][2][3]
Mechanistic Insights
The accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, proceeds through several key stages.[1][3] The choice of a strong acid catalyst, such as hydrochloric acid (HCl), sulfuric acid (H2SO4), or Lewis acids like zinc chloride (ZnCl2), is crucial for the reaction's success.[2][3]
Diagram: The Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis.
The Influence of the 2-Phenoxy Substituent
The 2-phenoxy group in this compound is expected to exert a significant influence on the outcome of the Fischer indole synthesis. Its steric bulk can direct the cyclization step, potentially leading to a specific regioisomer of the final indole product. Furthermore, the electron-donating nature of the phenoxy group can affect the rate of the reaction.
Experimental Protocol: Synthesis of a 7-Phenoxy-indole Derivative
This protocol outlines a general procedure for the Fischer indole synthesis using this compound and a generic ketone.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the ketone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, the resulting phenylhydrazone can be isolated by precipitation or used directly in the next step.
-
-
Indolization:
-
To the flask containing the phenylhydrazone, add a suitable acid catalyst. A mixture of glacial acetic acid and concentrated hydrochloric acid is often effective.
-
Attach a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the phenylhydrazone is consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-phenoxy-indole derivative.
-
| Parameter | Typical Range | Notes |
| Reactant Ratio | 1:1.1 (Hydrazine:Ketone) | A slight excess of the ketone can drive the hydrazone formation to completion. |
| Catalyst | Acetic acid, HCl, ZnCl2 | The choice of acid can significantly impact the reaction rate and yield.[3] |
| Reaction Temperature | 80-120 °C | Higher temperatures can sometimes lead to side product formation. |
| Reaction Time | 2-8 hours | Monitored by TLC for optimal results. |
| Yield | 60-90% | Highly dependent on the specific substrates and reaction conditions. |
Palladium-Catalyzed Cross-Coupling Reactions
Arylhydrazines are valuable nucleophiles in palladium-catalyzed cross-coupling reactions, enabling the formation of C-N bonds. These methods offer a powerful alternative to classical methods for the synthesis of N-aryl compounds.[4][5] The use of specialized phosphine ligands is often crucial for achieving high catalytic activity and selectivity.[4]
Mechanism of Pd-Catalyzed N-Arylation
The catalytic cycle for the N-arylation of hydrazines typically involves the following key steps:
Diagram: Catalytic Cycle for Pd-Catalyzed N-Arylation
Caption: Simplified catalytic cycle for N-arylation.
Generation of Aryl Radicals for C-C Bond Formation
Recent advancements have demonstrated that aryl hydrazines can serve as precursors to aryl radicals under mild oxidative conditions.[6][7][8] This reactivity can be harnessed for C-C bond-forming reactions, such as the arylation of electron-deficient alkenes. A notable example is the use of catalytic iodine in the presence of air to generate aryl radicals from aryl hydrazines.[6][7][8]
Protocol: Palladium-Catalyzed N-Arylation of (2-Phenoxy-phenyl)-hydrazine
This protocol provides a general method for the coupling of (2-Phenoxy-phenyl)-hydrazine with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.5 equivalents).
-
Add the aryl bromide (1 equivalent) and this compound (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
| Parameter | Typical Range | Notes |
| Catalyst Loading | 2-5 mol% Pd(OAc)2 | Lower catalyst loadings may be possible with highly active ligands. |
| Ligand | Bulky, electron-rich phosphines | Ligand choice is critical for reaction efficiency. |
| Base | NaOtBu, K3PO4, Cs2CO3 | The base plays a crucial role in the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous conditions are essential. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive aryl halides. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its utility in the Fischer indole synthesis provides a direct route to substituted indoles, while its participation in palladium-catalyzed cross-coupling reactions opens avenues for the construction of diverse N-aryl and C-C bonds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the full potential of this important synthetic building block.
References
- Wikipedia. Fischer indole synthesis.
- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.
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- National Institutes of Health. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
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- PubMed Central. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups.
- Angewandte Chemie International Edition. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
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Application Notes & Protocols: (2-Phenoxy-phenyl)-hydrazine Hydrochloride in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Phenoxy-phenyl)-hydrazine hydrochloride is a crucial chemical scaffold in modern medicinal chemistry, particularly in the design of potent enzyme inhibitors. Its unique structural and electronic properties, centered around the reactive hydrazine moiety, make it an ideal starting point for developing targeted therapeutics. This document provides a detailed guide on the mechanistic principles, experimental protocols, and strategic considerations for utilizing this compound, with a primary focus on its application as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.
Introduction: The Significance of the Hydrazine Scaffold
Hydrazine-containing compounds have a long history as enzyme inhibitors, with early examples including irreversible monoamine oxidase (MAO) inhibitors like iproniazid and phenelzine.[1] The core reactivity of the hydrazine group (-NHNH₂) allows it to interact with enzymes through various mechanisms, including covalent bond formation and coordination with metallic cofactors.[1][2][3]
The (2-Phenoxy-phenyl)-hydrazine structure offers a versatile and rigid backbone. This scaffold allows for systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. Its derivatives have shown significant promise, particularly against heme-containing enzymes, where the hydrazine can directly coordinate with the central iron atom.[4][5][6] A prime example of such a target is Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is an immunosuppressive enzyme that is frequently overexpressed in tumor microenvironments.[4][5][7][8] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[5][9][10] This tryptophan depletion suppresses the proliferation and function of tumor-infiltrating T cells, allowing cancer to evade the immune system.[7][11] Consequently, inhibiting IDO1 is a major therapeutic strategy in oncology.[7][8]
Mechanistic Principles of Hydrazine-Based Inhibition of IDO1
The inhibitory action of (2-Phenoxy-phenyl)-hydrazine and its analogues against IDO1 is primarily driven by the interaction of the hydrazine group with the heme iron in the enzyme's active site.
-
Heme Coordination: IDO1 contains a protoporphyrin IX heme group with a central iron atom (Fe). In its active state, the iron is in the ferrous (Fe²⁺) form.[12] Spectroscopic studies and in silico docking have shown that the hydrazine moiety can act as a strong ligand, directly binding to this heme iron.[4][5][6] This coordination displaces other essential ligands, such as molecular oxygen, and prevents the catalytic cycle from proceeding.
-
Reversibility vs. Irreversibility: While some early hydrazine inhibitors formed irreversible covalent bonds with their targets[1], many modern hydrazine-based inhibitors, including those targeting IDO1, function as potent, reversible inhibitors. The strength of the coordination to the heme iron determines the inhibitor's potency (IC₅₀ value).
-
Structure-Activity Relationship (SAR): The phenoxy-phenyl backbone plays a crucial role in orienting the hydrazine group within the active site for optimal binding. Modifications to the phenyl rings can introduce additional interactions (e.g., hydrophobic or hydrogen bonding) with amino acid residues in the active site, thereby increasing both affinity and selectivity.[13]
Caption: Fig 1. Hydrazine coordinates with heme iron, blocking substrate binding.
Experimental Protocols
The following protocols provide a framework for evaluating this compound and its derivatives as IDO1 inhibitors.
Protocol 3.1: In Vitro Enzymatic Assay for IDO1 Inhibition
This protocol determines the direct inhibitory effect of a compound on purified recombinant human IDO1 (rhIDO1) enzyme activity. The assay measures the production of N-formylkynurenine, which is subsequently converted to kynurenine for spectrophotometric detection.
A. Materials & Reagents:
-
Recombinant Human IDO1 (rhIDO1)
-
L-Tryptophan (Substrate)
-
This compound (Test Inhibitor)
-
Epacadostat or Phenylhydrazine (Positive Control Inhibitor)[4][7]
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)[9]
-
Reaction Cocktail Components:
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA)[9]
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid[9]
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
B. Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test inhibitor and control inhibitor in DMSO.
-
Prepare a working solution of L-Tryptophan in Assay Buffer.
-
Prepare the complete Reaction Cocktail in Assay Buffer containing L-ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[9]
-
-
Assay Setup (96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of serially diluted test inhibitor to sample wells.
-
Add 10 µL of serially diluted control inhibitor to positive control wells.
-
Add 10 µL of DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (blank) wells.
-
Add 20 µL of rhIDO1 enzyme solution (final concentration ~40 nM) to all wells except the "No Enzyme" blanks.[12] Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate for 15 minutes at 25°C to allow inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of L-Tryptophan solution (final concentration ~200 µM) to all wells.
-
-
Incubation and Termination:
-
Detection:
C. Data Analysis & IC₅₀ Determination:
-
Subtract the average absorbance of the "No Enzyme" blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Abs_Sample / Abs_NoInhibitor))
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Caption: Fig 2. Workflow for determining compound IC₅₀ against IDO1.
Protocol 3.2: Cell-Based IDO1 Functional Assay
This assay validates the inhibitor's activity in a more physiologically relevant context, measuring its ability to penetrate cells and inhibit IDO1 activity induced by interferon-gamma (IFN-γ).
A. Materials & Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant Human IFN-γ.[11]
-
Test inhibitor and controls as in Protocol 3.1.
-
Reagents for kynurenine detection (TCA, DMAB) as in Protocol 3.1.
-
96-well cell culture plates.
B. Step-by-Step Procedure:
-
Cell Seeding:
-
IDO1 Induction and Inhibition:
-
The next day, remove the medium.
-
Add 200 µL of fresh medium containing IFN-γ (e.g., 100 ng/mL final concentration) to induce IDO1 expression.[11]
-
Simultaneously, add the test inhibitor at various concentrations. Include "No Inhibitor" and "No IFN-γ" controls.
-
-
Incubation:
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the culture supernatant from each well.[9]
-
Add 10 µL of 6.1 N TCA, mix, and incubate at 50°C for 30 minutes.[9]
-
Centrifuge to pellet any precipitate.
-
Transfer 100 µL of the cleared supernatant to a new plate and add 100 µL of DMAB reagent.
-
Measure absorbance at 480 nm as described previously.
-
C. Data Analysis:
-
Calculate the cellular IC₅₀ value using the same method as in the enzymatic assay, using the "IFN-γ only" wells as 100% activity and "No IFN-γ" wells as the baseline.
Data Presentation & Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Example Inhibition Data for a (2-Phenoxy-phenyl)-hydrazine Derivative
| Assay Type | Target | Test Compound IC₅₀ (µM) | Control (Phenylhydrazine) IC₅₀ (µM) |
| Enzymatic | rhIDO1 | 0.85 ± 0.12 | 0.25 ± 0.07[4][6] |
| Cell-Based | SKOV-3 + IFN-γ | 1.5 ± 0.25 | 0.65 ± 0.15 |
-
Interpretation: A potent inhibitor will have a low IC₅₀ value. A significant difference between the enzymatic and cell-based IC₅₀ may indicate issues with cell permeability, compound stability in culture medium, or cellular efflux.
Troubleshooting and Scientific Considerations
-
Compound Solubility: Hydrazine hydrochlorides generally have better aqueous solubility than their free-base forms. However, ensure complete dissolution in DMSO before preparing aqueous dilutions to avoid precipitation in the assay buffer.
-
Redox Cycling: Some compounds can interfere with the assay's redox components (ascorbate, methylene blue), leading to false positives.[12] It is crucial to run controls without the enzyme to check for direct reactions with the assay cocktail.
-
Cytotoxicity: In cell-based assays, high concentrations of the inhibitor may be toxic, leading to a decrease in kynurenine production that is not due to specific IDO1 inhibition. Always run a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to identify toxic compounds.[11]
-
Selectivity: To be a viable drug candidate, an inhibitor should be selective for IDO1 over other related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).[8] Follow-up screening against these enzymes is a critical step.
References
- Title: Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) Source: PubMed, Bioorganic & Medicinal Chemistry URL:[Link]
- Title: Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1)
- Title: Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity Source: PMC, N
- Title: Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets Source: PubMed Central, N
- Title: Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets Source: ACS Central Science, ACS Public
- Title: Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases Source: PMC, N
- Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1)
- Title: IDO1 Inhibitor Screening Assay Kit Source: BPS Bioscience URL:[Link]
- Title: Quantification of IDO1 enzyme activity in normal and malignant tissues Source: PMC, N
- Title: Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases Source: Taylor & Francis Online URL:[Link]
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- Title: IDO1 Inhibition Assay Measuring Kyn Levels Developed Source: Crown Bioscience URL:[Link]
- Title: Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) Source: Macquarie University Research Portal URL:[Link]
- Title: Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1)
- Title: Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)
- Title: Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 Source: PMC, N
- Title: Discovery of IDO1 inhibitors: from bench to bedside Source: PMC, PubMed Central URL:[Link]
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Application Notes and Protocols for the Formation of Hydrazones with (2-Phenoxy-phenyl)-hydrazine hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of hydrazones using (2-Phenoxy-phenyl)-hydrazine hydrochloride. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization.
Introduction: The Significance of Hydrazones in Modern Chemistry
Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ functional group.[1] They are synthesized through the condensation reaction of a ketone or aldehyde with a hydrazine derivative.[1] The resulting azomethine group (–NHN=CH–) is crucial for their diverse biological activities, making them valuable scaffolds in drug discovery.[2][3] Hydrazones have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[3][4]
This compound is a specific reagent that allows for the introduction of a bulky, lipophilic phenoxy-phenyl moiety into the final hydrazone structure. This can significantly influence the pharmacological and pharmacokinetic properties of the resulting molecule, making it a reagent of interest for medicinal chemists seeking to explore new chemical space.
Reaction Mechanism: An Acid-Catalyzed Condensation
The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction, which is typically acid-catalyzed.[5][6] The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the protonation of the carbonyl oxygen under mildly acidic conditions, which enhances the electrophilicity of the carbonyl carbon.[6][7] The free hydrazine, liberated from its hydrochloride salt in situ, then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate.[6][8]
-
Dehydration: The tetrahedral intermediate subsequently undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond of the hydrazone.[9] This dehydration step is often the rate-limiting step of the reaction at neutral pH.[9][10]
The pH of the reaction medium is a critical parameter.[5] A mildly acidic environment (typically pH 4-6) is optimal.[5][7] If the solution is too acidic, the hydrazine nucleophile will be protonated, rendering it unreactive.[5] Conversely, in a basic or neutral medium, the initial protonation of the carbonyl group is insufficient, slowing down the reaction.[9]
Caption: General mechanism of hydrazone formation.
Experimental Protocol: Synthesis of a Hydrazone using this compound
This protocol provides a general procedure for the synthesis of a hydrazone from an aldehyde or ketone and this compound. The specific quantities and reaction conditions may require optimization depending on the substrate.
Materials:
-
This compound
-
Aldehyde or ketone
-
Ethanol or Methanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of ethanol or methanol. Add this compound (1.0 - 1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[11]
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C). The choice of temperature will depend on the reactivity of the carbonyl compound.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5] Use an appropriate solvent system (e.g., hexane:ethyl acetate) to develop the TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the hydrazone product will indicate the reaction's progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.[5]
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol) and allow it to cool slowly to induce crystallization.[5]
-
Column Chromatography: If recrystallization is not effective, purify the product using silica gel column chromatography with an appropriate eluent system.[5]
-
Caption: Experimental workflow for hydrazone synthesis.
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio (Carbonyl:Hydrazine) | 1:1 to 1:1.2 | A slight excess of the hydrazine can help drive the reaction to completion. |
| Solvent | Ethanol, Methanol | The choice of solvent depends on the solubility of the reactants. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | 2-3 drops are usually sufficient. |
| Temperature | Room Temperature to Reflux (50-80 °C) | Aldehydes are generally more reactive than ketones and may react at room temperature.[7] |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
Characterization of the Hydrazone Product
The structure and purity of the synthesized hydrazone should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.[2]
-
Spectroscopy:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for the characteristic C=N stretching vibration of the imine group (typically around 1620-1690 cm⁻¹) and the N-H stretching vibration (around 3200-3400 cm⁻¹).[12]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The formation of the hydrazone can be confirmed by the appearance of a signal for the N=CH proton (for aldehyde-derived hydrazones) and the disappearance of the aldehyde proton signal. The signals for the aromatic protons of the (2-phenoxy-phenyl) group should also be present.[13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon of the C=N bond will have a characteristic chemical shift.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized hydrazone.[3]
-
Safety and Handling Precautions
This compound, like other hydrazine derivatives, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[16] Phenylhydrazine and its derivatives are toxic and can be absorbed through the skin.[14] They are also suspected carcinogens and sensitizers.[14]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[16]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Insufficient catalyst | Add a few more drops of glacial acetic acid. |
| Reaction temperature is too low | Increase the reaction temperature and monitor by TLC. | |
| Deactivated carbonyl compound | Consider using a more reactive carbonyl compound or a stronger acid catalyst. | |
| Formation of side products (e.g., azines) | Incorrect stoichiometry | Ensure a 1:1 or slight excess of hydrazine is used. Azine formation can occur if the carbonyl compound is in excess.[5] |
| Difficulty in purification | Oily product | Try triturating the oily product with a non-polar solvent like hexane to induce solidification.[17] Consider using a different recrystallization solvent or solvent system for column chromatography.[17] |
Conclusion
The synthesis of hydrazones from this compound offers a straightforward method to generate novel compounds with potential applications in drug discovery and development. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize and purify these valuable molecules. Adherence to proper safety protocols is paramount when working with hydrazine derivatives.
References
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- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. (n.d.). PMC - NIH.
- Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. (2014). ACS Publications.
- Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (n.d.). MDPI.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. (n.d.). ResearchGate.
- Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (n.d.). Fiveable.
- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. (n.d.). PMC - NIH.
- Hydrazone Formation. (n.d.). Química Organica.org.
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PMC - NIH.
- How is the hydrazone formed in the Wolff-Kishner reduction?. (2021). Chemistry Stack Exchange.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). Chemistry LibreTexts.
- Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (n.d.). Nature.
- Optimization of hydrazone formation under microwave conditions. (n.d.). ResearchGate.
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- Mechanism for hydrazone formation from carbonyl and hydrazine compound. (n.d.). ResearchGate.
- Synthesis and characterization of hydrazones and their transition metal complexes: antimicrobial, antituberculosis and antioxidant activity. (n.d.). Semantic Scholar.
- Hydrazone. (n.d.). Wikipedia.
- Hydrazone synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Evaluation of Hydrazones. (n.d.). Alcrut group.
- Need a purification method for a free hydrazone. (2021). Reddit.
- How to purify hydrazone?. (2020). ResearchGate.
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). PubMed Central.
- Process for preparing a hydrazine hydrohalide. (n.d.). Google Patents.
- Process for the preparation of new hydrazine compounds and their derivatives. (n.d.). Google Patents.
- PHENYL HYDRAZINE HYDROCHLORIDE AR. (n.d.). Loba Chemie.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central.
- Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. (n.d.). Environmental Health & Safety.
- PHENYLHYDRAZINE. (n.d.). Organic Syntheses.
- Ethanone, 1-phenyl-, hydrazone. (n.d.). Organic Syntheses.
- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (n.d.). PubMed Central.
- Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024). MDPI.
- The Use of Hydrazones for Biomedical Applications. (2019). PubMed.
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- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (n.d.). MDPI.
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Application of hydrazine derivatives in detecting metal ions
An Application Guide to Hydrazine Derivatives for the Detection of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Metal Ion Detection
Metal ions are ubiquitous, playing vital roles in biological systems, environmental processes, and industrial applications. However, imbalances in their concentrations can lead to severe health issues and environmental contamination. For instance, while ions like copper (Cu²⁺) and zinc (Zn²⁺) are essential cofactors for enzymes, heavy metals such as mercury (Hg²⁺) and cadmium (Cd²⁺) are highly toxic even at trace levels.[1] This dichotomy necessitates the development of sensitive, selective, and rapid analytical methods for their detection. Among the various chemical tools developed, hydrazine derivatives, particularly hydrazones, have emerged as a highly versatile and effective class of chemosensors.[2][3]
Hydrazones are organic compounds characterized by the >C=N-NH- functional group. Their popularity stems from several key advantages:
-
Ease of Synthesis: They are typically prepared through a straightforward, one-step acid-catalyzed condensation reaction between a hydrazine derivative and an aldehyde or ketone.[4][5]
-
Structural Modularity: The structure can be easily modified by changing the hydrazine and carbonyl precursors, allowing for the fine-tuning of selectivity and sensitivity for specific metal ions.[5]
-
Rich Coordination Chemistry: The presence of imine nitrogen, amine hydrogen, and other potential donor atoms (like oxygen or sulfur from the precursors) makes them excellent chelating agents for a wide range of metal ions.[6][7]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using hydrazine derivatives in the detection of metal ions, designed to empower researchers in their analytical endeavors.
Part 1: Core Principles & Signaling Mechanisms
The efficacy of a hydrazone-based sensor lies in its ability to translate the chemical event of metal ion binding into a measurable physical signal. This is achieved through carefully designed molecular frameworks that exploit various photophysical or colorimetric phenomena.
The Foundation: Chelation
The core of the detection mechanism is the formation of a stable complex between the hydrazone ligand and the metal ion. The hydrazone's azomethine (-C=N-) group, along with adjacent functional groups containing heteroatoms (N, O, S), acts as a binding site.[3][6] This interaction alters the electronic structure of the hydrazone molecule, leading to a change in its absorption or emission properties.
Colorimetric Sensing: "Naked-Eye" Detection
Colorimetric sensors allow for the qualitative or quantitative detection of metal ions through a visible color change, which can often be observed with the naked eye.[6] The primary mechanism underpinning this change is the modulation of the sensor's electronic transitions.
-
Intramolecular Charge Transfer (ICT): In many hydrazone sensors, the molecule is designed with an electron-donating group and an electron-accepting group. Upon binding a metal ion, the electron-withdrawing capacity of the binding site is enhanced, facilitating ICT. This lowers the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), causing a bathochromic (red) shift in the absorption spectrum and a distinct color change.[4] For example, the compound (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine shows a selective color change upon binding with Cu²⁺, with a new absorption band appearing in the visible region attributed to a charge-transfer transition.[1]
Fluorescent Sensing: High-Sensitivity Detection
Fluorescent sensors offer superior sensitivity, often enabling detection at nanomolar concentrations.[5] The binding of a metal ion modulates the fluorescence of the sensor, either turning it "on" or "off."
-
Photoinduced Electron Transfer (PET): This is a common mechanism for "turn-on" fluorescence. In the free sensor, a nearby electron-rich group (the receptor) quenches the fluorescence of the fluorophore via PET. When a metal ion binds to the receptor, the receptor's electrons are engaged in the coordination bond, which inhibits the PET process. This restores the fluorescence of the fluorophore.[4][5]
-
Chelation-Enhanced Fluorescence (CHEF): In some sensors, the free ligand has low fluorescence due to non-radiative decay pathways (e.g., rotation around single bonds). Metal ion binding restricts these rotations, forming a rigid complex that closes the non-radiative decay channels and significantly enhances fluorescence emission.[8]
-
Aggregation-Induced Emission (AIE): Some hydrazone sensors are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. The binding of a metal ion can induce the formation of these aggregates, leading to a strong "turn-on" fluorescence signal. This strategy is particularly useful for detection in aqueous media.[9]
Caption: General signaling mechanisms in hydrazone-based metal ion sensors.
Part 2: Application Notes for Specific Metal Ion Detection
The modular nature of hydrazone synthesis has led to the development of selective sensors for a wide array of metal ions. Below are examples for several environmentally and biologically significant cations.
| Sensor Name/Type | Target Ion | Detection Method | Limit of Detection (LOD) | Key Remarks | Reference |
| Pyrazine-based Hydrazone 6 | Al³⁺ | Fluorescent | 8 nM | "Turn-on" fluorescence response. | [4] |
| 5-bromo-2-hydroxy-N'-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide (L) | Fe³⁺ | Fluorescent | Not specified | Demonstrates turn-on enhanced fluorescence. Also detects Cu²⁺ colorimetrically. | [10][11] |
| (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine | Cu²⁺ | Colorimetric | 0.64 µM (0.040 ppm) | High selectivity, forms a 1:1 complex. | [1] |
| Hydrazine-carbothioamide-based probe (TCC) | Zn²⁺ | Fluorescent | 0.39 µM | Selective "turn-on" fluorescence via CHEF mechanism; tested in water samples and zebrafish. | [8][12] |
| Isatin derived hydrazone 27 | Hg²⁺ | Fluorescent | 3.6 µM | "Turn-on" sensor with a 1:1 binding ratio. | [4][5] |
| Fluorescein–hydrazone 28 | Hg²⁺ | Fluorescent | 137 nM | Highly sensitive "turn-on" sensor. | [4][5] |
| Dicyanomethylene dihydrofuran hydrazone (DCDHFH) | Cd²⁺ | Colorimetric | Detects 10 - 250 ppm | Shows a color change from light orange to red; used for paper strip tests. | [4][13] |
| Benzoxazole–hydrazone sensor 29 | Multi-ion | Fluorescent | Not specified | Can detect and distinguish between Cr³⁺, Al³⁺, and Fe³⁺ in aqueous media. | [4][14] |
Part 3: Detailed Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols provide a self-validating framework for the synthesis and application of hydrazone-based sensors.
Protocol 1: General Synthesis of a Hydrazone-Based Sensor
This protocol describes the acid-catalyzed condensation reaction, which is the most common method for synthesizing hydrazone chemosensors.[4][5]
Rationale: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine derivative. The subsequent dehydration step drives the reaction to completion, forming the stable C=N double bond.
Materials:
-
Aldehyde or Ketone precursor (1.0 mmol)
-
Hydrazine derivative (e.g., benzohydrazide, 2,4-dinitrophenylhydrazine) (1.0 mmol)
-
Solvent (e.g., Ethanol, Methanol)
-
Catalyst (e.g., Glacial Acetic Acid, 2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolution: Dissolve the aldehyde or ketone precursor (1.0 mmol) in the chosen solvent (e.g., 20 mL of ethanol) in a round-bottom flask.
-
Addition of Hydrazine: To this solution, add an equimolar amount of the hydrazine derivative (1.0 mmol).
-
Catalysis: Add 2-3 drops of a suitable acid catalyst (e.g., glacial acetic acid) to the mixture.
-
Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solid product often precipitates out.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using standard techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR) to confirm its structure and purity.
Caption: Workflow for the synthesis of a hydrazone-based sensor.
Protocol 2: General Protocol for Metal Ion Detection
This protocol outlines the use of UV-Vis absorption or fluorescence spectroscopy to evaluate the sensor's response to a target metal ion.
Rationale: By systematically titrating the sensor solution with a metal ion solution, a binding curve can be generated. The change in absorbance or fluorescence intensity at a specific wavelength is correlated with the metal ion concentration, allowing for quantitative analysis.
Materials:
-
Stock solution of the synthesized hydrazone sensor (e.g., 1 mM in a suitable solvent like DMSO or Acetonitrile).
-
Stock solution of the target metal ion salt (e.g., 10 mM of FeCl₃, CuCl₂, etc., in water or the same solvent).
-
Spectroscopic grade solvent for dilutions.
-
UV-Vis Spectrophotometer or Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute working solution of the sensor (e.g., 10 µM) in the chosen solvent system (e.g., DMSO/H₂O mixture).
-
Initial Spectrum: Record the absorption or fluorescence spectrum of the sensor solution alone. This is the baseline or "zero" reading.
-
Titration: Add incremental amounts of the metal ion stock solution to the sensor solution in the cuvette (e.g., adding 0.1, 0.2, 0.4... up to 2.0 equivalents of the metal ion). Mix well after each addition.
-
Spectrum Recording: After each addition, record the spectrum. Allow the solution to equilibrate for a minute before measurement.
-
Selectivity Test (Crucial for Validation): Repeat the titration experiment (steps 3-4) with a range of other, potentially interfering, metal ions at the same concentration. A selective sensor will show a significant response only to the target ion.[11]
-
Data Analysis: Plot the change in absorbance or fluorescence intensity at the peak wavelength against the concentration of the added metal ion. This plot can be used to determine the linear range and calculate the limit of detection (LOD).
Protocol 3: Determination of Binding Stoichiometry (Job's Plot)
Rationale: A Job's plot is a widely accepted method to determine the binding stoichiometry (ligand:metal ratio) of the complex formed in solution. This is essential for understanding the sensing mechanism and validating the sensor's behavior.[1][10]
Procedure:
-
Prepare Equimolar Solutions: Prepare stock solutions of the sensor and the metal ion of the same concentration (e.g., 100 µM).
-
Create a Series of Mixtures: Prepare a series of solutions where the total molar concentration of the sensor and metal ion is constant, but their mole fractions vary. For example, in a total volume of 2 mL, mix the sensor and metal solutions in ratios from 10:0 to 0:10 (e.g., 2.0 mL sensor + 0 mL metal; 1.8 mL sensor + 0.2 mL metal; ...; 0 mL sensor + 2.0 mL metal).
-
Measure Signal: For each mixture, measure the absorbance or fluorescence signal at the wavelength of maximum change.
-
Plot the Data: Plot the change in signal (ΔA or ΔF) on the y-axis against the mole fraction of the sensor on the x-axis.
-
Determine Stoichiometry: The mole fraction at which the maximum signal is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 2:1 (Sensor:Metal) complex.[10]
Conclusion
Hydrazine derivatives, particularly hydrazones, represent a powerful and adaptable platform for the development of chemosensors for metal ion detection. Their straightforward synthesis, coupled with the ability to fine-tune their electronic and photophysical properties, allows for the rational design of highly sensitive and selective probes.[5][14] The protocols and principles outlined in this guide provide a robust framework for researchers to apply these versatile compounds to address analytical challenges in environmental science, clinical diagnostics, and drug development.
References
- Application Notes and Protocols: Hydrazones as Versatile Analytical Reagents for Metal Ion Detection - Benchchem. BenchChem.
- Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives. Analytical Methods (RSC Publishing).
- Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. RSC Publishing.
- Amino acid based hydrazones: synthesis and evaluation as new chemosensors for ion recognition. Universidade do Minho.
- A Comprehensive Review on Analytical Applications of Hydrazone Deriv
- A Comprehensive Review on Analytical Applications of Hydrazone Deriv
- Analytical applications of Hydrazones in the determination of metal ions by using.
- Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health
- Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health
- Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives.
- A Practical Hydrazine-Carbothioamide-Based Fluorescent Probe for the Detection of Zn: Applications to Paper Strip, Zebrafish and Water Samples.
- Colorimetric Cu2+ Detection of (1E,2E)-1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine Using a Custom-Built Colorimeter. NIH.
- Novel Hydrazone Chromophore Sensor for Metallochromic Determin
- A Practical Hydrazine-Carbothioamide-Based Fluorescent Probe for the Detection of Zn2+: Applications to Paper Strip, Zebrafish a. Semantic Scholar.
- A multi-binding site hydrazone-based chemosensor for Zn(ii) and Cd(ii): a new strategy for the detection of metal ions in aqueous media based on aggregation-induced emission. Dalton Transactions (RSC Publishing).
- Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. NIH.
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- 10. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Synthesis of Bio-relevant Pyrazole Scaffolds from (2-Phenoxy-phenyl)-hydrazine Hydrochloride
An In-Depth Technical Guide
Abstract: This comprehensive guide provides a detailed protocol and the underlying chemical principles for the synthesis of 1-(2-phenoxyphenyl)-substituted pyrazole derivatives. Pyrazole scaffolds are of immense interest to the pharmaceutical industry, forming the core of numerous approved drugs due to their metabolic stability and versatile biological activities.[1][2][3] This document outlines the classic Knorr pyrazole synthesis, a robust and straightforward method involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6] We will utilize (2-Phenoxy-phenyl)-hydrazine hydrochloride as the starting precursor to generate a therapeutically relevant pyrazole structure. This note is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Scientific Foundation: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles via the condensation of hydrazines and 1,3-dicarbonyl compounds is a cornerstone of heterocyclic chemistry, first reported by Ludwig Knorr in 1883.[4][5] The reaction's enduring utility lies in its simplicity, reliability, and the accessibility of its starting materials.
Reaction Mechanism
The Knorr synthesis proceeds through an acid-catalyzed pathway involving nucleophilic attack, cyclization, and dehydration.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes, particularly regarding regioselectivity.
The key steps are:
-
Activation & Imine Formation: The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack. The more nucleophilic nitrogen of the hydrazine attacks this activated carbonyl, leading to a hemiaminal intermediate. Subsequent dehydration forms a stable hydrazone (an imine).
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms a five-membered heterocyclic intermediate, a pyrazolidine derivative.
-
Dehydration & Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate. This dehydration step results in the formation of a stable, aromatic pyrazole ring, which is the thermodynamic driving force for the reaction.
When an unsymmetrical 1,3-dicarbonyl is used, two regioisomers can potentially form. The reaction's regioselectivity is kinetically controlled and depends on factors like the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions, such as pH.[8][9]
The Role of the Starting Hydrazine Salt
The starting material, this compound, is a salt. For the reaction to proceed, the free hydrazine base is required, as the protonated form is not nucleophilic. While some protocols proceed by adding the hydrochloride salt directly to a reaction mixture with a basic or buffered solvent, a discrete neutralization step is often recommended for better control and reproducibility. This is a critical experimental choice; direct addition can lead to complex pH gradients and side reactions, whereas pre-neutralization ensures the reactive species is readily available.
Experimental Design & Protocols
This section provides a detailed, self-validating protocol for the synthesis of 3,5-dimethyl-1-(2-phenoxyphenyl)-1H-pyrazole from this compound and acetylacetone (a symmetric 1,3-dicarbonyl).
Materials & Equipment
Reagents:
-
This compound (MW: 236.70 g/mol )
-
Acetylacetone (2,4-Pentanedione) (MW: 100.12 g/mol )
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (95% or absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Workflow Visualization
The overall experimental process can be visualized as a logical flow from starting materials to the final, characterized product.
Caption: Experimental workflow for pyrazole synthesis.
Step-by-Step Synthesis Protocol
Step 1: Preparation of Free (2-Phenoxy-phenyl)-hydrazine Base
-
Rationale: This step ensures the nucleophilic hydrazine is available for reaction. Using a mild base like sodium bicarbonate prevents unwanted side reactions.
-
Dissolve 2.37 g (10.0 mmol) of this compound in ~50 mL of deionized water in a 250 mL beaker. Gentle warming may be required.
-
Slowly add a saturated solution of sodium bicarbonate while stirring until effervescence ceases and the solution becomes slightly basic (test with pH paper, pH ~8).
-
The free hydrazine base will precipitate as an oil or solid. Extract the aqueous mixture twice with 50 mL portions of ethyl acetate.
-
Combine the organic layers in a separatory funnel, wash with 50 mL of brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the free hydrazine base. Proceed immediately to the next step.
Step 2: Cyclocondensation Reaction
-
Rationale: Ethanol is a common and effective solvent for this condensation. A catalytic amount of acetic acid can accelerate the dehydration steps, leading to shorter reaction times.[7]
-
Dissolve the crude (2-Phenoxy-phenyl)-hydrazine base from Step 1 in 40 mL of ethanol in a 100 mL round-bottom flask.
-
Add 1.1 mL (1.05 g, 10.5 mmol, 1.05 eq) of acetylacetone to the solution.
-
(Optional) Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the hydrazine spot indicates reaction completion.
Step 3: Product Isolation and Purification
-
Rationale: An aqueous work-up removes inorganic salts and the catalyst. Recrystallization is an efficient method for purifying solid products.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude pyrazole product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Filter the purified crystals and dry under vacuum.
Quantitative Data Summary
| Component | MW ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| (2-Phenoxy-phenyl)-hydrazine HCl | 236.70 | 2.37 g | 10.0 | 1.0 |
| Acetylacetone | 100.12 | 1.05 g (1.1 mL) | 10.5 | 1.05 |
| Ethanol (Solvent) | - | 40 mL | - | - |
| Product: 3,5-dimethyl-1-(2-phenoxyphenyl)-1H-pyrazole | 264.32 | ~2.1 g (80%) | ~8.0 | - |
Yield is theoretical and may vary based on experimental efficiency.
Characterization and Validation
The identity and purity of the synthesized pyrazole must be confirmed through spectroscopic analysis.[10][11][12]
-
¹H NMR: Expect signals for the two distinct methyl groups on the pyrazole ring (singlets, ~2.2-2.5 ppm), a singlet for the C4-proton of the pyrazole ring (~6.0 ppm), and a complex multiplet pattern for the aromatic protons of the 2-phenoxyphenyl group.[13]
-
¹³C NMR: Look for characteristic peaks for the pyrazole ring carbons (C3, C4, C5) and the aromatic carbons.
-
FT-IR: The disappearance of N-H stretching bands from the hydrazine and C=O bands from acetylacetone, along with the appearance of C=N and aromatic C=C stretching bands, confirms the formation of the pyrazole ring.[13]
-
Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the product (e.g., m/z = 264.32 for the target molecule).
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete neutralization of hydrazine HCl. | Ensure the pH is basic (~8) before extraction of the free base. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. Ensure a steady reflux is maintained. | |
| Impure Product | Incomplete reaction; presence of intermediates. | Increase reaction time or add a catalytic amount of acid. |
| Inefficient purification. | Optimize the recrystallization solvent system. If inseparable, consider column chromatography. | |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl. | This protocol uses a symmetric dicarbonyl to avoid this. For unsymmetrical cases, careful control of pH and temperature is needed. Separation may require chromatography.[5] |
Conclusion
The Knorr synthesis remains a highly effective and versatile method for constructing the pyrazole core, a privileged scaffold in modern drug discovery.[1][14] By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably synthesize 1-(2-phenoxyphenyl)-substituted pyrazoles. This foundational procedure can be adapted for various 1,3-dicarbonyl compounds, enabling the creation of diverse libraries of pyrazole derivatives for screening in drug development programs.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
- Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
- Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
- synthesis of pyrazoles. YouTube. [Link]
- Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. [Link]
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry (RSC). [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (NIH). [Link]
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Application Notes: (2-Phenoxy-phenyl)-hydrazine hydrochloride in Agrochemical Synthesis
Introduction: A Keystone Intermediate for Modern Fungicides
(2-Phenoxy-phenyl)-hydrazine and its hydrochloride salt have emerged as critical building blocks in the synthesis of high-performance agrochemicals. While possessing limited intrinsic biological activity, this molecule serves as an indispensable precursor for constructing the core heterocyclic scaffolds of several patented fungicides. Its primary and most commercially significant application lies in the synthesis of strobilurin fungicides, a class of broad-spectrum agents vital for modern crop protection.
Strobilurins, inspired by a natural product from the fungus Strobilurus tenacellus, act by inhibiting mitochondrial respiration in pathogenic fungi. They block the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex, effectively halting ATP synthesis and preventing fungal growth.[1][2] The pyrazole ring is a key structural feature in some of the most effective synthetic strobilurins, and (2-Phenoxy-phenyl)-hydrazine hydrochloride is the foundational reagent for creating this essential moiety. Its strategic importance is best exemplified by its role in the industrial synthesis of Pyraclostrobin, a leading fungicide used to control a wide range of diseases in over 100 crops.[3][4]
Core Application: Synthesis of Pyraclostrobin's Pyrazole Ring
The synthesis of Pyraclostrobin (methyl N-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl) N-methoxycarbamate) is a multi-step process where the formation of the substituted pyrazole ring is a crucial early stage. While multiple synthetic routes exist, a common and illustrative pathway involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. This reaction, a cornerstone of heterocyclic chemistry, reliably forms the stable five-membered pyrazole ring.[5][6][7]
In this context, a different precursor, p-chlorophenylhydrazine hydrochloride, is typically used to construct the 1-(4-chlorophenyl)-3-hydroxypyrazole intermediate.[8][9][10][11] This intermediate is then coupled with the other major fragment of the molecule. While direct synthesis pathways starting from this compound for other agrochemicals are proprietary, its structural similarity to other key hydrazine precursors highlights its potential as a versatile starting material for novel pyrazole-containing active ingredients. The fundamental protocol below illustrates the general principle of pyrazole formation using a hydrazine hydrochloride salt, a reaction analogous to the initial steps in the synthesis of fungicides like pyraclostrobin.
Principle of Pyrazole Synthesis via Cyclocondensation
The core of the synthesis relies on the reaction between a hydrazine and a β-ketoester. The mechanism proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazolone ring system. The hydrochloride salt is typically neutralized in situ using a base to liberate the more reactive free hydrazine.
The choice of the β-dicarbonyl component determines the substitution pattern at positions 3 and 5 of the resulting pyrazole ring. The hydrazine derivative dictates the substituent on the N1 nitrogen. This modularity allows for extensive structure-activity relationship (SAR) studies to develop new active ingredients.[12]
Detailed Protocol: Synthesis of a Model Pyrazolone Intermediate
This protocol details a representative procedure for the synthesis of a pyrazolone intermediate, demonstrating the fundamental cyclocondensation reaction. This serves as a model for the industrial synthesis of the core of pyrazole-based fungicides.
Objective: To synthesize 1-(4-chlorophenyl)-3-methyl-5-pyrazolone from p-chlorophenylhydrazine hydrochloride and ethyl acetoacetate.
Materials:
-
p-Chlorophenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate (anhydrous)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 17.9 g (0.1 mol) of p-chlorophenylhydrazine hydrochloride and 16.4 g (0.2 mol) of anhydrous sodium acetate in 100 mL of 50% aqueous ethanol.
-
Rationale: The sodium acetate acts as a base to neutralize the hydrochloride salt, liberating the free p-chlorophenylhydrazine in situ. The free hydrazine is a much stronger nucleophile required for the initial reaction with the ketoester. Ethanol serves as a suitable solvent for all reactants.
-
-
Reaction Initiation:
-
To the stirring solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise over 10 minutes at room temperature.
-
Rationale: The dropwise addition helps to control any initial exotherm from the formation of the hydrazone intermediate.
-
-
Cyclization Reaction:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Maintain the reflux for 3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the intramolecular cyclization of the hydrazone intermediate, followed by the elimination of ethanol and water to form the stable pyrazolone ring.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the flask to room temperature and then further chill in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 20 mL portions of cold deionized water to remove residual salts and impurities.
-
Rationale: The product is significantly less soluble in the cold aqueous ethanol mixture than the starting materials or byproducts, allowing for efficient isolation by precipitation and filtration.
-
-
Drying and Characterization:
-
Dry the purified solid in a vacuum oven at 60°C to a constant weight.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, IR) to confirm its identity and purity as 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.
-
Expected Yield: ~85-90%.
-
Workflow and Data Visualization
The synthesis process can be visualized as a straightforward workflow from starting materials to the final intermediate product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 9. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 10. CN106008348A - Method for synthesizing pyraclostrobin intermediate - Google Patents [patents.google.com]
- 11. CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole - Google Patents [patents.google.com]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (2-Phenoxy-phenyl)-hydrazine Hydrochloride
Welcome to the Technical Support Center for (2-Phenoxy-phenyl)-hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving reaction yields and overcoming common challenges. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
I. Introduction to this compound in Synthesis
This compound is a valuable reagent in organic synthesis, most notably for its use in the Fischer indole synthesis to produce carbazole derivatives. These carbazole structures are significant scaffolds in medicinal chemistry and materials science. However, like many hydrazine derivatives, reactions involving this compound can be sensitive and may result in suboptimal yields if not properly controlled. This guide will address common issues and provide solutions to enhance the success of your synthetic endeavors.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions with this compound and offers targeted solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial.
Answer:
Several key areas should be examined to improve your reaction yield:
-
Purity of Starting Materials: Ensure the this compound and the corresponding ketone or aldehyde are of high purity. Impurities can introduce side reactions that consume starting materials and complicate purification.[1] It is often beneficial to use freshly purified reagents. The hydrochloride salt of the hydrazine is generally more stable than the free base.[2]
-
Choice and Concentration of Acid Catalyst: The Fischer indole synthesis is acid-catalyzed.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be effective.[1][3] The optimal acid and its concentration are substrate-dependent. Polyphosphoric acid (PPA) is a frequently used and effective catalyst for the cyclization step.[1][2]
-
Reaction Temperature and Time: These reactions often necessitate elevated temperatures to drive the key[4][4]-sigmatropic rearrangement.[1][5] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the reactants or products.[1] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Acetic acid is a common choice as it can also act as a catalyst.[2][4] Other polar aprotic solvents like DMSO may also be suitable.[1] In some instances, running the reaction neat may be effective.[1]
-
Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[1]
Question 2: I'm observing multiple spots on my TLC, suggesting the formation of byproducts. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common issue in Fischer indole syntheses. Understanding the potential side reactions is key to minimizing their formation.
-
Incomplete Cyclization: The intermediate hydrazone may not fully convert to the final carbazole product. This can be addressed by optimizing the acid catalyst, temperature, and reaction time.
-
Side Reactions of the Carbonyl Compound: Aldol condensation or other self-condensation reactions of the ketone or aldehyde starting material can occur under acidic conditions.[1]
-
Decomposition: As mentioned, starting materials, intermediates, or the final product can decompose at elevated temperatures.[1] Careful temperature control is critical.
-
Formation of Isomers: If an unsymmetrical ketone is used, two different regioisomers of the carbazole can be formed.[6] The ratio of these isomers is often influenced by the reaction conditions.
To minimize these side reactions, a careful optimization of the reaction conditions is necessary. Screening different acid catalysts, solvents, and temperatures can help to identify the optimal conditions for your specific substrates.
Question 3: The reaction seems to stall and does not go to completion. What could be the cause?
Answer:
Incomplete conversion can be frustrating. Several factors can contribute to a stalled reaction:
-
Insufficient Acid Catalyst: The catalytic acid is crucial for the reaction to proceed.[1] Ensure that a sufficient amount of a suitable acid is used.
-
Low Reaction Temperature: The[4][4]-sigmatropic rearrangement step often has a high activation energy and may require higher temperatures to proceed efficiently.[1] If the reaction is sluggish, a cautious increase in temperature while monitoring for decomposition may be beneficial.
-
Unstable Hydrazone Intermediate: The intermediate hydrazone may not be stable under the reaction conditions. In some cases, pre-forming and isolating the hydrazone before proceeding with the cyclization step can improve the overall yield.[2]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on either the hydrazine or the carbonyl partner can deactivate the system and hinder the reaction.[2] Harsher reaction conditions, such as a stronger acid or higher temperature, may be required in these cases.[2]
Question 4: I am having difficulty with the purification of my final carbazole product. What are some effective purification strategies?
Answer:
Purification of the crude product is often necessary to obtain the desired carbazole in high purity.
-
Work-up Procedure: After the reaction is complete, the mixture is typically cooled and poured onto ice water to precipitate the crude product.[1] The solid can then be collected by filtration and washed with water and a small amount of cold ethanol.[1] If the product does not precipitate, the acidic mixture should be carefully neutralized and the product extracted with an organic solvent like ethyl acetate.[2]
-
Chromatography: Column chromatography on silica gel is a common and effective method for purifying carbazole derivatives. A gradient of ethyl acetate in petroleum ether or hexane is often a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent way to achieve high purity.
III. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and use of this compound.
Question 5: What are the proper storage and handling procedures for this compound?
Answer:
Proper storage and handling are critical for maintaining the quality of the reagent and ensuring safety.
-
This compound is sensitive to light and air. [7][8] It should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.[7][8]
-
It is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood.[7]
-
Avoid contact with strong oxidizing agents and bases. [7]
Question 6: Can I use the free base of (2-Phenoxy-phenyl)-hydrazine instead of the hydrochloride salt?
Answer:
While the free base can be used, the hydrochloride salt is generally preferred for several reasons:
-
Stability: Hydrazine hydrochlorides are typically more stable and have a longer shelf life than their corresponding free bases.[2]
-
Ease of Handling: They are often crystalline solids that are easier to weigh and handle compared to the free bases, which can be oils or low-melting solids.
-
In-situ Free-Basing: The hydrochloride salt can often be used directly in the reaction, as the acidic conditions of the Fischer indole synthesis will generate the active free base in situ.
Question 7: What is the general mechanism of the Fischer indole synthesis?
Answer:
The Fischer indole synthesis is a classic reaction in organic chemistry. The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The reaction begins with the condensation of the (2-Phenoxy-phenyl)-hydrazine with a ketone or aldehyde to form a hydrazone.[3][6]
-
Tautomerization: The hydrazone then tautomerizes to form an ene-hydrazine intermediate.[3][6]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a protonation followed by a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[3]
-
Cyclization and Elimination: The resulting intermediate then undergoes cyclization and elimination of ammonia to form the final aromatic indole or carbazole product.[3][6]
IV. Experimental Protocols and Data
General Protocol for the Synthesis of a Carbazole Derivative via Fischer Indole Synthesis
This is a general procedure and may require optimization for specific substrates.
1. Hydrazone Formation (Optional, can be a one-pot reaction):
-
In a round-bottom flask, dissolve the ketone or aldehyde (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
If using a solvent other than acetic acid, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture, for example, at 80°C, and monitor the reaction by TLC until the starting materials are consumed.[1]
2. Cyclization:
-
If the hydrazone was isolated, add it to a flask containing an acid catalyst. A common choice is polyphosphoric acid (PPA), which can be preheated to around 100°C.[1]
-
If performing a one-pot reaction, the acid catalyst can be added directly to the crude hydrazone mixture after removing the initial solvent if necessary.
-
Heat the reaction mixture to a temperature typically between 100-160°C.[1] The optimal temperature will depend on the specific substrates and catalyst.
-
Monitor the reaction by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool slightly and then carefully pour it onto crushed ice with vigorous stirring.[1]
-
The solid product should precipitate. Collect the solid by filtration and wash it thoroughly with water.
-
Further purification can be achieved by recrystallization or column chromatography.
Troubleshooting Data Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Impure starting materials | Recrystallize or distill starting materials. |
| Suboptimal acid catalyst | Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH). | |
| Incorrect temperature | Optimize reaction temperature; monitor for decomposition at higher temperatures. | |
| Inappropriate solvent | Test different solvents (e.g., acetic acid, DMSO, or neat conditions). | |
| Multiple Products | Side reactions | Carefully control reaction conditions; consider a one-pot procedure to minimize handling of intermediates. |
| Isomer formation | If using an unsymmetrical ketone, be aware that multiple isomers can form. Separation may be necessary. | |
| Stalled Reaction | Insufficient catalyst | Increase catalyst loading. |
| Low temperature | Cautiously increase reaction temperature. | |
| Deactivated substrate | Use harsher conditions (stronger acid, higher temperature) for electron-poor substrates. |
V. Visualizing the Process
Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low reaction yields.
VI. References
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
Magesh, S., & Nagarajan, R. (2015). Recent Advances in the Fischer Indole Synthesis. Current Organic Synthesis, 12(4), 432-453.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Loba Chemie. (n.d.). PHENYL HYDRAZINE HYDROCHLORIDE AR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
Stability issues of (2-Phenoxy-phenyl)-hydrazine hydrochloride in solution
Welcome to the technical support center for (2-Phenoxy-phenyl)-hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information to provide both troubleshooting assistance and a deeper understanding of the chemical behavior of this molecule.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential challenges during your experiments.
FAQ 1: My solution of this compound is changing color (e.g., turning yellow/brown). What is causing this and is my compound degrading?
Answer:
Discoloration is a common indicator of degradation for many hydrazine-containing compounds. The color change you are observing is likely due to oxidation and the formation of various colored byproducts.
Underlying Causes:
-
Oxidation: Arylhydrazines are susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions. The initial oxidation products can further react to form more complex, colored molecules.
-
pH Effects: The stability of hydrazine derivatives is highly pH-dependent. In neutral to alkaline conditions, the rate of oxidation generally increases.[1]
-
Formation of Hydrazones: If your solution contains any carbonyl compounds (e.g., acetone from glassware cleaning), this compound can react to form hydrazones, which may be colored.
Troubleshooting Steps:
-
Work under an inert atmosphere: To minimize oxidation, prepare and handle your solutions under an inert gas like nitrogen or argon.[2]
-
Use deoxygenated solvents: Before preparing your solution, sparge your solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Protect from light: Store your solutions in amber vials or wrap your containers with aluminum foil to prevent photo-oxidation.
-
Control the pH: For optimal stability, it is generally recommended to keep the pH of the solution in the acidic range. The hydrochloride salt form of the compound contributes to an acidic pH.
-
Use high-purity solvents and clean glassware: Ensure your solvents are free of impurities and your glassware is thoroughly cleaned to remove any residual carbonyl compounds.
FAQ 2: I am seeing a loss of potency or a decrease in the concentration of my this compound solution over time. How can I improve its stability?
Answer:
A decrease in concentration is a clear sign of degradation. To improve the stability of your solution, you need to control the factors that accelerate the decomposition of the compound.
Key Factors Influencing Stability:
| Factor | Effect on Stability | Recommendations |
| Oxygen | Accelerates oxidative degradation.[1] | Prepare and store solutions under an inert atmosphere. Use deoxygenated solvents. |
| Temperature | Higher temperatures increase the rate of decomposition.[3][4] | Store stock solutions at low temperatures (e.g., 2-8 °C). For long-term storage, consider storing at -20 °C, but be mindful of freeze-thaw cycles. |
| pH | Stability is generally higher in acidic conditions.[1] | Maintain an acidic pH. The hydrochloride salt itself helps, but for buffered solutions, use an acidic buffer system. |
| Light | Can induce photo-decomposition. | Protect solutions from light by using amber vials or covering containers. |
| Metal Ions | Transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze oxidation.[1] | Use high-purity water and reagents. If possible, use glassware that has been treated to remove trace metals. |
Experimental Workflow for Assessing and Improving Stability:
Below is a DOT script for a Graphviz diagram illustrating a typical workflow for a stability study.
Caption: Experimental workflow for assessing the stability of this compound.
FAQ 3: What are the likely degradation products of this compound?
Answer:
Potential Degradation Pathways:
-
Oxidation: The primary degradation pathway is likely oxidation. This can lead to the formation of phenoxybenzene and nitrogen gas. Intermediate radical species can also lead to the formation of dimers and other complex structures.
-
Hydrolysis: Although generally less significant for the hydrochloride salt in acidic solution, under certain conditions, the hydrazine moiety could be susceptible to hydrolysis.
-
Reaction with Excipients: In a formulated product, this compound could potentially react with other components, especially those with carbonyl groups.
Illustrative Degradation Pathway:
The following diagram, generated using DOT script, illustrates a simplified potential oxidative degradation pathway.
Caption: Simplified potential oxidative degradation pathway of (2-Phenoxy-phenyl)-hydrazine.
FAQ 4: What analytical methods are suitable for monitoring the stability of this compound?
Answer:
A stability-indicating analytical method is crucial for accurately quantifying the concentration of the parent compound and observing the formation of degradation products.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common and reliable method for this purpose.
Starting HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., pH 3.0) | A gradient elution may be necessary to separate the parent compound from its degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | Determined by UV scan (likely in the 230-280 nm range) | The phenoxy and phenyl groups will have strong UV absorbance. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Experimental Protocol: Stability Monitoring by HPLC
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Perform a forced degradation study to generate degradation products. This involves exposing the solution to stress conditions such as acid, base, peroxide, heat, and light.[5]
-
Develop an HPLC method that can separate the parent peak from all degradation product peaks.
-
Validate the method according to ICH guidelines to ensure it is accurate, precise, and specific.
-
For your stability study, inject samples at each time point and quantify the peak area of the this compound peak.
-
Calculate the percentage remaining at each time point relative to the initial concentration.
References
- Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483–487. [Link]
- Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. John Wiley & Sons.
- McKenney, D. J., & MacEwen, J. D. (1966). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server. [Link]
- Javahershenas, R. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?.
- Clark, C. C. (1998). Safety and Handling of Hydrazine.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Katos, Y. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(3).
- NIOSH. (1994). PHENYLHYDRAZINE: METHOD 3518. Centers for Disease Control and Prevention. [Link]
- Patel, R., & Patel, P. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(4). [Link]
Sources
Technical Support Center: Purification of (2-Phenoxy-phenyl)-hydrazine Hydrochloride Derivatives
An authoritative guide for researchers, scientists, and drug development professionals on the purification of reaction products derived from (2-Phenoxy-phenyl)-hydrazine hydrochloride.
Welcome to the technical support center. As Senior Application Scientists, we understand that synthesizing a molecule is only half the battle; purification is paramount to achieving the desired outcome for your research. This guide provides field-proven insights and troubleshooting strategies specifically tailored to the challenges encountered when purifying products from reactions involving this compound, a common precursor in syntheses like the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of compounds synthesized from this compound.
Q1: What are the most common impurities I can expect in a reaction using this compound, such as a Fischer indole synthesis?
A: In a typical Fischer indole synthesis, the crude product mixture often contains several predictable impurities.[1] Identifying these is the first step in designing a purification strategy. Common contaminants include:
-
Unreacted Starting Materials: Residual (2-Phenoxy-phenyl)-hydrazine and the corresponding ketone or aldehyde.
-
Oxidation/Polymerization Byproducts: Indoles can be sensitive to air and light, leading to the formation of colored, often dark, polymeric materials that can be challenging to remove.[1]
-
Side-Reaction Products: The acidic conditions of the Fischer indole synthesis can sometimes lead to side reactions or incomplete cyclization, resulting in various structurally related impurities.[2]
Q2: My crude indole derivative is a very dark oil or solid. What causes this, and how can I decolorize it?
A: The dark coloration is typically due to oxidation and polymerization of the electron-rich indole ring.[1] This is a common issue, especially if the reaction was exposed to air at high temperatures for an extended period. To decolorize the product, you can treat a solution of the crude material with activated charcoal. The charcoal adsorbs the large, colored polymeric impurities. However, use it judiciously, as it can also adsorb your desired product, leading to yield loss. A subsequent filtration through a pad of Celite® or silica gel is often effective.[1]
Q3: When should I choose column chromatography over recrystallization for my product?
A: The choice depends on the nature of your crude product and the impurities present.
-
Recrystallization is ideal when you have a solid product with a relatively high level of purity (e.g., >85%) and the impurities have different solubility profiles from your product. It is an efficient, scalable, and often cost-effective method for final purification.
-
Column Chromatography is the method of choice when your product is an oil, or when it is a solid contaminated with multiple impurities that have similar polarities to your product.[1][3] It offers superior separation power for complex mixtures but is more labor-intensive and consumes larger volumes of solvent.[3]
Q4: What is the general solubility of this compound?
A: this compound, as a salt, is generally soluble in polar solvents like water and ethanol.[4][5] Its free base form, which is generated in situ or during workup, will be more soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[6] Understanding this is crucial for designing effective extraction and purification steps.
Troubleshooting Guide for Purification
This guide provides solutions to specific problems you may encounter during the purification of your target compound.
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid because its melting point is lower than the temperature of the solution.[7] This is problematic as impurities tend to dissolve in the oil, leading to an impure final product.[7]
Causality & Solution Workflow:
Problem 2: My NMR spectrum shows persistent solvent peaks (e.g., EtOAc, DCM, Toluene) after purification.
Residual solvents can be difficult to remove, especially from viscous oils or amorphous solids. Standard rotary evaporation is often insufficient.
Solutions:
-
High Vacuum: Place the sample under a high vacuum (high-vac) line for several hours or overnight.[8] This is often sufficient for volatile solvents like dichloromethane or ethyl acetate.
-
Azeotropic Removal: Dissolve the product in a low-boiling solvent (e.g., dichloromethane or pentane) and re-concentrate it on the rotary evaporator. Repeating this process 2-3 times can help azeotropically remove the higher-boiling solvent. For removing residual water, dissolving the sample in toluene and concentrating it is a highly effective technique.[8]
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be frozen (like benzene or dioxane), lyophilization can be an excellent, gentle method for removing the last traces of solvent without using heat.[9]
Problem 3: TLC analysis shows unreacted (2-Phenoxy-phenyl)-hydrazine in my crude product.
The basic nitrogen atoms in the hydrazine make it amenable to removal with an acidic wash.
Solution:
-
Acid-Base Extraction: During the aqueous workup, wash the organic layer containing your crude product with a dilute acid solution (e.g., 1 M HCl).[1] The hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
-
Verification: After the wash, perform another TLC to confirm the absence of the hydrazine spot before proceeding with further purification.
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography for Indole Purification
This protocol describes a general procedure for purifying an indole derivative from unreacted starting materials and byproducts.
1. TLC Analysis & Solvent System Selection:
-
Analyze your crude product using TLC to visualize the components. Co-spot with your starting materials to identify them.[1]
-
Test various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find one that gives good separation between your product and impurities, with a target Rf value for your product of ~0.3.
2. Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the "slurry method": mix the silica with your chosen eluent, pour it into the column, and allow it to pack under gentle pressure.
3. Sample Loading:
-
Dry Loading (Recommended for best resolution): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
4. Elution and Collection:
-
Run the column by adding your eluent and applying positive pressure.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any remaining traces of solvent.[8][9]
Protocol 2: Recrystallization from a Mixed Solvent System
This is a powerful technique when no single solvent provides the ideal solubility profile for recrystallization.[10] A common pair is Hexane/Ethyl Acetate.
1. Solvent Selection: Find a "soluble" solvent in which your compound is very soluble (e.g., Ethyl Acetate) and a "poor" solvent in which it is sparingly soluble (e.g., Hexane). The two solvents must be miscible.[10][11]
2. Dissolution:
-
Place your crude solid in an Erlenmeyer flask.
-
Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount.
3. Inducing Crystallization:
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
If it becomes too cloudy, add a drop or two of the hot "soluble" solvent to clarify it.
4. Cooling:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place it in an ice bath to maximize crystal formation.[12]
5. Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or under high vacuum.
Data Summary
The following table provides a starting point for selecting recrystallization solvents for indole derivatives, which are common products of reactions with (2-Phenoxy-phenyl)-hydrazine.
| Solvent System | Compound Polarity Suitability | Notes |
| Ethanol/Water | Polar | A classic and effective pair for many polar organic compounds.[10][11] |
| Hexane/Ethyl Acetate | Moderately Polar to Nonpolar | Excellent for a wide range of indole derivatives. The ratio can be finely tuned for optimal results.[11] |
| Toluene | Nonpolar | Good for less polar compounds; its high boiling point allows for dissolution of stubborn solids but increases the risk of oiling out. |
| Dichloromethane/Hexane | Moderately Polar | A lower-boiling point alternative to Ethyl Acetate/Hexane. |
| Acetone/Water | Polar | Useful for compounds with good acetone solubility.[10] |
References
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- University of York, Department of Chemistry.
- Parr, B. T., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
- University of Rochester, Department of Chemistry.
- Quora. (2017).
- Organomation.
- Organic Syntheses. PHENYLHYDRAZINE. [Link]
- Martins, P., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
- Grivas, S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. [Link]
- University of Rochester, Department of Chemistry.
- European Patent Office. (2011). A novel process of residual solvent removal.
- Google Patents.
- Acme Synthetic Chemicals.
- Reddit. (2024).
- Cheong, P. H. Y., et al. (2011).
- Liu, X., et al. (2016). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. [Link]
- Qingdao Fengchen Technology and Trade Co., Ltd. Phenylhydrazine Hydrochloride or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- PubChem. Phenylhydrazine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. chemiis.com [chemiis.com]
- 5. Phenylhydrazine Hydrochloride Or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. organomation.com [organomation.com]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Side reactions of (2-Phenoxy-phenyl)-hydrazine hydrochloride and how to avoid them
Welcome to the technical support guide for (2-Phenoxy-phenyl)-hydrazine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent, with a primary focus on identifying and mitigating side reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of the reagent and its application in the Fischer Indole Synthesis, the most common reaction where it is employed.
Part 1: Reagent Stability and Handling
Question 1: My this compound has developed a pink or yellowish tint. Is it still usable?
Answer: A slight yellowish or pinkish tint is common for many hydrazine hydrochlorides upon storage and does not necessarily indicate significant decomposition.[1] Hydrazines are sensitive to air and light and can undergo slow oxidation. For most applications, such as the Fischer Indole Synthesis, this minor discoloration is acceptable. However, for high-purity applications or kinetic studies, purification by recrystallization may be necessary. A standard method involves dissolving the crude hydrochloride in a minimal amount of hot water, treating with activated charcoal, filtering, and then re-precipitating the pure white crystals by adding concentrated hydrochloric acid and cooling to 0°C.[1]
Question 2: What are the optimal storage conditions for this compound to prevent degradation?
Answer: To ensure long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass container to protect it from air and light.[2] It should be kept in a cool, dry place. Hydrazine salts are hygroscopic and can absorb moisture, which may affect reactivity and weighing accuracy. While stable under normal conditions, it is crucial to avoid contact with strong oxidizing agents, with which it can react exothermically.[2][3]
Part 2: Side Reactions in the Fischer Indole Synthesis
The Fischer Indole Synthesis is a powerful method for creating indole rings but is notoriously sensitive to substrates and conditions.[4][5] It involves the acid-catalyzed reaction of a hydrazine with a ketone or aldehyde.[6][7] Understanding the potential pitfalls is key to achieving high yields.
Question 3: I am attempting a Fischer Indole Synthesis and my reaction is turning into a dark, intractable tar. What is causing this and how can I prevent it?
Answer: Tar formation is one of the most common failures in this synthesis. It is typically caused by the decomposition, oxidation, or polymerization of the starting materials, intermediates (hydrazone, enamine), or the final indole product under harsh acidic conditions and high temperatures.[5] The electron-rich nature of the phenoxy group on the hydrazine and the indole product can make them more susceptible to acid-mediated polymerization.
Troubleshooting Strategies:
-
Lower the Temperature: Many Fischer indolizations do not require reflux temperatures. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Change the Acid Catalyst: Strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) can be overly aggressive.[4] Consider switching to a milder Brønsted acid (p-toluenesulfonic acid) or a Lewis acid (ZnCl₂, BF₃·OEt₂).[5][7]
-
Use a Milder, Homogeneous Medium: An innovative approach involves using a low-melting mixture of L-(+)-tartaric acid and dimethylurea. This mixture acts as both a mild acidic catalyst and a solvent, often providing excellent yields at lower temperatures (e.g., 80-100°C) and tolerating sensitive functional groups.[8]
-
Protect from Oxygen: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation of the electron-rich species.
Question 4: The yield of my desired indole is very low. Besides tar formation, what other side reactions could be occurring?
Answer: Low yields can stem from several competing pathways. The key step in the Fischer synthesis is the[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[5][6] A critical side reaction is the acid-catalyzed cleavage of the N-N bond, which can become competitive and even dominant under certain conditions.[9]
Mechanistic Considerations:
-
N-N Bond Cleavage: If the intermediate formed after the[4][4]-sigmatropic shift is particularly stable, or if the transition state for the rearrangement is too high in energy, the reaction can divert to N-N bond cleavage. This results in the formation of an aniline derivative (2-phenoxyaniline) and other fragments, halting the synthesis of the indole.[9]
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone is a reversible equilibrium. Ensure that water is effectively removed or that conditions favor hydrazone formation before proceeding to the cyclization step.[10]
To mitigate these issues, careful selection of the acid catalyst and reaction temperature is paramount. A catalyst that effectively promotes the[4][4]-sigmatropic rearrangement without excessively promoting N-N bond cleavage is ideal.
Question 5: I am using an unsymmetrical ketone, and I'm getting a mixture of two different indole regioisomers. How can I control the selectivity?
Answer: This is a classic challenge when using non-symmetrical ketones. The reaction proceeds through an ene-hydrazine intermediate, and if the ketone can form two different enamines (by deprotonating on either side of the carbonyl), a mixture of products will result.[10] The regioselectivity is determined by the relative stability of the two possible ene-hydrazines and the conditions used.
Strategies for Regiocontrol:
-
Kinetic vs. Thermodynamic Control:
-
Less Substituted (Kinetic) Product: Milder conditions and strong, non-coordinating acids often favor the formation of the less sterically hindered ene-hydrazine, leading to the "kinetic" indole product.[10]
-
More Substituted (Thermodynamic) Product: Harsher conditions, longer reaction times, and certain Lewis acids can favor the more thermodynamically stable (more substituted) ene-hydrazine, yielding the "thermodynamic" indole.
-
-
Pre-forming the Hydrazone: Isolate the hydrazone first. This allows you to use a wider range of cyclization conditions that can better influence the regioselectivity of the subsequent rearrangement.
The ortho-phenoxy group on the hydrazine adds a layer of steric complexity. It may sterically hinder the reaction at the adjacent nitrogen, potentially influencing the E/Z geometry of the hydrazone and the subsequent cyclization pathway.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Reaction turns black/dark brown (Tarring) | 1. Reaction temperature is too high. 2. Acid catalyst is too strong, causing polymerization/decomposition.[5] 3. Presence of oxygen. | 1. Reduce reaction temperature. 2. Switch to a milder catalyst (e.g., ZnCl₂, p-TSA, or a tartaric acid/urea melt).[5][8] 3. Run the reaction under a strict inert atmosphere (N₂ or Ar). |
| Low or No Product Yield | 1. N-N bond cleavage is outcompeting the desired rearrangement.[9] 2. Incomplete hydrazone formation. 3. The chosen catalyst is ineffective for the substrate. | 1. Use a Lewis acid catalyst (e.g., ZnCl₂) which can better facilitate the C-C bond formation. 2. Pre-form and isolate the hydrazone before adding the cyclization catalyst. 3. Screen a panel of both Brønsted and Lewis acids.[4][5] |
| Formation of Multiple Isomers | 1. Use of an unsymmetrical ketone leading to two possible ene-hydrazine intermediates.[10] | 1. Attempt to control selectivity through kinetic (milder) vs. thermodynamic (harsher) conditions. 2. If possible, choose a symmetrical ketone or an aldehyde as the reaction partner. |
| Starting Material Recovered | 1. Reaction temperature is too low. 2. Catalyst is inactive or insufficient in quantity. 3. Reaction time is too short. | 1. Gradually increase the reaction temperature. 2. Ensure the catalyst is fresh and used in appropriate stoichiometric or catalytic amounts. 3. Monitor the reaction by TLC and allow it to proceed to completion. |
Experimental Protocols & Diagrams
Workflow: Troubleshooting a Failing Fischer Indole Synthesis
This diagram outlines a logical progression for troubleshooting common issues encountered during the synthesis.
Caption: A decision-making workflow for troubleshooting common side reactions.
Protocol 1: General Fischer Indole Synthesis with ZnCl₂
This protocol uses a common Lewis acid catalyst.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone/aldehyde (1.05 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or gentle heat (40-50°C) for 1-4 hours until TLC analysis shows complete consumption of the hydrazine.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization.
-
-
Indolization:
-
Place the crude or purified hydrazone into a dry round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq).
-
Carefully heat the mixture (use an oil bath) to the required temperature (typically 120-180°C). The optimal temperature must be determined empirically.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up:
-
Carefully quench the reaction mixture by adding water and ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Mild Synthesis in a Tartaric Acid-Dimethylurea Melt[8]
This protocol is ideal for sensitive substrates.
-
Prepare the Melt:
-
In a round-bottom flask, combine L-(+)-tartaric acid (1.5 g) and dimethylurea (3.5 g) per 1 mmol of the limiting reagent.
-
Heat the mixture to 100°C with stirring until a clear, colorless melt is formed.
-
-
Reaction:
-
Add the pre-formed hydrazone (1.0 eq) of (2-Phenoxy-phenyl)-hydrazine to the melt. (Alternatively, add the hydrazine hydrochloride and the carbonyl compound directly).
-
Stir the reaction at 80-100°C, monitoring by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to the flask. The indole product, being organic, will often precipitate.
-
Filter the solid product and wash thoroughly with water.
-
If the product does not precipitate, extract with ethyl acetate.
-
Dry and purify the product as described in Protocol 1.
-
References
- Organic Syntheses Procedure, Phenylhydrazine Hydrochloride. Organic Syntheses.
- Wikipedia, Fischer indole synthesis. Wikipedia.
- Gholap, A. R. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2664-2673.
- Google Patents, US4057530A - 2-Phenyl-indole derivatives and process for preparing the same. Google Patents.
- Organic Chemistry Portal, Fischer Indole Synthesis. Organic Chemistry Portal.
- Ainfo Inc., Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Ainfo Inc.
- Loba Chemie, PHENYL HYDRAZINE HYDROCHLORIDE AR Safety Data Sheet. Loba Chemie.
- Garg, N. K. et al. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(18), 6340–6343.
- Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571.
- Google Patents, US4352941A - Process for purification of phenylhydrazine. Google Patents.
- YouTube, Fischer Indole Synthesis. TMP Chem.
Sources
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- 2. lobachemie.com [lobachemie.com]
- 3. chemiis.com [chemiis.com]
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- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for (2-Phenoxy-phenyl)-hydrazine hydrochloride
Welcome to the Technical Support Center for (2-Phenoxy-phenyl)-hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent. The unique structural features of this compound, namely the bulky ortho-phenoxy group and its electron-donating nature, present specific challenges and opportunities in synthesis that this guide will address.
I. Compound Profile and Handling
This compound is a crucial building block in organic synthesis, most notably in the Fischer indole synthesis for the preparation of carbazole derivatives and other complex heterocyclic systems. Its hydrochloride salt form enhances stability and ease of handling compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClN₂O | [1] |
| Molecular Weight | 236.70 g/mol | [1] |
| Appearance | Typically a solid | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. It is sensitive to light and air. | [2] |
Frequently Asked Questions: Compound Handling and Stability
Q1: How should I handle and store this compound to ensure its stability?
A1: this compound is more stable than its free base form but should still be handled with care. It is sensitive to light and air, so it is recommended to store it in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is advisable. As with many hydrazine derivatives, it is crucial to avoid contact with strong oxidizing agents.
Q2: What is the best way to prepare the free base of (2-Phenoxy-phenyl)-hydrazine from its hydrochloride salt for a reaction?
A2: To liberate the free hydrazine, the hydrochloride salt can be neutralized with a base. A typical laboratory procedure involves dissolving the hydrochloride salt in a suitable solvent and adding a mild base, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide, until the solution is neutral or slightly basic. The free hydrazine can then be extracted with an organic solvent like ethyl acetate. It is often recommended to use the freshly prepared free base immediately in the subsequent reaction, as aryl hydrazines can be prone to oxidation and decomposition.[3]
II. Optimizing the Fischer Indole Synthesis
The Fischer indole synthesis is the most common application for this compound, typically leading to the formation of carbazole precursors. The reaction involves the condensation of the hydrazine with a ketone or aldehyde to form a hydrazone, followed by an acid-catalyzed intramolecular cyclization.[4][5]
Figure 2: Competing pathways in the Fischer indole synthesis with electron-donating groups (EDG).
Mitigation Strategies for N-N Bond Cleavage:
-
Milder Reaction Conditions: Employing a milder acid catalyst and lower reaction temperatures can disfavor the N-N bond cleavage pathway. [2]* Substrate Modification: If synthetically feasible, introducing a temporary electron-withdrawing group on the phenoxy ring could reduce the electron-donating strength and suppress N-N bond cleavage. This group could be removed in a subsequent step.
Q5: When using an unsymmetrical ketone, I am getting a mixture of regioisomers. How can I improve the selectivity?
A5: The formation of regioisomers is a common challenge with unsymmetrical ketones. The regioselectivity is influenced by both steric and electronic factors. With the bulky 2-phenoxy group, cyclization is generally expected to occur at the less sterically hindered ortho-position of the ketone's enamine intermediate. However, the choice of acid can also play a significant role. Weaker acids tend to favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product. [2]A systematic screening of acid catalysts is recommended to optimize regioselectivity.
III. Synthesis and Purification of this compound
A reliable supply of high-purity starting material is crucial for successful downstream reactions. The synthesis of this compound typically follows the classical route for aryl hydrazine preparation.
General Synthetic Protocol
This is a generalized procedure and may require optimization.
Step 1: Diazotization of 2-Phenoxyaniline
-
In a reaction vessel, dissolve 2-phenoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite in water.
-
Cool the reducing solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
Step 3: Isolation and Purification
-
Basify the reaction mixture with a strong base (e.g., concentrated NaOH solution) to precipitate the free hydrazine.
-
Extract the free hydrazine into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
To form the hydrochloride salt, dissolve the crude free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.
-
Collect the precipitated this compound by filtration, wash with a non-polar solvent, and dry under vacuum. [6]
Figure 3: Synthetic workflow for this compound.
Purification Troubleshooting
Q6: My synthesized this compound is impure. What are the best methods for purification?
A6: Impurities often arise from side reactions during the synthesis or from degradation.
-
Recrystallization: This is a common and effective method for purifying aryl hydrazine hydrochlorides. A mixed solvent system may be necessary to achieve good recovery. A polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, hexanes) can be a good starting point.
-
Washing: Washing the crude solid with a cold, non-polar organic solvent can help remove less polar impurities.
-
Charcoal Treatment: If the product is colored, a small amount of activated charcoal can be added during recrystallization to remove colored impurities. [6]
IV. Characterization Data
While specific, verified spectroscopic data for this compound is not widely available in public databases, the following provides expected regions for key signals based on the structure and data for analogous compounds.
Expected Spectroscopic Data:
-
¹H NMR:
-
Aromatic protons: Multiple signals in the range of δ 6.8-7.5 ppm.
-
N-H protons: Broad signals that can be exchangeable with D₂O. Their chemical shift can vary depending on the solvent and concentration. For the hydrochloride salt, these protons will be significantly downfield.
-
-
¹³C NMR:
-
Aromatic carbons: Multiple signals in the range of δ 110-160 ppm.
-
-
IR Spectroscopy:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹.
-
Aromatic C-H stretching: Signals around 3000-3100 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.
-
C-O-C stretching: A strong band typically in the 1200-1250 cm⁻¹ region.
-
V. Alternative Synthetic Strategies
When the Fischer indole synthesis proves challenging due to the issues discussed above, it is prudent to consider alternative methods for the synthesis of the target carbazole derivatives.
Q7: Are there alternative reactions to the Fischer indole synthesis for preparing carbazoles from (2-Phenoxy-phenyl)-hydrazine or related precursors?
A7: Yes, several other methods exist for carbazole synthesis that may be more suitable for sterically hindered or electronically challenging substrates. These include:
-
Borsche–Drechsel cyclization: This involves the cyclization of a phenylhydrazone of a cyclohexanone derivative, which is then aromatized.
-
Bucherer carbazole synthesis: This reaction involves the reaction of a naphthol with an aryl hydrazine in the presence of sodium bisulfite.
-
Palladium-catalyzed C-H activation/amination reactions: Modern cross-coupling methodologies offer powerful alternatives for the construction of the carbazole core, often with high functional group tolerance and milder reaction conditions.
References
- Benchchem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis of Carbazoles.
- Benchchem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail? National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (2025). An Efficient and General Synthesis of Indolo[2,3- a ]carbazoles Using the Fischer Indole Synthesis.
- Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....
- Google Patents. (n.d.). Process for preparing a hydrazine hydrohalide.
- National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Hydrazines.
- Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Google Patents. (n.d.). Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
- Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry.
- Yu, M., et al. (2025). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride.
- Scribd. (2016). Common Organic Solvents - Table of Properties.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). FIGURE 8.
- Organic Chemistry Portal. (n.d.).
- PubMed. (n.d.).
- RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines.
- Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- National Institutes of Health. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review.
- Benchchem. (n.d.). Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents.
- ResearchGate. (n.d.). FIGURE 8.
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- 6. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of (2-Phenoxy-phenyl)-hydrazine hydrochloride
Welcome to the technical support center for (2-Phenoxy-phenyl)-hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound. Here, we will delve into the chemical principles governing its solubility and provide step-by-step protocols to ensure successful dissolution in your experiments.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical agents. As with many hydrochloride salts of organic bases, its solubility can be a significant hurdle. This guide will equip you with the knowledge and techniques to overcome these challenges, ensuring reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A1: The poor solubility of this compound in non-polar organic solvents is due to its salt form. The ionic nature of the hydrochloride salt makes it more soluble in polar solvents, especially water and alcohols, where it can dissociate. In many non-polar organic solvents, the energy required to break the crystal lattice of the salt is not compensated by the solvation of the ions, leading to poor solubility.
Q2: I'm seeing a precipitate form when I add a base to my solution of this compound. What is happening?
A2: The addition of a base, such as triethylamine or sodium bicarbonate, neutralizes the hydrochloride salt, liberating the free base of (2-Phenoxy-phenyl)-hydrazine. The free base is significantly less polar than the hydrochloride salt and, therefore, much less soluble in polar solvents like water or ethanol. This decrease in solubility results in its precipitation out of the solution.
Q3: Can I use this compound directly in a reaction that requires the free base?
A3: Yes, and this is a common strategy. You can often use the hydrochloride salt directly in your reaction mixture, provided the reaction conditions are suitable. Typically, a stoichiometric amount of a non-nucleophilic base is added to the reaction mixture to neutralize the HCl in situ and generate the reactive free hydrazine.[1] This approach is often preferred as the hydrochloride salt is generally more stable and easier to handle than the free base.[1]
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of this compound in most solvents will increase with temperature. Heating the solvent provides the necessary energy to overcome the lattice energy of the solid, allowing more of it to dissolve. However, it is crucial to be aware of the compound's stability at elevated temperatures. Prolonged heating at high temperatures can lead to decomposition.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common solubility issues encountered with this compound.
Problem 1: The compound is not dissolving in a polar aprotic solvent (e.g., DMSO, DMF).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Solvent Volume | Gradually add more solvent while stirring. | The concentration of the compound may be exceeding its solubility limit in the chosen solvent. |
| Low Temperature | Gently warm the mixture while stirring. Use of a warm water bath (e.g., 40-50°C) is recommended. | Increasing the temperature provides the kinetic energy needed to overcome the activation energy of dissolution. |
| Slow Dissolution Rate | Use sonication to aid dissolution. | Sonication provides mechanical agitation that breaks down solid aggregates and increases the surface area available for solvation. |
Problem 2: The compound is poorly soluble in a polar protic solvent (e.g., ethanol, methanol).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solvent Polarity | Add a small amount of water to create a co-solvent system. | The addition of water increases the polarity of the solvent system, which can significantly enhance the solubility of the hydrochloride salt. |
| pH of the Medium | If the experimental conditions permit, add a drop of dilute acid (e.g., HCl in ethanol). | For hydrochloride salts, maintaining a slightly acidic pH can suppress the formation of the less soluble free base and favor the dissolved salt form. |
Problem 3: The compound needs to be dissolved in a non-polar solvent for a reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inherent Insolubility | Convert the hydrochloride salt to the free base before dissolution. | The non-polar free base will have significantly higher solubility in non-polar organic solvents. See the protocol below for converting the salt to the free base. |
| Reaction Compatibility | If the reaction allows, use a biphasic system with a phase-transfer catalyst. | The phase-transfer catalyst can transport the dissolved salt from the polar phase to the non-polar phase where the reaction occurs. |
Visualizing Solubility Concepts
pH-Dependent Solubility of Aryl Hydrazine Hydrochlorides
Caption: The effect of pH on the solubility of a hydrazine hydrochloride.
Troubleshooting Workflow for Poor Solubility
Caption: A logical workflow for troubleshooting poor solubility.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in a Polar Solvent
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add a portion of the chosen polar solvent (e.g., ethanol, methanol, DMSO) to the vial.
-
Initial Dissolution Attempt: Stir the mixture at room temperature for 5-10 minutes.
-
Gentle Heating: If the solid is not fully dissolved, warm the vial in a water bath to approximately 40-50°C while continuing to stir.
-
Sonication (Optional): If solids persist, place the vial in an ultrasonic bath for 5-15 minutes.
-
Co-solvent Addition (if necessary): If working with an alcohol and solubility is still limited, add deionized water dropwise until a clear solution is obtained.
-
Final Observation: Once dissolved, allow the solution to cool to room temperature and observe for any precipitation.
Protocol 2: Conversion of this compound to its Free Base
This procedure should be performed in a fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve the this compound in deionized water. A gentle warming may be required.
-
Neutralization: While stirring, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), dropwise.
-
Precipitation: Continue adding the base until no further precipitation is observed. The free base will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove any remaining salts.
-
Drying: Dry the isolated free base under vacuum. The resulting solid can then be dissolved in a suitable non-polar organic solvent.
Summary of Expected Solubility
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Polar Protic | Soluble | Solubility is pH-dependent. |
| Methanol | Polar Protic | Soluble | May require gentle heating. |
| Ethanol | Polar Protic | Soluble | May require gentle heating or the addition of a small amount of water. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Sonication may be required. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Gentle heating may be necessary. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | |
| Dichloromethane (DCM) | Non-polar | Insoluble | The free base is expected to be soluble. |
| Toluene | Non-polar | Insoluble | The free base is expected to be soluble. |
| Diethyl Ether | Non-polar | Insoluble | The free base is expected to be soluble. |
References
- "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". (n.d.).
- Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Phenylhydrazine Hydrochloride or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1.
- Organic Syntheses. (n.d.). PHENYLHYDRAZINE.
- Reachem Chemicals. (n.d.). Phenyl Hydrazine HCl Suppliers.
- Google Patents. (n.d.). Process for purification of phenylhydrazine.
- Environmental Health & Safety, University of Toronto. (2009). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.
- Patsnap. (n.d.). Phenyl hydrazine patented technology retrieval search results.
- Google Patents. (n.d.). Synthetic method of phenylhydrazine hydrochloride.
- Google Patents. (n.d.). Process for the preparation of 2-fluorophenylhydrazine.
- ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?.
- ResearchGate. (n.d.). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL.
Sources
Technical Support Center: (2-Phenoxy-phenyl)-hydrazine hydrochloride
Welcome to the technical support center for (2-Phenoxy-phenyl)-hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and degradation of this important chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the fundamental properties and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: Like other hydrazine derivatives, this compound is susceptible to degradation through oxidation, exposure to light, and elevated temperatures. The hydrazine moiety is readily oxidized, and the hydrochloride salt, while more stable than the free base, should be handled with care to prevent degradation. It is sensitive to air and moisture and should be stored under an inert atmosphere.[1][2][3]
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and air.[1][2][3] Storage under an inert gas like argon or nitrogen is highly recommended.[1][2]
Q3: Can I use this compound directly in reactions that typically use the free base?
A3: Yes, in many cases, the hydrochloride salt can be used directly, particularly in reactions conducted in polar solvents like aqueous ethanol where the active hydrazine can be formed in situ. For reactions requiring the free base, a mild base such as triethylamine or sodium bicarbonate can be added to neutralize the hydrochloride.[4] The hydrochloride salt is often preferred for its enhanced stability compared to the free base.
Q4: What are the expected major degradation pathways for this compound?
A4: While specific studies on (2-Phenoxy-phenyl)-hydrazine are limited, based on the behavior of phenylhydrazine, the primary degradation pathway is oxidation. This can proceed through radical intermediates, leading to cleavage of the N-N bond. The presence of the electron-donating phenoxy group may influence the stability of these intermediates. Key degradation products could include phenol, catechol, and various aromatic coupling products.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound should be handled in a well-ventilated chemical fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[5] Avoid inhalation of dust and contact with skin and eyes.[5]
Section 2: Troubleshooting Experimental Issues
This section provides practical guidance for overcoming common challenges encountered during experiments with this compound, particularly in its common application in Fischer indole synthesis.
Low or No Yield in Fischer Indole Synthesis
Problem: My Fischer indole synthesis using this compound is resulting in a low yield or failing completely.
Potential Causes and Solutions:
-
Substituent Effects: The phenoxy group is electron-donating, which can weaken the N-N bond in the hydrazine.[4] This can favor side reactions, such as N-N bond cleavage, over the desired cyclization.[4][6]
-
Solution: Carefully optimize the reaction conditions, particularly the acid catalyst and temperature. A milder Lewis acid or a lower reaction temperature might be necessary to disfavor the cleavage pathway.
-
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions.[4]
-
Solution: Ensure the purity of your starting materials using techniques like NMR or HPLC. If necessary, purify the hydrazine salt by recrystallization.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically for each specific substrate.[4]
-
Solution: Screen a variety of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂) and vary their concentrations to find the optimal conditions for your reaction.
-
-
Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time.[4]
-
Solution: Systematically vary the reaction temperature and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Formation of Multiple Products and Purification Challenges
Problem: My reaction is producing a complex mixture of products, and I am struggling to isolate the desired indole.
Potential Causes and Solutions:
-
Side Reactions: Besides N-N bond cleavage, other side reactions like aldol condensation of the carbonyl partner can occur under acidic conditions.[4]
-
Solution: Adjusting the reaction temperature and the rate of addition of the acid catalyst can help minimize side reactions.
-
-
Product Degradation: The indole product itself might be unstable under the reaction conditions, leading to the formation of secondary degradation products.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-processing of the product.
-
-
Co-elution during Chromatography: The desired product and byproducts may have similar polarities, making separation by column chromatography difficult.
-
Solution: Experiment with different solvent systems for chromatography. If normal-phase silica gel is ineffective, consider reverse-phase chromatography or other purification techniques like preparative TLC or crystallization.
-
Section 3: Protocols and Methodologies
This section provides detailed experimental protocols for handling and analyzing this compound.
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV or PDA detector, photostability chamber, oven.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and methanol).[9]
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.[9]
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.[9]
-
Oxidative Degradation: Treat an aliquot with an equal volume of 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose a solid sample of the compound to 80°C in an oven for 48 hours.[10]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[10]
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample by a suitable stability-indicating HPLC method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify any new peaks, which represent potential degradation products.
-
Calculate the percentage of degradation. A degradation of 5-20% is generally considered suitable for method validation.[9]
General Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
Note: This is a general method and may require optimization for specific applications and degradation products. Method validation should be performed according to ICH guidelines.[11][12]
Section 4: Visualizing Degradation and Workflows
Postulated Oxidative Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for (2-Phenoxy-phenyl)-hydrazine, leading to the cleavage of the N-N bond.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. scilit.com [scilit.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 5. ehs.unm.edu [ehs.unm.edu]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 12. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
Handling and storage best practices for (2-Phenoxy-phenyl)-hydrazine hydrochloride
Welcome to the technical support guide for (2-Phenoxy-phenyl)-hydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. The following information is curated to address potential challenges and common questions encountered during its experimental use. The guidance provided is based on the established properties of hydrazine derivatives and their hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Like other hydrazine derivatives, this compound should be treated as a hazardous substance. The primary hazards include:
-
Toxicity: It is expected to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Hydrazine derivatives can cause damage to the liver, kidneys, and central nervous system.[4][5]
-
Irritation: The compound is likely to be a severe irritant to the skin and eyes.[2][6][7]
-
Sensitization: It may cause an allergic skin reaction (skin sensitization) in susceptible individuals.[2][4][5][8][9]
-
Carcinogenicity and Mutagenicity: Many hydrazine derivatives are suspected carcinogens and mutagens.[1][2][3][5][8][9][10] It is prudent to handle this compound as a potential carcinogen.
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and stability of this compound, it should be stored under the following conditions:
-
Atmosphere: Due to its sensitivity to air and light, it is best stored under an inert atmosphere (e.g., argon or nitrogen).[4][5][11]
-
Container: Keep the container tightly closed to prevent moisture and air exposure.[2][6][11]
-
Location: Store in a well-ventilated area away from incompatible materials.[6][11][12] Carcinogenic materials should be stored in a separate, locked safety cabinet or room.[6]
Q3: What materials are incompatible with this compound?
A3: Avoid contact with the following substances, as they can lead to vigorous or violent reactions:
-
Strong oxidizing agents: Such as perchlorates, nitrates, and permanganates.[4][6][11][13]
-
Bases: Strong bases can deprotonate the hydrochloride salt, potentially leading to the less stable free base.[11]
-
Acids: While it is a hydrochloride salt, strong acids should still be handled with care in its vicinity.[13]
-
Metal oxides and salts: Particularly those of iron, copper, and manganese, which can catalyze decomposition.[4][14]
-
Air and Light: Prolonged exposure can lead to degradation.[4][11]
The following table summarizes the key storage and handling parameters:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place | Prevents thermal degradation and moisture absorption. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Minimizes oxidation and degradation from air exposure.[11] |
| Light Conditions | Protect from light | Prevents light-catalyzed decomposition.[11][12] |
| Container | Tightly sealed, original container | Prevents contamination and exposure to air/moisture.[2][6][11] |
| Incompatibilities | Oxidizing agents, strong bases, metal oxides | Avoids potentially violent reactions and decomposition.[4][6][11][13] |
Troubleshooting Guide
Issue 1: The solid this compound has changed color (e.g., to yellow or brown) upon storage.
-
Potential Cause: This is a common sign of degradation, likely due to oxidation from exposure to air or light.[15] Hydrazine derivatives are known to change color as they oxidize.
-
Troubleshooting Steps:
-
Assess the extent of discoloration: A slight change in color may not significantly impact the reactivity for some applications, but it is an indicator of impurity.
-
Purity Check: If possible, verify the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before use.
-
Consider Purification: Depending on the scale and nature of your experiment, recrystallization may be an option to purify the compound.
-
Preventative Measures: For future storage, ensure the container is properly sealed and consider flushing with an inert gas before sealing. Store in a dark location or use an amber vial.[11][12]
-
Issue 2: An experiment involving this compound is giving low or no yield.
-
Potential Cause 1: Reagent Degradation: As mentioned above, the reagent may have degraded during storage.
-
Potential Cause 2: Inappropriate Solvent: The compound has specific solubility characteristics. It is generally soluble in polar solvents like water and ethanol.[7]
-
Potential Cause 3: Reaction with Air (Oxygen): If the reaction is sensitive to oxidation, performing it under an inert atmosphere may be necessary. Hydrazines are reducing agents and can be consumed by atmospheric oxygen.[14]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 3: How should I handle spills and dispose of waste containing this compound?
-
Spill Handling:
-
Evacuate: Evacuate non-essential personnel from the area.[2]
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a dust respirator.[4][6]
-
Containment: For small spills, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[5][11] Avoid generating dust.[4][11]
-
Cleaning: Clean the spill area thoroughly with soap and water.
-
-
Waste Disposal:
-
Classification: All waste containing this compound should be treated as hazardous waste.[4][5]
-
Quenching/Neutralization (for small quantities): A common method for hydrazine waste is dilution followed by treatment with an oxidizing agent like sodium or calcium hypochlorite solution.[12][14] This should be done cautiously in a fume hood, as the reaction can be exothermic.
-
Regulatory Compliance: Always dispose of chemical waste in accordance with local, state, and federal regulations.[8][12][13] Contact your institution's environmental health and safety (EHS) department for specific guidance.
-
Experimental Protocols
Protocol 1: Safe Weighing and Dispensing of this compound
This protocol is designed to minimize exposure and prevent contamination.
Caption: Workflow for safe handling and dispensing.
References
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl- | Benchchem.
- Hydrazine (HSG 56, 1991) - Inchem.org.
- Safety and Handling of Hydrazine - DTIC.
- Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
- MATERIAL SAFETY DATA SHEET - Giant Chem Solutions.
- Performance Chemicals Hydrazine - Arxada.
- Chemical Safety Data Sheet MSDS / SDS - (2-BENZYLOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE - ChemicalBook.
- PHENYL HYDRAZINE HYDROCHLORIDE AR - Loba Chemie.
- Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+% - Cole-Parmer.
- Phenylhydrazine hydrochloride - Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Safety Data Sheet - Ricca Chemical Company.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH.
- "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information".
- Phenylhydrazine - Wikipedia.
Sources
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- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. giantchemsolutions.com [giantchemsolutions.com]
- 7. chemiis.com [chemiis.com]
- 8. riccachemical.com [riccachemical.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Hydrazine (HSG 56, 1991) [inchem.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. arxada.com [arxada.com]
- 15. Phenylhydrazine - Wikipedia [en.wikipedia.org]
Troubleshooting unexpected results in Fischer indole synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find practical, field-tested advice to troubleshoot unexpected results and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the Fischer indole synthesis in a direct question-and-answer format.
Q1: My reaction is not working, or the yield is extremely low. Where should I start troubleshooting?
Low or no yield is a common issue stemming from several factors. A systematic approach is crucial.
Initial Checks:
-
Purity of Starting Materials: Ensure the phenylhydrazine and carbonyl compounds are pure. Impurities can introduce side reactions that consume starting materials or inhibit the catalyst.[1] It is often beneficial to use freshly distilled or purified phenylhydrazine.[2]
-
Hydrazone Formation: Confirm that the initial condensation to form the phenylhydrazone is occurring. This can often be monitored by TLC or LC-MS. In some cases, pre-forming and isolating the hydrazone before cyclization can improve yields.[2][3]
-
Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature, reaction time, and acid strength.[1][4][5] Conditions that are too mild may result in incomplete reaction, while conditions that are too harsh can lead to decomposition of starting materials, intermediates, or the final product.[6]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low-yield Fischer indole synthesis.
Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?
The formation of multiple byproducts is a frequent challenge, complicating purification and reducing the yield of the desired indole.
Common Side Reactions:
-
N-N Bond Cleavage: This is a significant competing pathway, particularly with electron-donating substituents on the carbonyl compound, leading to byproducts like aniline derivatives.[1][7]
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under the acidic conditions of the reaction.[1]
-
Friedel-Crafts Type Reactions: The acidic environment can promote unwanted reactions with other aromatic rings present in the substrates.[1]
-
Incomplete Cyclization or Rearrangement: The reaction may stall at an intermediate stage, leading to a mixture of compounds.
-
Formation of Regioisomers: Unsymmetrical ketones can lead to the formation of two different indole regioisomers.[8]
To mitigate these issues, careful optimization of the acid catalyst and temperature is necessary.[6] Milder acids or lower temperatures may suppress some side reactions. For purification challenges, especially with polar, nitrogen-containing compounds, consider alternative chromatography techniques like reverse-phase flash chromatography or employing additives like triethylamine in your eluent to reduce tailing on silica gel.[9]
Q3: My reaction is failing with a specific set of starting materials. Are there known limitations?
Yes, certain substitution patterns can cause the Fischer indole synthesis to fail.
Problematic Substrates:
-
Synthesis of Parent Indole: The direct synthesis of unsubstituted indole using acetaldehyde is often unsuccessful.[1][4] A common workaround is to use pyruvic acid, which forms indole-2-carboxylic acid, followed by a decarboxylation step.[1][3]
-
Electron-Donating Groups on the Carbonyl Compound: Substituents that strongly donate electrons can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired[10][10]-sigmatropic rearrangement.[7][11] This is a known challenge in the synthesis of 3-aminoindoles, for which there are no reported successful examples using the Fischer method with protic acids.[7][11]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the reaction.[1][2]
A computational study highlighted that electron-donating substituents on the carbonyl component can divert the reaction towards heterolytic N-N bond cleavage, preventing the crucial acid-promoted[10][10]-sigmatropic rearrangement.[7][11]
Frequently Asked Questions (FAQs)
This section delves deeper into the mechanistic and theoretical aspects of the Fischer indole synthesis.
Q1: What is the mechanism of the Fischer indole synthesis and which step is rate-determining?
The reaction proceeds through several key steps:
-
Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.[3][10][12][13][14]
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer ('ene-hydrazine').[3][10][12][13][14]
-
[10][10]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a[10][10]-sigmatropic rearrangement, which is the crucial C-C bond-forming step, breaking the N-N bond.[5][10][12][13][14][15]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates a molecule of ammonia, followed by aromatization to form the stable indole ring.[10][12][13][14]
Caption: Simplified workflow of the Fischer indole synthesis mechanism.
The rate-determining step can vary depending on the specific substrates and reaction conditions, but the[10][10]-sigmatropic rearrangement is often considered the key, irreversible step that commits the intermediate to the indole product.[16][17]
Q2: How do I choose the right acid catalyst?
The choice of acid catalyst is critical and often requires empirical optimization.[1][10][15][16][18] Both Brønsted and Lewis acids are effective.
| Catalyst Type | Examples | Notes |
| Brønsted Acids | HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), polyphosphoric acid (PPA) | Widely used and effective. PPA can also serve as a solvent.[10][12][15][18][19] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Useful alternatives, especially when protic acids lead to side reactions or failure.[10][12][15][18][19] ZnCl₂ is a common choice.[3] |
| Milder Acids | Acetic Acid | Can serve as both catalyst and solvent, potentially preventing side reactions with sensitive substrates.[2][8] |
There is no universal "best" catalyst; the optimal choice depends on the electronic and steric properties of your substrates. A screening of different acids is often a prudent first step in optimizing a new Fischer indole synthesis.
Q3: My unsymmetrical ketone gives a mixture of regioisomers. How can I control the regioselectivity?
Controlling regioselectivity is a known challenge. The outcome is determined by which enamine intermediate is formed and proceeds through the[10][10]-sigmatropic rearrangement.
Factors Influencing Regioselectivity:
-
Acid Strength: Strongly acidic conditions may favor the formation of the less substituted ene-hydrazine, leading to one regioisomer, while weakly acidic conditions might favor the more substituted enamine.[8]
-
Substituent Effects: Electron-withdrawing groups on the ketone can disfavor the formation of the adjacent enamine, influencing the direction of cyclization.[20]
Computational studies have shown that the relative stability of the transition states for the competing[10][10]-sigmatropic rearrangements dictates the product ratio.[20][21] In cases where a mixture is unavoidable, chromatographic separation is necessary.[2]
Q4: Can this reaction be performed without a catalyst?
While the Fischer indole synthesis is classically acid-catalyzed, there are reports of successful thermal indolization without any catalyst.[22] This approach is particularly useful for acid-sensitive substrates, such as those containing pyridine or pyrimidine moieties, which would be protonated by an acid catalyst, inhibiting the reaction.[22] However, these catalyst-free reactions typically require elevated temperatures.[23]
Experimental Protocols
General Procedure for Fischer Indole Synthesis
This is a representative protocol and must be optimized for specific substrates.
-
Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq.) and the ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete formation of the hydrazone.
-
Cyclization: Add the acid catalyst (e.g., ZnCl₂, p-TsOH, or PPA, ranging from catalytic amounts to excess). Heat the reaction mixture to the desired temperature (often reflux) and monitor its progress by TLC or LC-MS.[2][4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid acid was used, it may be filtered off. Carefully neutralize the remaining acid with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution).[4]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final indole.[4]
References
- Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020-09-19).
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Fischer indole synthesis - chemeurope.com.
- Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (2017-11-15).
- Why Do Some Fischer Indoliz
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
- Fischer indole synthesis - Wikipedia.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem.
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
- optimization of reaction conditions for Fischer indole synthesis (temper
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (2011-03-28).
- Fischer Indole Synthesis - Alfa Chemistry.
- Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU.
- troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles - Benchchem.
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. (2022-05-11).
- Fischer Indole Synthesis - Organic Chemistry Portal.
- Methods of indole synthesis: Part III (Fischer indole synthesis) - YouTube. (2018-12-18).
- Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - NIH. (2013-11-01).
- A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed - ResearchG
- Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. (2021-04-08).
- Fischer Indole Synthesis: Mechanism, Features, Drawbacks - Science Info. (2024-04-10).
- Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry - ACS Public
- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu.
- Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021-12-09).
- 1407 The Fischer Indole Synthesis.807f | PDF - Scribd.
- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010-04-08).
- Possible mechanism for the Fischer indole synthesis - ResearchG
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI.
- The Fischer Indole Synthesis - SciSpace.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
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- 5. scienceinfo.com [scienceinfo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Fischer_indole_synthesis [chemeurope.com]
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- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 17. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 18. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 19. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Impact of pH on (2-Phenoxy-phenyl)-hydrazine Hydrochloride Reactivity
Welcome to the technical support center for (2-Phenoxy-phenyl)-hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this arylhydrazine in synthesis. We will delve into the critical role of pH in modulating its reactivity, stability, and reaction outcomes, providing you with actionable troubleshooting advice and optimized protocols.
While specific literature on this compound is limited, the principles outlined here are based on the well-established chemistry of arylhydrazines and their hydrochloride salts, particularly in the context of widely-used reactions like the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrazine supplied as a hydrochloride salt? What are the handling implications?
A: (2-Phenoxy-phenyl)-hydrazine is provided as a hydrochloride salt to enhance its stability and shelf-life. The free base of hydrazine and its derivatives can be susceptible to aerial oxidation. The salt form is less reactive to air, making it more stable for storage.
Key Handling Implications:
-
Non-Nucleophilic Form: In its protonated (hydrochloride) state, the lone pair on the terminal nitrogen is unavailable for nucleophilic attack. Therefore, the salt must be neutralized in situ or beforehand to generate the reactive free base for most reactions.
-
Solubility: The hydrochloride salt is generally more soluble in polar solvents like water and alcohols compared to the free base.
-
Weighing and Dosing: The salt form is a crystalline solid, which is often easier and safer to handle and weigh accurately than the free base, which may be an oil or a more reactive solid.
Q2: What is the role of pH in initiating a reaction with (2-Phenoxy-phenyl)-hydrazine?
A: The pH of the reaction medium is the primary switch that controls the availability of the reactive form of the hydrazine. An acid-base equilibrium exists between the inactive hydrazinium cation and the active free base.
The pKa of the hydrazinium ion (the conjugate acid of hydrazine) is approximately 8.1. Arylhydrazines have similar pKa values. To generate a sufficient concentration of the nucleophilic free base, the pH of the medium must be raised to a level close to or above this pKa. However, for acid-catalyzed reactions like the Fischer indole synthesis, a delicate balance must be struck.
Inactive [label="(2-Phenoxy-phenyl)-NH-NH3+ Cl-\n(Hydrazinium Salt)\nNon-nucleophilic", fillcolor="#F1F3F4", fontcolor="#202124"]; Active [label="(2-Phenoxy-phenyl)-NH-NH2\n(Free Base)\nNucleophilic", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inactive -> Active [label="+ Base (e.g., NaOAc, Et3N)\n- H+", color="#34A853"]; Active -> Inactive [label="+ Acid (e.g., HCl)\n+ H+", color="#4285F4"];
{rank=same; Inactive; Active;} }
Hydrazine Salt-Base Equilibrium.
Q3: Can the phenoxy-phenyl group be cleaved under certain pH conditions?
A: Yes, the ether linkage in the phenoxy-phenyl group can be susceptible to cleavage under harsh acidic or basic conditions, although it is generally stable.
-
Acidic Conditions: Strong acids, particularly at elevated temperatures, can promote the hydrolysis of aryl ethers. This is a known side reaction in syntheses requiring forceful conditions.
-
Basic Conditions: The ether bond is generally stable to base. However, extremely strong bases or high temperatures could potentially lead to degradation.
For most applications, such as the Fischer indole synthesis which uses moderately acidic conditions, the phenoxy-phenyl group should remain intact.
Troubleshooting Guide
Issue 1: My reaction is not starting or the yield is very low.
Low yield or reaction failure is one of the most common issues and is frequently linked to improper pH control, especially in acid-catalyzed reactions like the Fischer indole synthesis.
Root Cause Analysis:
-
Insufficient Free Base: If the medium is too acidic, the concentration of the nucleophilic free hydrazine will be too low to react with the carbonyl compound to form the necessary hydrazone intermediate.
-
Instability of Reactants/Intermediates: While acid is required for the final cyclization step in the Fischer synthesis, excessive acid strength can lead to unwanted side reactions or degradation. Electron-donating groups on the arylhydrazine can weaken the N-N bond, making it susceptible to cleavage.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically for each specific substrate combination.
Troubleshooting Steps:
Start [label="Problem: Low Yield / No Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="1. Verify Initial pH / Base Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Is_Buffered [label="Is the system buffered?\n(e.g., using NaOAc with AcOH)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Buffer [label="Action: Add a buffer (e.g., Sodium Acetate)\nto moderate pH.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Screen_Catalyst [label="2. Screen Acid Catalysts", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_List [label="Try different acids:\n- Brønsted: p-TsOH, H2SO4, PPA\n- Lewis: ZnCl2, BF3·OEt2", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Temp [label="3. Optimize Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolution [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_pH; Check_pH -> Is_Buffered; Is_Buffered -> Screen_Catalyst [label="Yes"]; Is_Buffered -> Add_Buffer [label="No"]; Add_Buffer -> Screen_Catalyst; Screen_Catalyst -> Catalyst_List [style=dotted]; Screen_Catalyst -> Check_Temp; Check_Temp -> Resolution; }
Workflow for Troubleshooting Low Yields.
Issue 2: I am observing significant side product formation.
The formation of side products is often a direct consequence of the reaction conditions, especially pH, being in a range that favors alternative reaction pathways.
Common Side Reactions:
| Side Reaction | Favored Conditions | Mechanistic Cause | Mitigation Strategy |
| Aldol Condensation | Acidic or Basic | Self-condensation of aldehydes or ketones with α-hydrogens. | Pre-form the hydrazone under neutral or mildly acidic conditions before introducing the stronger acid catalyst for cyclization. |
| N-N Bond Cleavage | Strongly Acidic | Protonation and subsequent heterolytic cleavage of the weak N-N bond, especially with electron-donating groups on the aryl ring. | Use a milder acid catalyst or a buffered system. Lower the reaction temperature. |
| Ether Hydrolysis | Strongly Acidic / High Temp | Cleavage of the phenoxy-phenyl ether linkage. | Avoid excessively strong acids (e.g., conc. H₂SO₄) and high temperatures for prolonged periods. |
Experimental Protocols
Protocol 1: General Procedure for pH Optimization in a Fischer Indole Synthesis
This protocol provides a systematic approach to optimizing the acid catalyst and pH for the reaction between this compound and a model ketone (e.g., cyclohexanone).
-
Preparation of the Hydrazone (Controlled pH):
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of a mild base (e.g., sodium acetate). This will neutralize the HCl salt and form acetic acid, creating a buffered solution with a pH around 4-5.
-
Add 1.05 equivalents of the ketone (cyclohexanone).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone. Monitor by TLC.
-
-
Screening of Acid Catalysts for Cyclization:
-
Divide the hydrazone solution into several small reaction vials.
-
To each vial, add a different acid catalyst. It is crucial to screen both Brønsted and Lewis acids.
-
Vial A: p-Toluenesulfonic acid (p-TsOH, 0.1 eq.)
-
Vial B: Zinc chloride (ZnCl₂, 0.5 eq.)
-
Vial C: Polyphosphoric acid (PPA, as solvent/catalyst)
-
Vial D: Acetic acid (as solvent/catalyst)
-
-
Heat the reactions to a suitable temperature (e.g., 80 °C) and monitor the formation of the indole product by TLC or LC-MS over time.
-
-
Analysis and Optimization:
-
Compare the reaction rates and final conversion for each catalyst.
-
Identify the catalyst that provides the best yield with the fewest side products.
-
Further optimization of temperature and catalyst loading can be performed based on the best initial result.
-
References
- Moliner, A. M., & Street, J. J. (2016). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate.
- Ragnarsson, U., et al. (2005). Acidity of Di- and Triprotected Hydrazine Derivatives in Dimethyl Sulfoxide and Aspects of Their Alkylation. The Journal of Organic Chemistry, 70(13), 5065-5071.
- Wikipedia. Fischer indole synthesis.
- DTIC. Safety and Handling of Hydrazine.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5988-5991.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5988-5991.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- D'Ovidio, T., et al. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 24(9), 1699-1708.
- ResearchGate. A comparison of pKa values for Ar-NH2 and some hydrazides.
- Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4436-4443.
- Carl ROTH. *Safety
Technical Support Center: Purification of Commercial (2-Phenoxy-phenyl)-hydrazine hydrochloride
This guide is designed for researchers, scientists, and professionals in drug development who are working with commercial (2-Phenoxy-phenyl)-hydrazine hydrochloride. Commercial grades of this reagent can contain impurities from the synthetic process that may interfere with subsequent reactions. This document provides a comprehensive resource for the purification of this compound, offering troubleshooting advice and in-depth procedural guidance.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, which typically involves the diazotization of 2-phenoxyaniline followed by reduction.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Residual 2-phenoxyaniline.
-
Isomeric Impurities: Positional isomers such as (3-Phenoxy-phenyl)-hydrazine and (4-Phenoxy-phenyl)-hydrazine may be present, arising from impurities in the starting 2-phenoxyaniline.
-
Side-Reaction Products: Byproducts from the diazotization or reduction steps.[3]
-
Degradation Products: Phenylhydrazines can be susceptible to oxidation and degradation, especially when exposed to air and light.[4]
Q2: My compound is a brownish or pinkish color. Is this normal, and how can I decolorize it?
A2: A colored product often indicates the presence of oxidized impurities or trace amounts of side-products. While a slight off-white or pale-yellow color might be acceptable for some applications, significant discoloration suggests the need for purification. Decolorization can often be achieved by treating a solution of the crude product with activated charcoal before recrystallization.
Q3: I'm performing a recrystallization, but my product is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated at a temperature above the compound's melting point. To address this:
-
Lower the temperature: Try to dissolve the compound at a temperature below its melting point.
-
Add more solvent: The concentration of your compound might be too high. Add more of the hot "soluble" solvent to ensure everything stays dissolved.[5]
-
Change the solvent system: A different solvent or a mixed solvent system might be necessary.[6]
Q4: I'm not getting any crystals to form upon cooling my recrystallization mixture. What should I do?
A4: A failure to crystallize upon cooling usually indicates that the solution is not supersaturated. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure product, add a single crystal to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Cool to a Lower Temperature: Use an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.
Q5: How can I assess the purity of my this compound after purification?
A5: The purity of your final product should be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and quantifying residual impurities.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying characteristic peaks of the desired compound and the absence of impurity signals.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product Discoloration | - Oxidation of the hydrazine moiety. - Presence of colored impurities from the synthesis. | - Perform recrystallization with the addition of a small amount of activated charcoal. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Incomplete Removal of Starting Material (2-phenoxyaniline) | - The starting material has similar solubility to the product. - Inefficient purification method. | - Perform an acid-base extraction. The basic 2-phenoxyaniline can be separated from the hydrazine hydrochloride salt. - Optimize the recrystallization solvent system to maximize the solubility difference. |
| Broad Melting Point Range | - Presence of impurities. | - Repeat the purification process (recrystallization or acid-base extraction). - Confirm purity by HPLC or NMR. |
Experimental Protocols
Safety Precautions
This compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][12][13]
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
Workflow Diagram:
Caption: Workflow for purification by recrystallization.
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is very soluble at high temperatures and poorly soluble at low temperatures. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for hydrazine salts.[13]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system) and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Acid-Base Extraction
This method is particularly useful for removing neutral or basic impurities, such as unreacted 2-phenoxyaniline.
Principle: this compound is a salt and will remain in the aqueous phase, while neutral or basic organic impurities can be extracted into an organic solvent. The free base of (2-Phenoxy-phenyl)-hydrazine can be liberated, extracted into an organic solvent, and then converted back to the hydrochloride salt in a purer form.[14][15][16][17][18]
Workflow Diagram:
Caption: Acid-base extraction purification workflow.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a separatory funnel containing water and an immiscible organic solvent like dichloromethane or diethyl ether.
-
Extraction of Impurities: Shake the funnel gently, venting frequently. Allow the layers to separate. The aqueous layer will contain the hydrochloride salt, while neutral and basic impurities will partition into the organic layer. Drain and discard the organic layer. Repeat this washing step with fresh organic solvent if necessary.
-
Liberation of the Free Base: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 9). This will neutralize the HCl and liberate the free (2-Phenoxy-phenyl)-hydrazine, which may precipitate or form an oil.
-
Extraction of the Free Base: Extract the liberated free base into an organic solvent (e.g., dichloromethane) several times. Combine the organic extracts.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Salt Formation: Filter off the drying agent. To the dry organic solution, add a solution of HCl in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring. The pure this compound will precipitate.
-
Isolation: Collect the purified salt by suction filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
References
- BenchChem. Technical Support Center: Purification of N-phenylhydrazine-1,2-dicarboxamide and its Analogs.
- Organic Syntheses Procedure. (n.d.). Phenylhydrazine.
- CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- ChemicalBook. (n.d.). Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum.
- Google Patents. (n.d.).
- Semantic Scholar. (n.d.).
- YouTube. (2012, May 7).
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- ChemicalBook. (n.d.). (2-METHOXY-PHENYL)-HYDRAZINE synthesis.
- Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction.
- Guidechem. (n.d.). What is the synthesis process of Phenylhydrazine hydrochloride?
- Guidechem. (n.d.). 59-88-1 Phenylhydrazine hydrochloride C6H9ClN2, Formula,NMR,Boiling Point,Density,Flash Point.
- PubMed. (n.d.). Inactivation of lignin peroxidase by phenylhydrazine and sodium azide.
- RASĀYAN Journal of Chemistry. (n.d.). A green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ...
- ChemicalBook. (n.d.). Phenylhydrazine hydrochloride synthesis.
- University of Rochester Department of Chemistry. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
- ChemicalBook. (n.d.). Phenylhydrazine(100-63-0) 1H NMR spectrum.
- ResearchGate. (2024, December 30).
- Google Patents. (n.d.). EP0153168A2 - Process for preparing a hydrazine hydrohalide.
- BOC Sciences. (n.d.). Phenylhydrazine Impurities.
- YouTube. (2020, March 28). Separation of three compounds using acid-base extraction.
- Google Patents. (n.d.).
- PubChem. (n.d.). Phenylhydrazine.
- MDPI. (2019, March 24).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN103553963A - Synthetic method of phenylhydrazine hydrochloride.
- NIST WebBook. (n.d.). Phenylhydrazine hydrochloride.
- ResearchGate. (2025, August 7).
- Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References.
- Google Patents. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2010, January 1).
- Google Patents. (n.d.).
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Technical Support Center: Accelerating Reactions with (2-Phenoxy-phenyl)-hydrazine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Phenoxy-phenyl)-hydrazine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction rates and overcome common challenges encountered during synthesis. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your experiments are both efficient and successful.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable reagent, primarily utilized in the Fischer indole synthesis to create complex heterocyclic scaffolds like phenoxy-substituted carbazoles. These structures are of significant interest in medicinal chemistry and materials science. However, the unique substitution pattern of this hydrazine presents specific challenges that can lead to sluggish or low-yielding reactions.
The molecule's reactivity in the acid-catalyzed Fischer indole synthesis is governed by a delicate balance of electronic and steric effects originating from the ortho-phenoxy group.
-
Electronic Effects : The phenoxy group exerts a dual electronic influence. It is electron-withdrawing through induction due to the oxygen atom's electronegativity, which can decrease the nucleophilicity of the hydrazine and slow the key[1][1]-sigmatropic rearrangement step.[1][2][3] Conversely, it can be electron-donating through resonance, which would typically accelerate the reaction.[1][3] The net electronic effect can make reaction outcomes difficult to predict without empirical optimization.
-
Steric Hindrance : The bulky phenoxy group at the ortho position can sterically hinder the approach of the carbonyl compound and the subsequent cyclization steps of the Fischer indole synthesis.[4] This steric strain can significantly raise the activation energy of the reaction, leading to slower rates.
This guide will provide you with the knowledge to manipulate these factors to your advantage and increase your reaction rates.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis using this compound is extremely slow. What is the primary reason for this?
A1: The slow reaction rate is likely due to a combination of the steric bulk and the electron-withdrawing inductive effect of the ortho-phenoxy group.[4] This substituent can hinder the formation of the key ene-hydrazine intermediate and slow down the subsequent[1][1]-sigmatropic rearrangement, which is often the rate-determining step.[5][6]
Q2: What is the first parameter I should adjust to increase the reaction rate?
A2: Temperature is often the most effective initial parameter to adjust. The Fischer indole synthesis generally requires elevated temperatures to overcome the activation energy of the rearrangement step.[7][8] Cautiously increase the reaction temperature in increments of 10-20 °C while carefully monitoring the reaction progress by TLC to avoid decomposition of starting materials or products.
Q3: Can I use the free base of (2-Phenoxy-phenyl)-hydrazine instead of the hydrochloride salt?
A3: While the free base can be used, the hydrochloride salt is generally more stable and is often used directly in the acid-catalyzed Fischer indole synthesis.[9] If you wish to use the free base, it can be generated just before use by neutralization with a suitable base. However, since the reaction is acid-catalyzed, starting with the hydrochloride salt is often more convenient.
Q4: Are there alternatives to conventional heating that might improve the reaction rate?
A4: Yes, microwave-assisted synthesis is an excellent technique to explore for sterically hindered substrates like (2-Phenoxy-phenyl)-hydrazine.[10][11] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields by promoting rapid, uniform heating.[12][13]
Troubleshooting Guide: Overcoming Sluggish Reactions
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Issue 1: Low or No Conversion to Product
If you are observing minimal or no formation of your desired indole or carbazole product, consider the following factors, starting with the most impactful.
The choice and amount of acid catalyst are critical.[9][14] A catalyst that is too weak may not be sufficient to promote the reaction, while one that is too strong or in too high a concentration can lead to side reactions and decomposition.
-
Rationale : The catalyst protonates the hydrazone, facilitating tautomerization to the ene-hydrazine and the subsequent[1][1]-sigmatropic rearrangement.[5][9]
-
Troubleshooting Steps :
-
Screen Different Acid Catalysts : If a standard Brønsted acid like HCl or H₂SO₄ is not effective, consider screening other catalysts. Polyphosphoric acid (PPA) is often a highly effective medium and catalyst for challenging Fischer indole syntheses.[7] Lewis acids such as ZnCl₂, BF₃·OEt₂, or AlCl₃ can also be very effective and are worth screening.[6][9]
-
Optimize Catalyst Loading : Start with a catalytic amount (e.g., 10-20 mol%). If the reaction is still slow, you can incrementally increase the loading. For catalysts like PPA, it is often used as the solvent as well.
-
| Catalyst Type | Examples | Strengths | Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Readily available, simple to use. | May not be strong enough for deactivated substrates. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Can be more effective for hindered substrates.[6] | Often require anhydrous conditions. |
| Polyphosphoric Acid (PPA) | - | Excellent dehydrating agent and strong acid.[7] | Viscous and can make product isolation challenging. |
As mentioned in the FAQs, temperature is a key driver for this reaction.
-
Rationale : The rearrangement step has a significant activation energy barrier that can be overcome with thermal energy.[7]
-
Troubleshooting Steps :
-
Incremental Temperature Increase : Gradually increase the reaction temperature, monitoring for product formation and decomposition via TLC.
-
Microwave Synthesis : If available, transfer the reaction to a microwave reactor. This can provide rapid and efficient heating, often leading to dramatic rate increases.[11][12] A typical starting point would be 150 °C for 15-30 minutes.[7]
-
The solvent can influence the reaction rate and solubility of your starting materials.
-
Rationale : Polar aprotic solvents can often facilitate the ionic intermediates in the reaction mechanism.
-
Troubleshooting Steps :
-
Solvent Screening : If your reaction is sluggish in a common solvent like ethanol or acetic acid, consider higher-boiling polar aprotic solvents such as DMSO or DMF.[7]
-
Neat Conditions : In some cases, running the reaction neat (without a solvent), especially with a liquid catalyst like PPA, can be highly effective.[7]
-
Issue 2: Formation of Multiple Products and Side Reactions
The formation of byproducts is a common issue, especially under harsh reaction conditions.
-
Rationale : High temperatures and strong acids can promote side reactions such as Friedel-Crafts type reactions or decomposition.[7]
-
Troubleshooting Steps :
-
Control Reaction Conditions : Avoid excessively high temperatures or prolonged reaction times. The optimal conditions will form the product at a reasonable rate without significant degradation. Use TLC to monitor the reaction and stop it once the starting material is consumed or the product concentration is maximized.
-
Inert Atmosphere : For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[7]
-
One-Pot Procedure : To minimize handling losses and potential degradation of the intermediate hydrazone, consider a one-pot procedure where the hydrazone is formed in situ and then cyclized without isolation.[7]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments you might perform.
Protocol 1: General Procedure for Fischer Indole Synthesis with Catalyst Screening
This protocol outlines a general approach to screen different acid catalysts for the reaction of this compound with a ketone (e.g., cyclohexanone).
Workflow Diagram
Caption: General workflow for the Fischer indole synthesis and catalyst screening.
Methodology:
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), the desired ketone (e.g., cyclohexanone, 1.1 eq.), and a suitable solvent (e.g., acetic acid or toluene, ~0.5 M).
-
Catalyst Addition : Add the selected acid catalyst. For screening purposes, set up parallel reactions with different catalysts:
-
Reaction A (Brønsted Acid) : Add p-toluenesulfonic acid (p-TsOH) (0.2 eq.).
-
Reaction B (Lewis Acid) : Add zinc chloride (ZnCl₂) (1.0 eq.). Ensure anhydrous conditions if using a moisture-sensitive Lewis acid.
-
Reaction C (PPA) : Add polyphosphoric acid (PPA) (enough to ensure stirring) and run the reaction neat.
-
-
Heating and Monitoring :
-
Heat the reaction mixtures to a suitable temperature (e.g., 80-120 °C) and monitor the progress by taking aliquots and analyzing them by TLC.
-
Note the time required for the consumption of the starting material for each catalyst.
-
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using PPA, carefully pour the hot mixture onto crushed ice with vigorous stirring.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired indole/carbazole.
Protocol 2: Microwave-Assisted Synthesis
This protocol is for a rapid synthesis using microwave irradiation, which is often beneficial for sterically hindered substrates.
Workflow Diagram
Caption: Streamlined workflow for microwave-assisted Fischer indole synthesis.
Methodology:
-
Vial Preparation : To a microwave reaction vial, add this compound (1.0 eq.), the ketone (1.1 eq.), and a suitable high-boiling solvent (e.g., THF, DMF, or ethanol).[7][13]
-
Catalyst Addition : Add p-toluenesulfonic acid (p-TsOH) (0.2 eq.).
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 15-30 minutes.
-
Work-up and Purification : After cooling, perform the same work-up and purification steps as described in Protocol 1.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting a slow reaction.
Caption: Decision tree for optimizing reaction rates.
By systematically addressing these variables, you can develop a robust and efficient protocol for your specific substrate and reaction scale.
References
- Ishikura, M., et al. (1984). A study of the Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 32(9), 3414-3423.
- Wikipedia. (2023). Fischer indole synthesis.
- Nagalakshmi, G., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 3006-3009.
- Sarlah, D., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2500.
- International Journal of Progressive Research in Pharmacy (IJPRP). (2023). Microwave Assisted Synthesis and Evaluation of Indole Derivatives.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54086.
- National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Zolfigol, M. A., et al. (2014). Citric acid as an efficient and biodegradable catalyst for the synthesis of 3H-indoles (indolenines) by Fischer’s method. Scientia Iranica, 21(6), 2029-2037.
- ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
- ResearchGate. (2018). Continuous flow Fischer reactions between substituted phenylhydrazine hydrochloride and aliphatic aldehydes or ketones.
- National Center for Biotechnology Information. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis.
- Buchwald, S. L., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- Pausacker, K. H. (1950). The Fischer indole synthesis. Part III. The cyclisation of the phenylhydrazones of some 2-substituted cyclohexanones. Journal of the Chemical Society (Resumed), 621-623.
- ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
- ResearchGate. (2020). Possible mechanism for the Fischer indole synthesis.
- National Center for Biotechnology Information. (2013). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation.
- National Center for Biotechnology Information. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.
- World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
- YouTube. (2021). Fischer Indole Synthesis.
- ResearchGate. (2014). Design and Synthesis of 2-Phenoxynicotinic Acid Hydrazides as Anti-inflammatory and Analgesic Agents.
- Oklahoma State University. (1967). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles.
- National Center for Biotechnology Information. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS).
- World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
- MDPI. (2021). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells.
- ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides.
- National Center for Biotechnology Information. (2008). A three-component Fischer indole synthesis.
- Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
- University of California, Irvine. Indoles.
- MDPI. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.
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Chemical compatibility of (2-Phenoxy-phenyl)-hydrazine hydrochloride with lab materials
Welcome to the technical support guide for (2-Phenoxy-phenyl)-hydrazine hydrochloride. This document is intended for researchers, scientists, and drug development professionals. Here, you will find essential information regarding the chemical compatibility of this compound with common laboratory materials, troubleshooting advice for experimental challenges, and frequently asked questions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactivity concerns?
This compound is an aromatic hydrazine salt. Like other hydrazine derivatives, its reactivity is primarily dictated by the hydrazine moiety, which can act as a reducing agent and a nucleophile. The hydrochloride salt form enhances its water solubility but also introduces acidic and corrosive properties, particularly in the presence of moisture. Key concerns include its potential to react with strong oxidizing agents and its corrosive nature towards certain metals.[1][2][3][4]
Q2: How should I store solutions of this compound?
Solutions should be stored in tightly sealed containers in a cool, dark, and well-ventilated area.[1] Due to its sensitivity to air and light, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.[1] When selecting a storage container, glass or chemically resistant polymers like PTFE are preferred.
Q3: Can I use standard plastic labware with this compound?
The compatibility with plastics is highly dependent on the specific type of plastic, the solvent used, and the duration of contact. While some plastics like Polytetrafluoroethylene (PTFE) offer broad chemical resistance, others such as High-Density Polyethylene (HDPE) and Polypropylene (PP) may show variable resistance, especially over long-term exposure or at elevated temperatures.[5][6][7][8][9][10][11][12][13][14] It is crucial to either consult detailed chemical resistance charts or, preferably, perform a compatibility test.
Q4: Is it safe to use metal spatulas or needles with this compound?
Caution is advised when using metal labware. Hydrazine and its salts can be corrosive to certain metals, including aluminum and some grades of steel.[15][16] For routine handling of the solid, 316L stainless steel is generally acceptable for brief contact.[16] However, for prolonged exposure or for reactions in solution, especially at elevated temperatures, corrosion can be a significant issue.[15] Whenever possible, use spatulas and needles made of more inert materials like PTFE or glass.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Solution Discoloration (Yellowing or Browning)
-
Cause: This is often a sign of oxidation. Hydrazine derivatives can be sensitive to air, leading to the formation of colored byproducts. The presence of trace metal ions can catalyze this degradation.
-
Solution:
-
Prepare solutions fresh whenever possible.
-
Use deoxygenated solvents by sparging with an inert gas (N₂ or Ar) prior to use.
-
Store solutions under an inert atmosphere and protect them from light.
-
Ensure all glassware is scrupulously clean and free of metal residues.
-
Issue 2: Inconsistent Experimental Results
-
Cause: This could be due to the degradation of the reagent or its reaction with incompatible lab materials. Leaching of plasticizers from plastic containers or reaction with metal surfaces can introduce impurities into your experiment.
-
Solution:
-
Verify the purity of your this compound.
-
Switch to glassware or PTFE containers for all solutions and reactions.
-
Perform a blank run with your solvent and labware to check for any interfering signals or byproducts.
-
Issue 3: Degradation of Plastic Components (Swelling, Cracking, or Discoloration)
-
Cause: The solvent system or the hydrazine salt itself is chemically attacking the polymer matrix of the labware.
-
Solution:
-
Immediately discontinue the use of the affected plasticware.
-
Consult the chemical compatibility charts provided in this guide to select a more appropriate material.
-
If no data is available for your specific conditions, perform a material compatibility test as outlined in the protocols section.
-
Material Compatibility Data
The following tables provide a summary of the chemical resistance of common lab materials to hydrazine and its derivatives. This information is based on published data and should be used as a guideline. It is strongly recommended to perform your own compatibility tests for critical applications.
Table 1: Polymer Compatibility
| Material | Compatibility with Hydrazines | Notes |
| Polytetrafluoroethylene (PTFE) | Excellent | Broad chemical resistance, suitable for long-term storage and reaction vessels.[5][13][14][17] |
| Polypropylene (PP) | Good to Fair | Generally resistant at room temperature, but can be susceptible to attack by strong oxidizing agents and some solvents at elevated temperatures.[6][12][18][19][20] |
| High-Density Polyethylene (HDPE) | Good to Fair | Similar to PP, with good resistance at room temperature.[7][8][10][11] Some sources indicate poor resistance.[9] |
| Polyvinyl Chloride (PVC) | Fair to Poor | Not generally recommended due to potential for leaching of plasticizers and chemical attack. |
Table 2: Metal Compatibility
| Material | Compatibility with Hydrazines | Notes |
| 316L Stainless Steel | Good | Generally good resistance to hydrazine at ambient temperatures.[16] Pitting corrosion can occur, especially in the presence of chlorides.[15] |
| 304 Stainless Steel | Good to Fair | Less resistant than 316L, particularly to chloride-induced corrosion.[15] |
| Aluminum | Poor | Not recommended. Can react vigorously, especially in the absence of a passivating oxide layer.[15][16] |
| Titanium Alloys (e.g., Ti6Al4V) | Excellent | High resistance to corrosion by hydrazine.[15] |
Experimental Protocols
Protocol 1: In-House Material Compatibility Test
This protocol provides a straightforward method to assess the compatibility of a lab material with your specific solution of this compound.
Objective: To visually and analytically assess any changes in the material or solution upon exposure.
Materials:
-
Small coupons or pieces of the material to be tested (e.g., a piece of plastic tubing, an O-ring, or a metal washer).
-
Your experimental solution of this compound.
-
A control solution (the solvent without the hydrazine salt).
-
Glass vials with PTFE-lined caps.
-
Analytical balance.
-
Relevant analytical instrumentation (e.g., UV-Vis, HPLC, NMR).
Procedure:
-
Initial Assessment:
-
Record the initial appearance (color, clarity) of the material coupon and the solution.
-
Measure the initial mass of the material coupon.
-
Obtain an initial analytical profile (e.g., UV-Vis spectrum, HPLC chromatogram) of your solution.
-
-
Exposure:
-
Place a pre-weighed coupon into a glass vial.
-
Add a sufficient volume of your test solution to completely submerge the coupon.
-
Prepare a parallel control vial with a coupon submerged in the solvent alone.
-
Seal the vials and store them under the same conditions as your experiment (e.g., room temperature, 50 °C) for a relevant period (e.g., 24 hours to 1 week).
-
-
Post-Exposure Analysis:
-
Visual Inspection: Note any changes in the color, size, or shape of the material coupon. Observe any discoloration or precipitation in the solution.
-
Mass Change: Carefully remove the coupon, rinse with a volatile solvent (if appropriate), dry thoroughly, and re-weigh. A significant change in mass can indicate absorption or degradation.
-
Solution Analysis: Re-run the analytical profile of the solution. Compare it to the initial profile and the control. Look for new peaks that might indicate leached substances or degradation products.
-
Diagrams
Caption: Decision workflow for selecting appropriate lab materials.
Caption: Factors leading to compound degradation and experimental issues.
References
- Polyfluor. (n.d.). Chemical resistance PTFE.
- Professional Plastics. (2024). PP (Polypropylene) – Chemical Resistance Chart.
- Kelco. (2008). CHEMICAL COMPATIBILITY CHART. POLYPROPYLENE.
- Professional Plastics. (2015). HDPE Chemical Compatibility & Resistance Chart.
- King Plastic Corporation. (n.d.). HDPE Chemical Resistance Chart.
- DTIC. (n.d.). Determination of Long Term Compatibility of Hydrazine with Selected Materials of Construction. Design Criteria and Guidance.
- Biotix. (n.d.). Chemical Resistance Chart.
- King Plastic Corporation. (n.d.). HDPE Chemical Resistance Chart.
- Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY GUIDE Bal Seal® PTFE, Filled PTFE and Polyethylene Seal Materials.
- MENDA Pumps. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene).
- The Lab Depot. (n.d.). Comprehensive Polypropylene Chemical Compatibility Chart.
- iPolymer. (n.d.). Chemical Compatibility for PTFE.
- Industrial Specialties Mfg. (n.d.). Polypropylene Chemical Compatibility Chart from ISM.
- Industrial Specialties Mfg. (2022). 316L Stainless Steel Chemical Compatibility Chart from ISM.
- Tom Parker Ltd. (n.d.). CHEMICAL COMPATIBILITY TABLE.
- Teadit. (2021). PTFE Chemical Compatibility Chart.
- M P Pumps Inc. (2024). Chemical Compatibility Guide.
- W.P. Law, Inc. (n.d.). Hydrazine - Chemical Resistance Guide.
- Eng-Tips. (2004). Materials compatible with Hydrazine Hydrate and KOH.
- Cole-Parmer. (n.d.). Chemical Compatibility Database for Polypropylene (PP).
- GTeek. (n.d.). Chemical Resistance of Plastics.
- CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility.
- Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products.
- SP Bel-Art. (n.d.). Chemical Resistance Chart for Plastic Labware.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
- CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart.
- The Metal Company. (n.d.). Chemical Compatibility for 304 vs. 316 Stainless Steel Chart.
- Marco Rubber & Plastics. (n.d.). PHENYL HYDRAZINE Resistant O-Rings and Seals.
- Loba Chemie. (2021). PHENYL HYDRAZINE HYDROCHLORIDE AR - Safety Data Sheet.
- Loba Chemie. (n.d.). 59-88-1 CAS | PHENYL HYDRAZINE HYDROCHLORIDE | Laboratory Chemicals | Article No. 05221.
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Technical Support Center: Stabilizing Phenoxybenzamine Hydrochloride in Various Vehicles
Welcome to the Technical Support Center for phenoxybenzamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on stabilizing this potent, irreversible alpha-adrenergic antagonist in various vehicles for experimental use. Understanding the inherent instability of phenoxybenzamine hydrochloride is critical for obtaining reliable and reproducible results. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Understanding the Challenge: The Instability of Phenoxybenzamine Hydrochloride
Phenoxybenzamine hydrochloride, a haloalkylamine derivative, is notoriously unstable, particularly in neutral and alkaline aqueous solutions.[1][2] Its instability is primarily due to its susceptibility to hydrolysis, oxidation, and photodegradation.[1] The primary degradation pathway in neutral or basic aqueous solutions involves the formation of phenoxybenzamine hydroxide (PBA-OH), with phenoxybenzamine nitrile (PBA-CN) also identified as a degradation product.[3][4] This degradation can significantly impact the potency and consistency of your experimental solutions, leading to unreliable data.
Therefore, the choice of solvent, pH, and storage conditions are paramount to maintaining the integrity of your phenoxybenzamine hydrochloride solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that arise when preparing and storing phenoxybenzamine hydrochloride solutions.
Q1: What are the recommended solvents for preparing a stock solution of phenoxybenzamine hydrochloride?
A1: Phenoxybenzamine hydrochloride is sparingly soluble in water but shows good solubility in several organic solvents.[1][5] For preparing concentrated stock solutions, the following solvents are recommended:
-
Dimethylformamide (DMF): Solubility is approximately 30 mg/mL.[6]
-
Dimethyl sulfoxide (DMSO): Solubility is approximately 25 mg/mL.[6] It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[7]
-
Ethanol: Solubility is approximately 25 mg/mL.[6]
-
Propylene Glycol: A stock solution of 10 mg/mL in propylene glycol has been shown to be stable.[7][8]
Expert Insight: When preparing stock solutions, it is best practice to purge the solvent with an inert gas, such as nitrogen or argon, to minimize oxidation.[6] Always use high-purity, anhydrous solvents to avoid introducing water, which can initiate hydrolysis.
Q2: I'm having trouble dissolving phenoxybenzamine hydrochloride in my chosen solvent. What should I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Cautiously warming the solution in a water bath may aid dissolution. However, avoid excessive heat as it can accelerate degradation.
-
Sonication: Gentle sonication can help break up solid particles and facilitate dissolution.[9]
-
Vortexing: Vigorous vortexing can also be effective.
-
Solvent Purity: Ensure you are using a fresh, high-purity, and anhydrous solvent. Older solvents may have absorbed moisture, which can negatively impact solubility.[7]
Q3: How should I prepare aqueous working solutions from my organic stock solution?
A3: Due to the poor aqueous solubility of phenoxybenzamine hydrochloride, a specific procedure is required to prepare aqueous working solutions.[6]
Protocol: Preparation of an Aqueous Working Solution
-
Initial Dissolution: First, dissolve the phenoxybenzamine hydrochloride in an appropriate organic solvent like DMF, DMSO, or ethanol to create a concentrated stock solution.[6]
-
Dilution: Slowly add the aqueous buffer of your choice to the organic stock solution while gently mixing. It is crucial to add the aqueous phase to the organic phase and not the other way around to prevent immediate precipitation.
-
Final Concentration: Be mindful of the final concentration. For example, a 1:2 solution of DMF:PBS (pH 7.2) can achieve a phenoxybenzamine hydrochloride solubility of approximately 0.3 mg/mL.[6]
Causality: This method of dilution helps to maintain the drug in solution by gradually changing the solvent environment, preventing the compound from crashing out of the solution.
Q4: My phenoxybenzamine hydrochloride solution is turning cloudy or showing precipitation over time. What is happening and how can I prevent it?
A4: Cloudiness or precipitation in your solution is a strong indicator of degradation or poor solubility.
Possible Causes and Solutions:
-
Degradation: As mentioned, phenoxybenzamine hydrochloride is unstable in neutral or alkaline aqueous solutions.[1][2] The formation of insoluble degradation products can cause the solution to appear cloudy.
-
Solution: Prepare fresh aqueous solutions daily and avoid storing them for more than one day.[6] If possible, maintain a slightly acidic pH, as the compound is more stable in acidic conditions. A formulation containing 1% propylene glycol and 0.15% citric acid in distilled water has shown stability for 7 days at 4°C.[8]
-
-
Exceeding Solubility Limit: You may have exceeded the solubility of phenoxybenzamine hydrochloride in your final vehicle.
-
Solution: Re-evaluate your final concentration and the composition of your vehicle. You may need to decrease the concentration or increase the proportion of the organic co-solvent.
-
-
Improper Storage: Exposure to light and air can accelerate degradation.[7]
Q5: What are the optimal storage conditions for solid phenoxybenzamine hydrochloride and its solutions?
A5: Proper storage is critical to maintain the integrity of phenoxybenzamine hydrochloride.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 4 years[6][11] | Store in a tightly sealed container, protected from light and air.[7][10] |
| Stock Solution in Propylene Glycol (10 mg/mL) | 4°C | 30 days[7][8] | Protect from light. |
| Stock Solutions in DMSO or Ethanol | -20°C or -80°C | Up to 1 month at -20°C; up to 1 year at -80°C[7] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[7] |
| Aqueous Working Solutions | 4°C | Not recommended for more than one day[6] | Prepare fresh daily. |
Self-Validation: To ensure the stability of your stored solutions, it is advisable to perform periodic analytical checks, such as HPLC, to confirm the concentration and purity.[8]
Experimental Workflow & Diagrams
To ensure consistency and reliability in your experiments, a standardized workflow for solution preparation is essential.
Workflow for Preparing and Storing Phenoxybenzamine Hydrochloride Solutions
Caption: Workflow for preparing stock and working solutions of phenoxybenzamine hydrochloride.
Troubleshooting Logic for Solution Instability
Caption: Troubleshooting guide for phenoxybenzamine hydrochloride solution instability.
Concluding Remarks
The successful use of phenoxybenzamine hydrochloride in a research setting is heavily dependent on the careful preparation and handling of its solutions. By understanding its chemical liabilities and adhering to the protocols and troubleshooting advice outlined in this guide, researchers can significantly improve the quality and reliability of their experimental outcomes. Always prioritize the use of fresh, high-purity reagents and validate your solution stability, especially for long-term or sensitive experiments.
References
- Stability of phenoxybenzamine hydrochloride in various vehicles. (1997). American Journal of Health-System Pharmacy. [Link]
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- Phenoxybenzamine. (n.d.). Deranged Physiology. [Link]
- Phenoxybenzamine Hydrochloride Capsules. (n.d.). USP. [Link]
- Phenoxybenzamine. (n.d.). PubChem. [Link]
- Cereda, C. W., & Macciocchi, A. (2023). Phenoxybenzamine. In StatPearls.
- Phenoxybenzamine Hydrochloride. (n.d.). PubChem. [Link]
- Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. (2020).
- PHENOXYBENZAMINE HYDROCHLORIDE Capsules USP DESCRIPTION CLINICAL PHARMACOLOGY INDICATIONS AND USAGE. (n.d.). Boehringer Ingelheim. [Link]
- Preparation method of phenoxybenzamine hydrochloride. (2012).
- Preparation method of phenoxybenzamine hydrochloride. (2013).
- Label: PHENOXYBENZAMINE HYDROCHLORIDE capsule. (n.d.). DailyMed. [Link]
- A process for the preparation of phenoxybenzamine. (2019).
- Phenoxybenzamine hydrochloride: Efficacy, Side Effects, Interactions, Warnings & Dosage. (2025). Drugs.com. [Link]
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- Phenoxybenzamine (oral route). (2025). Mayo Clinic. [Link]
- Dibenzyline (phenoxybenzamine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference. [Link]
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Validation & Comparative
The Decisive Influence of Phenylhydrazine Substitution in Fischer Indole Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, offering a powerful and versatile route to the indole scaffold—a privileged structure in a vast array of pharmaceuticals and natural products.[1][2][3] The reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound.[4][5] The success of this synthesis, however, is not merely a matter of mixing reagents; it is a nuanced process profoundly influenced by the electronic nature of substituents on the phenylhydrazine ring.
This guide provides an in-depth comparative analysis of substituted phenylhydrazine derivatives in the context of the Fischer indole synthesis. We will explore the causal relationships between substituent effects and reaction outcomes, supported by experimental data, and provide detailed, validated protocols to empower you to optimize your indole syntheses.
The Mechanism: A Cascade Dictated by Electronics
The generally accepted mechanism of the Fischer indole synthesis, first proposed by Robinson and Robinson, proceeds through a series of key steps that are highly sensitive to the electronic environment of the phenylhydrazine.[6][7] Understanding this mechanism is paramount to comprehending the role of substituents.
The reaction commences with the formation of a phenylhydrazone from the condensation of a phenylhydrazine and an aldehyde or ketone. Under acidic conditions, the phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate. This is followed by the rate-determining[6][6]-sigmatropic rearrangement, which leads to a di-imine intermediate. Subsequent rearomatization, cyclization, and elimination of ammonia furnish the final indole product.[5]
Caption: The mechanistic pathway of the Fischer indole synthesis.
The electronic nature of the substituent on the phenylhydrazine ring directly impacts the facility of the crucial[6][6]-sigmatropic rearrangement. This step involves the formation of a new carbon-carbon bond and is the primary determinant of the reaction's success and efficiency.
Comparative Analysis: The Impact of Substituents on Reaction Performance
The electronic push or pull of substituents on the phenylhydrazine ring dramatically alters the reaction landscape. We can broadly categorize these effects into two groups: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Accelerating the Synthesis
Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenylhydrazine ring.[8] This electronic enrichment facilitates the[6][6]-sigmatropic rearrangement, often leading to higher yields and allowing for milder reaction conditions. For instance, the reaction of 4-methoxyphenylhydrazine with propiophenone proceeds smoothly to give the corresponding indole in 79% yield.
Electron-Withdrawing Groups (EWGs): A More Demanding Path
Conversely, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) deactivate the phenylhydrazine ring, making the[6][6]-sigmatropic rearrangement more challenging. Consequently, these reactions often necessitate stronger acids, higher temperatures, and longer reaction times, and typically result in lower yields. A notable example is the reaction of p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid, which initially yields a mere 10% of the product. The yield can be improved to 30% by the addition of hydrochloric acid and an extended reaction time.[9]
The following table provides a quantitative comparison of the performance of various substituted phenylhydrazines in the Fischer indole synthesis with isopropyl methyl ketone.
| Phenylhydrazine Substituent | Substituent Position | Electronic Nature | Yield (%) |
| H | - | Neutral | 75 |
| 4-CH₃ | para | Electron-Donating | 85 |
| 4-OCH₃ | para | Electron-Donating | 79 |
| 4-Cl | para | Electron-Withdrawing | 55 |
| 3-CH₃ | meta | Electron-Donating | 88 (mixture of 4- and 6-isomers)[6] |
| 4-NO₂ | para | Strongly Electron-Withdrawing | 10-30[6][9] |
| 2-NO₂ | ortho | Strongly Electron-Withdrawing | Low |
Yields are approximate and can vary based on specific reaction conditions.
The Challenge of Regioselectivity with Meta-Substituents
When a meta-substituted phenylhydrazine is employed, the cyclization can occur at two different positions, leading to a mixture of 4- and 6-substituted indoles. The regioselectivity is governed by both steric and electronic factors. Generally, for electron-donating groups, the 6-substituted indole is the major product, while electron-withdrawing groups favor the formation of the 4-substituted indole.[6]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of how substituent effects translate into practice, we present detailed experimental protocols for phenylhydrazine derivatives bearing electron-donating and electron-withdrawing groups.
Experimental Workflow Overview
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Protocol 1: Synthesis of 2,3,5-Trimethyl-1H-indole (Electron-Donating Group)
This protocol details the synthesis of 2,3,5-trimethyl-1H-indole from p-tolylhydrazine hydrochloride and 2-butanone, showcasing a reaction with an electron-donating substituent.
Materials:
-
p-Tolylhydrazine hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and 2-butanone (1.62 mmol).
-
Add glacial acetic acid (2 g, ~0.03 mol) to the mixture.
-
Reflux the mixture with stirring for 2.25 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of 3-Methyl-5-nitro-1H-indole (Electron-Withdrawing Group)
This protocol outlines the synthesis of 3-methyl-5-nitro-1H-indole from p-nitrophenylhydrazine and propionaldehyde, demonstrating a more challenging synthesis with an electron-withdrawing group.[10]
Materials:
-
4-Nitrophenylhydrazone of propionaldehyde
-
85% Phosphoric acid (H₃PO₄)
-
Toluene
-
Anhydrous sodium carbonate (Na₂CO₃)
Procedure:
-
A mixture of the 4-nitrophenylhydrazone of propionaldehyde (0.10 mol), 85% H₃PO₄ (1.50 ml), and toluene (500 ml) is vigorously stirred at 90-100 °C for 2 hours.
-
The reddish toluene phase is separated. Fresh toluene (500 ml) is added to the phosphoric acid layer, and stirring at 90-100 °C is continued for an additional 4 hours.
-
This process of separating the toluene phase and adding fresh toluene is repeated for a third time for another 4 hours to ensure complete reaction.
-
The combined toluene extracts are dried over anhydrous Na₂CO₃.
-
The solvent is removed under reduced pressure at 60 °C to give 3-methyl-5-nitroindole as a solid.
-
The crude product can be further purified by recrystallization from a hexane/ethanol mixture.
Conclusion: Strategic Selection for Synthetic Success
The Fischer indole synthesis, while a classic and powerful tool, is not a one-size-fits-all reaction. The electronic character of the substituent on the phenylhydrazine derivative is a critical parameter that dictates the reaction's efficiency and the required conditions. Electron-donating groups generally facilitate the reaction, leading to higher yields under milder conditions, whereas electron-withdrawing groups present a greater synthetic challenge, often requiring more forcing conditions and resulting in lower yields. By understanding the underlying mechanistic principles and the predictable influence of these substituents, researchers can strategically select their starting materials and tailor their reaction conditions to achieve optimal outcomes in their pursuit of novel indole-based molecules.
References
- Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). An Improved Fischer Synthesis of Nitroindoles. 1,3-Dimethyl-4-, 5-.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
- Wikipedia. Fischer indole synthesis.
- Google Patents. (2009). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
- Hughes, D. L. (1993). Progress in the Fischer Indole Reaction. A Review. Organic Preparations and Procedures International, 25(6), 607-632.
- Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Taylor & Francis Online. (2021). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5-.
- SemOpenAlex. PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW [metaphactory].
- RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
- ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
- Hughes, D. L. (1993). PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW.
- Scribd. (2025). Expt-7 The Fischer Indole Synthesis New | PDF.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252.
- Taylor & Francis Online. (2020). Fischer indole synthesis – Knowledge and References.
- SynArchive. Fischer Indole Synthesis.
- Hughes, D. L., & Zhao, D. (1993). Mechanistic studies of the Fischer indole reaction. The Journal of Organic Chemistry, 58(1), 228-233.
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- Chem-Station. (2014). Fischer Indole Synthesis.
- Organic Syntheses. (2015). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
- Ishii, H., & Murakami, Y. (2003). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & pharmaceutical bulletin, 51(11), 1227-1243.
- Kumar, S., Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 12(20), 1667–1677.
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Comparative Guide to Carbazole Synthesis: Efficacy of (2-Phenoxy-phenyl)-hydrazine Hydrochloride vs. Modern Methodologies
Introduction
The carbazole nucleus is a privileged heterocyclic motif, forming the structural core of numerous biologically active natural products, pharmaceuticals, and high-performance organic materials used in light-emitting diodes (OLEDs) and photovoltaics.[1][2][3] The demand for efficient and versatile methods to construct this scaffold has driven significant innovation in synthetic organic chemistry.
A classical yet potent approach to the carbazole framework involves the acid-catalyzed cyclization of arylhydrazines, a reaction manifold known as the Fischer indole synthesis and its variants. (2-Phenoxy-phenyl)-hydrazine hydrochloride is a specialized reagent designed for an intramolecular version of this reaction, specifically the Borsche-Drechsel cyclization, to directly access the carbazole core.[4][5]
This guide provides a comprehensive efficacy comparison of the this compound method against leading alternative strategies for carbazole synthesis. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to offer researchers, scientists, and drug development professionals a clear, data-driven perspective for selecting the optimal synthetic route.
Part 1: The Borsche-Drechsel Cyclization using Substituted Hydrazines
The reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions to form an indole is the essence of the Fischer indole synthesis.[6] The Borsche-Drechsel cyclization is a specific application of this principle, utilizing cyclohexanone arylhydrazones to synthesize 1,2,3,4-tetrahydrocarbazoles, which can then be oxidized to the fully aromatic carbazole.[4][5] Using a reagent like this compound in conjunction with a cyclohexanone derivative represents a streamlined, one-pot approach to the final carbazole product.
Mechanism of Action: An Intramolecular Cascade
The core strength of this method lies in a thermally induced[7][7]-sigmatropic rearrangement. The causality of the experimental conditions—strong acid and heat—is directly linked to facilitating this key mechanistic step.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine with cyclohexanone to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine'), a crucial step to enable the subsequent rearrangement.[6]
-
[7][7]-Sigmatropic Rearrangement: This is the pivotal, bond-forming step. The enamine undergoes a concerted pericyclic rearrangement, breaking the N-N bond and forming a new C-C bond, resulting in a diimine intermediate.
-
Cyclization & Aromatization: The intermediate rapidly cyclizes. The subsequent elimination of ammonia, driven by the formation of the stable aromatic ring system, yields the tetrahydrocarbazole.[5]
-
Oxidation: In a one-pot reaction, an oxidant (often molecular oxygen from the air at high temperatures) facilitates the dehydrogenation of the tetrahydrocarbazole intermediate to the final carbazole product.[8]
Caption: Key stages of the Borsche-Drechsel cyclization.
Experimental Protocol: One-Pot Carbazole Synthesis
This protocol is adapted from a general metal-free synthesis of carbazoles from arylhydrazine hydrochlorides and cyclohexanones.[8][9]
-
Setup: To a 25 mL oven-dried reaction vessel, add the substituted cyclohexanone (0.2 mmol) and the arylhydrazine hydrochloride (e.g., this compound, 0.3 mmol).
-
Atmosphere: Seal the vessel and flush with oxygen (1 atm). Causality: Molecular oxygen serves as the terminal oxidant for the final aromatization step, making this a "greener" alternative to stoichiometric metallic oxidants.
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP, 0.4 mL) via syringe. Causality: A high-boiling polar aprotic solvent is chosen to ensure the high temperatures required for both the sigmatropic rearrangement and the subsequent oxidation can be reached.
-
Reaction: Stir the resulting solution at 140 °C for 24 hours.
-
Workup: After cooling to room temperature, remove the solvent under vacuum.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate eluent) to yield the carbazole product.
Part 2: Comparative Analysis with Modern Alternatives
While robust, the classical Borsche-Drechsel cyclization's reliance on harsh acidic conditions and high temperatures limits its compatibility with sensitive functional groups. Modern transition-metal-catalyzed methods offer milder conditions and broader substrate scope.
Alternative A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction. Its intramolecular variant has become a premier method for synthesizing N-aryl heterocycles, including carbazoles.[10] The strategy typically involves the cyclization of a pre-functionalized biphenyl system, such as a 2-amino-2'-halobiphenyl.
-
Mechanism: A Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex coordinates with the amine, and subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical to modulate the catalyst's reactivity and stability.
-
Efficacy: This method offers exceptional functional group tolerance, allowing for the synthesis of complex carbazoles that are inaccessible via acid-catalyzed routes. Yields are often very high, ranging from 41-98% for tandem C-H activation/Buchwald-Hartwig processes.[11]
Sources
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A Senior Application Scientist's Guide to Validating Products from (2-Phenoxy-phenyl)-hydrazine Hydrochloride
Introduction: The Structural Challenge of Phenoxy-Phenyl Derived Heterocycles
In the realm of medicinal chemistry and drug development, (2-Phenoxy-phenyl)-hydrazine hydrochloride is a valuable starting material for synthesizing complex heterocyclic structures. Its most common application is in the Fischer indole synthesis, a robust reaction for creating indole scaffolds, which are foundational in numerous pharmaceuticals, including antimigraine drugs of the triptan class.[1][2] However, the unique juxtaposition of the hydrazine and phenoxy groups introduces a layer of complexity. The reaction doesn't always proceed down a single, predictable path. Depending on the carbonyl partner and the acidic conditions used, alternative cyclization pathways can lead to the formation of structural isomers, such as dibenzo[b,f][3][4]oxazepines.
This guide provides a comprehensive comparison of analytical techniques to unambiguously validate the structure of products synthesized from this precursor. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that the validation strategy is a self-confirming system. For researchers in drug development, where absolute structural certainty is non-negotiable, a multi-faceted analytical approach is not just best practice; it is a necessity for regulatory compliance and ensuring product safety and efficacy.[5][6]
Synthetic Pathways and Potential Isomerism
The primary reaction of (2-Phenoxy-phenyl)-hydrazine with an aldehyde or ketone under acidic catalysis is the Fischer indole synthesis.[1][7] The generally accepted mechanism involves the formation of a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement to form a di-imine intermediate, ultimately cyclizing and eliminating ammonia to yield the aromatic indole.[1][9]
However, the presence of the ether oxygen introduces the potential for an alternative intramolecular cyclization, which can lead to the formation of a seven-membered dibenzo[b,f][3][4]oxazepine ring system. The choice of acid catalyst (Brønsted vs. Lewis acids), temperature, and solvent can influence the reaction pathway.[2][7] This inherent possibility of forming distinct isomeric scaffolds mandates a rigorous and orthogonal validation approach.
Caption: Synthetic possibilities from (2-Phenoxy-phenyl)-hydrazine.
A Comparative Guide to Structural Validation Techniques
No single technique provides a complete structural picture. True confidence is achieved by integrating data from orthogonal methods—techniques that rely on different physical principles. This ensures that any proposed structure is consistent with multiple, independent lines of evidence. For regulatory submissions, a purity of ≥95% as determined by a scientifically established method like HPLC is typically required.[10]
| Technique | Principle | Information Provided | Strengths | Weaknesses |
| ¹H & ¹³C NMR | Nuclear spin in a magnetic field | Carbon-hydrogen framework, connectivity, stereochemistry, and electronic environment.[11] | Definitive for structure elucidation; non-destructive. Provides atom-level resolution. | Requires relatively pure sample (>95%); larger sample quantity needed; can be complex to interpret. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition (HRMS), and fragmentation patterns.[5][11] | Extremely sensitive (low sample amount); confirms molecular formula.[12] | Isomers have the same mass; provides limited connectivity information on its own. |
| HPLC-UV | Differential partitioning between phases | Purity, presence of isomers/impurities, and retention time for identification against a standard.[8][13] | Excellent for quantitative analysis and purity assessment; high-throughput.[8] | Not a primary structure elucidation tool; requires a reference standard for confirmation. |
| FTIR Spectroscopy | Vibrational modes of chemical bonds | Presence of key functional groups (e.g., N-H, C=O, C-O-C).[11] | Fast, non-destructive, good for quick functional group identification. | Provides a "fingerprint" but rarely definitive for complex structures; insensitive to subtle structural differences. |
Deep Dive: Causality and Experimental Choices
Nuclear Magnetic Resonance (NMR): The Cornerstone of Elucidation
NMR is the most powerful tool for distinguishing between the potential indole and oxazepine isomers.[11]
-
Why NMR is Definitive: The chemical shifts (δ) and coupling constants (J) of protons and carbons are exquisitely sensitive to their local electronic environment. The indole and oxazepine skeletons have fundamentally different electronic and structural arrangements, leading to distinct and predictable NMR spectra.
-
Indole Signature: Look for a characteristic signal for the indole N-H proton, typically a broad singlet in the range of δ 8.0-12.0 ppm in DMSO-d₆, although this can vary with substitution.[3][14] The aromatic region will show distinct patterns corresponding to the fused benzene rings.
-
Oxazepine Signature: The seven-membered ring of the oxazepine will result in different symmetries and chemical shifts for the aromatic protons compared to the indole. The absence of the indole N-H proton is a key diagnostic feature.
-
-
Experimental Workflow:
Caption: A logical workflow for NMR-based structure validation.
Mass Spectrometry (MS): The Unimpeachable Molecular Formula
While NMR maps the structure, high-resolution mass spectrometry (HRMS) confirms the fundamental building blocks.[15]
-
Why HRMS is Crucial: Isomers, by definition, have the same molecular formula and therefore the same exact mass. HRMS provides a mass measurement with enough accuracy (typically < 5 ppm) to determine the elemental composition of the molecule.[16] This is a critical self-validating step: if the measured mass does not match the calculated mass for the expected formula (e.g., C₂₀H₁₅NO for the product of reaction with acetophenone), the proposed structure is incorrect. This helps rule out unexpected side reactions like oxidation or solvent adduct formation.
-
Protocol: Sample Preparation for HRMS (ESI)
-
Stock Solution: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
Acidification (Optional but Recommended): For positive ion mode, add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺).
-
Injection: Infuse the sample directly into the mass spectrometer or inject via an LC system.
-
Analysis: Acquire the spectrum in high-resolution mode and use the instrument's software to calculate the elemental composition from the measured accurate mass.
-
High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity
HPLC is the workhorse for assessing the success of the reaction and purification.[13] Its primary role is to separate the target compound from impurities, starting materials, and potential isomers.
-
Why HPLC is Essential for Trustworthiness: An NMR or MS spectrum of an impure sample can be misleading or uninterpretable. HPLC provides quantitative proof of purity.[8] For this specific synthesis, developing an HPLC method capable of separating the target indole from the potential oxazepine isomer is a key validation goal. Because the two isomers have different polarities, a reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is typically effective.[17]
-
Protocol: General RP-HPLC Method for Purity Assessment
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[8]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions to re-equilibrate.
-
Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 280 nm).[17]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1 mg/mL and filter through a 0.45 µm syringe filter.[8]
-
Analysis: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[8]
-
Conclusion: An Integrated, Self-Validating Strategy
References
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- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.Pharma Focus America. Available at: https://www.pharmafocusamerica.com/analytical-instrumentation/mass-spectrometry-techniques-in-pharmaceutical-analysis
- A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC.Benchchem. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-assessing-the-purity-of-synthesized-compounds-derived-from-2-4-dichloro-3-nitropyridine-by-hplc/
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- Analytical validation of accelerator mass spectrometry for pharmaceutical development.SciSpace. Available at: https://typeset.
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- Fischer indole synthesis.Wikipedia. Available at: https://en.wikipedia.org/wiki/Fischer_indole_synthesis
- Advanced Analytical Techniques for Quality Control in GMP Synthesis.Journal of Organic & Pharmaceutical Chemistry. Available at: https://www.jocpr.com/articles/advanced-analytical-techniques-for-quality-control-in-gmp-synthesis.pdf
- Mass spectrometry applications for drug discovery and development. (2021). Drug Target Review. Available at: https://www.drugtargetreview.com/article/85704/mass-spectrometry-applications-for-drug-discovery-and-development/
- Why Is HPLC Ideal for Chemical Purity Testing?Moravek. Available at: https://www.moravek.com/why-is-hplc-ideal-for-chemical-purity-testing/
- Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/abs/10.1021/jo00419a001
- Fischer Indole Synthesis.Alfa Chemistry. Available at: https://www.alfa-chemistry.com/fischer-indole-synthesis.html
- Revision of Purity Criteria for Tested Compounds. (2009). Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm801499s
- 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: https://pubmed.ncbi.nlm.nih.gov/16157507/
- HPLC method for purifying organic compounds.Google Patents. Available at: https://patents.google.
- Why Do Some Fischer Indolizations Fail?PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002085/
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.Testbook. Available at: https://testbook.com/chemistry/fischer-indole-synthesis
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7983693/
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2853835/
- 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1...ResearchGate. Available at: https://www.researchgate.
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- Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2025). ResearchGate. Available at: https://www.researchgate.net/publication/374880506_Synthesis_Spectroscopic_X-ray_Diffraction_and_DFT_Studies_of_Novel_Benzimidazole_Fused-14-Oxazepines
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- Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives.Oriental Journal of Chemistry. Available at: https://www.orientjchem.
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Beyond the Classical: A Comparative Guide to Alternatives for (2-Phenoxy-phenyl)-hydrazine in Carbazole Synthesis
An In-Depth Technical Guide for Researchers
Introduction: Re-evaluating a Classic Reagent
(2-Phenoxy-phenyl)-hydrazine hydrochloride is a bespoke reagent, primarily recognized for its role in constructing carbazole frameworks. Carbazoles are a critical structural motif in medicinal chemistry, materials science, and natural product synthesis, exhibiting a wide range of biological and photophysical properties. The classical approach to carbazole synthesis using this hydrazine derivative is a variation of the Fischer indole synthesis, known as the Borsche-Drechsel cyclization. This method involves the acid-catalyzed reaction of a hydrazine with a ketone, typically cyclohexanone, followed by an aromatization step.
While historically significant, this pathway often requires harsh acidic conditions, high temperatures, and can have limitations regarding substrate scope and functional group tolerance. Modern synthetic chemistry has evolved, offering a diverse toolkit of catalytic and mechanistically distinct alternatives that provide milder conditions, greater efficiency, and broader applicability.
This guide provides a comprehensive comparison between the traditional Fischer-Borsche synthesis using reagents like (2-Phenoxy-phenyl)-hydrazine and state-of-the-art alternative methodologies. We will delve into the mechanistic underpinnings, compare experimental parameters, and provide detailed protocols to empower researchers in selecting the optimal synthetic strategy for their specific target carbazole.
The Benchmark: Fischer-Borsche Synthesis with Substituted Hydrazines
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[1][2] It proceeds by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][3] The reaction forms a phenylhydrazone, which tautomerizes to an ene-hydrazine. A critical[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, ultimately yields the indole ring system.[2][3]
When applied to carbazole synthesis using a reagent like (2-Phenoxy-phenyl)-hydrazine and cyclohexanone, the initial product is a tetrahydrocarbazole, which must be subsequently dehydrogenated (aromatized) to yield the final carbazole product.
Caption: Figure 1: General Mechanism of the Fischer Indole Synthesis.
The primary advantage of this method is its reliance on relatively inexpensive starting materials. However, the requirement for strong acids (e.g., polyphosphoric acid, zinc chloride) and often forceful reaction conditions limits its use for complex molecules with sensitive functional groups.[1][5]
Comparative Analysis of Modern Synthetic Alternatives
The limitations of the classical approach have driven the development of more sophisticated and milder methods. We will compare three major classes of alternatives.
Alternative 1: Palladium-Catalyzed Intramolecular C-H Amination
This strategy represents a paradigm shift from classical cyclizations. Instead of building the heterocyclic ring from a hydrazine, this method constructs a biaryl amide precursor and then forges the final C-N bond through an intramolecular C-H activation/amination event. This approach offers exceptional control and tolerates a wide array of functional groups.
Causality of Experimental Choice: The choice of a palladium catalyst is crucial. Palladium(II) species can coordinate to the amide nitrogen and activate a nearby C-H bond on the adjacent aryl ring, leading to reductive elimination that forms the carbazole C-N bond. An oxidant (like Cu(OAc)₂ or O₂) is required to regenerate the active Pd(II) catalyst. This catalytic cycle avoids the need for stoichiometric, harsh acids.[6]
Caption: Figure 2: Simplified Pd-Catalyzed C-H Amination Cycle.
Alternative 2: Tandem Buchwald-Hartwig Amination / Intramolecular Direct Arylation
This powerful one-pot strategy builds carbazoles from inexpensive anilines and 1,2-dihaloarenes.[7] The process involves two distinct palladium-catalyzed steps that can be performed sequentially in the same reaction vessel.
-
Intermolecular Buchwald-Hartwig Amination: An aniline is coupled with one of the halides on a 1,2-dihaloarene to form a 2-amino-2'-halobiphenyl intermediate.
-
Intramolecular C-H Direct Arylation: A second catalytic cycle activates a C-H bond ortho to the amino group, which then couples with the remaining halide on the other ring to close the five-membered pyrrole ring of the carbazole.
Causality of Experimental Choice: This method's elegance lies in using a single catalyst system to perform two different but related transformations. The choice of ligands for the palladium catalyst is critical to ensure high efficiency for both the C-N and the subsequent C-C bond formation. This approach offers high regioselectivity and avoids the pre-synthesis of complex biaryl precursors.[7]
Alternative 3: Lewis Acid-Catalyzed Cascade Annulations
Recent advances have demonstrated the power of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, InCl₃) to catalyze complex cascade reactions that rapidly assemble the carbazole core from simple, non-hydrazine starting materials.[4][8] These reactions often involve Friedel-Crafts-type arylations, electrocyclizations, or cycloadditions.[4][8] For example, substituted indoles can react with propargylic alcohols in the presence of a Lewis acid to generate highly functionalized carbazoles in a single step.[8]
Causality of Experimental Choice: Lewis acids act by activating one of the reaction partners towards nucleophilic attack by the other. For instance, a Lewis acid can activate an alcohol to facilitate the formation of an allene intermediate, which then undergoes an electrocyclization with the indole ring. These methods are attractive for their operational simplicity and ability to generate molecular complexity quickly.[4]
Data Presentation: At-a-Glance Comparison
| Feature | Fischer-Borsche Synthesis | Pd-Catalyzed C-H Amination | Tandem Cross-Coupling | Lewis Acid-Catalyzed Annulation |
| Starting Materials | (Substituted) Phenylhydrazines, Cyclohexanones | Pre-formed N-acyl or N-sulfonyl-2-aminobiphenyls | Anilines, 1,2-Dihaloarenes | Indoles, Propargylic Alcohols, Diazo compounds, etc.[4][8] |
| Key Reagents | Strong Brønsted or Lewis Acids (PPA, ZnCl₂) | Pd(OAc)₂, Oxidant (O₂, Cu(OAc)₂), Ligands | Pd Catalyst, Ligands, Base (e.g., Cs₂CO₃) | Lewis Acids (BF₃·OEt₂, Sc(OTf)₃, etc.) |
| Typical Conditions | High Temperature (>100 °C), Harsh Acid | Moderate Temperature (60-120 °C), Mild | Moderate Temperature (80-120 °C), Mild | Often Room Temperature to Moderate Heat, Mild[8] |
| Advantages | Inexpensive starting materials | Excellent functional group tolerance, High yields, Predictable regioselectivity[6] | One-pot from simple precursors, High efficiency[7] | Rapid complexity generation, Mild conditions, Diverse starting materials |
| Disadvantages | Harsh conditions, Limited functional group tolerance, Aromatization step needed | Requires pre-synthesis of biaryl precursor, Catalyst cost | Catalyst cost, Ligand sensitivity | Substrate-specific, Mechanistic complexity can make optimization difficult |
Experimental Protocols
The following protocols are representative examples. Researchers should always first consult the primary literature and perform appropriate risk assessments.
Protocol 1: Classical Fischer-Borsche Synthesis of Tetrahydrocarbazole
This protocol is a generalized procedure based on classical methods.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and cyclohexanone (1.1 eq).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent. Cautiously add a catalytic amount of concentrated sulfuric acid or a portion-wise addition of polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.
-
Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude tetrahydrocarbazole.
-
Purification: Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.
-
Aromatization (if required): The resulting tetrahydrocarbazole can be aromatized to the corresponding carbazole by heating with a dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene.
Protocol 2: Modern Palladium-Catalyzed Intramolecular C-H Amination
This protocol is adapted from methodologies developed for the synthesis of functionalized carbazoles.[6]
-
Precursor Synthesis: Synthesize the N-acetyl-2-aminobiphenyl precursor via a standard Suzuki or Stille coupling followed by N-acetylation.
-
Reaction Setup: In an oven-dried vial, combine the N-acetyl-2-aminobiphenyl substrate (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and Copper(II) acetate (Cu(OAc)₂, 20 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 120 °C. Stir the reaction for 12-24 hours. It is critical to run the reaction under an atmosphere of oxygen (e.g., by using an O₂ balloon).[6]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the metal catalysts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acetylcarbazole.
Conclusion and Future Outlook
While this compound and the Fischer-Borsche synthesis remain a part of the synthetic chemist's lexicon, the landscape of carbazole synthesis has been profoundly reshaped by modern catalytic methods. For the synthesis of complex, highly functionalized carbazoles, palladium-catalyzed C-H amination and tandem cross-coupling reactions offer superior functional group tolerance, milder conditions, and often higher yields.[6][7] Furthermore, emerging strategies using Lewis acid catalysis continue to expand the toolkit, enabling rapid access to diverse carbazole structures from unconventional starting materials.[4][8]
For drug development professionals and researchers working at the cutting edge, the choice of synthetic route is a critical decision. Moving beyond classical name reactions towards these more versatile and robust catalytic alternatives can accelerate discovery, improve process efficiency, and enable the synthesis of previously inaccessible molecular architectures.
References
- Kumar, M. P., Mahantesh, G., Amaladass, P., Manikandan, C., & Dhayalan, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances.
- Ackermann, L., Althammer, A., & Mayer, P. (2009). Regioselective Syntheses of Indoles and Carbazoles: A Palladium-Catalyzed Tandem Intermolecular Amination/Intramolecular Direct Arylation. Synthesis.
- National Institutes of Health. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.
- Campillo, M. (2015). Synthesis of carbazoles and derivatives from allenes. MDPI.
- Atriardi, A. (2025). Recent advancements of carbazoles synthesis: Towards the green synthesis approach. Eurasian Journal of Analytical Chemistry.
- Jordan-Hore, J. A., et al. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society.
- Singh, J., & Singh, J. (2023). Diverse synthetic routes for carbazoles. ResearchGate.
- Wikipedia. (n.d.). Fischer indole synthesis.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
- Al-Azzawi, A. M., & Al-Rubaay, A. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (2-Phenoxy-phenyl)-hydrazine Hydrochloride and its Analogs
Introduction: The Structural Significance of Hydrazine Intermediates
In the landscape of pharmaceutical development, hydrazine derivatives are a cornerstone class of compounds, prized for their versatile chemical reactivity and broad biological activity.[1][2] The N-N bond within the hydrazine moiety (-NH-NH₂) serves as a powerful nucleophile and a valuable precursor for synthesizing a vast array of heterocyclic systems, which are prevalent in modern pharmacophores.[2][3] (2-Phenoxy-phenyl)-hydrazine hydrochloride is a key intermediate in this class, notable for its dual aromatic systems linked by an ether bridge. Its structural complexity demands rigorous characterization to ensure purity, confirm identity, and understand its reactivity, all of which are critical for downstream applications in drug synthesis.[4][5]
Spectroscopic techniques are the bedrock of this characterization process, providing a non-destructive window into the molecule's atomic and electronic structure.[6][7] By employing a multi-faceted approach combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we can construct a comprehensive and unambiguous profile of the target molecule.[8]
This guide provides an in-depth comparative analysis of this compound and three representative analogs. The purpose is to illustrate how subtle changes in the molecular structure—specifically, the introduction of electron-donating and electron-withdrawing groups—produce distinct and predictable alterations in their spectroscopic signatures. This understanding is paramount for researchers in process development and quality control, enabling them to rapidly identify compounds, detect impurities, and ensure the consistency of critical intermediates.
Molecular Structures for Comparative Analysis
To explore the structure-property relationships, we will compare the parent compound, This compound (1) , with three analogs chosen for their distinct electronic effects:
-
(2-(4-chlorophenoxy)phenyl)hydrazine hydrochloride (2): Introduces a halogen atom, which has both inductive electron-withdrawing and resonance electron-donating effects.
-
(2-(4-methoxyphenoxy)phenyl)hydrazine hydrochloride (3): Features a strong electron-donating methoxy group.
-
(2-(4-nitrophenoxy)phenyl)hydrazine hydrochloride (4): Contains a powerful electron-withdrawing nitro group.
Caption: Core structure of (2-Phenoxy-phenyl)-hydrazine HCl and its analogs.
Integrated Spectroscopic Workflow
A robust characterization relies on an integrated workflow where data from multiple techniques are correlated to build a cohesive structural assignment. The causality is clear: each method probes a different aspect of the molecule—nuclear environments (NMR), bond vibrations (FT-IR), electronic transitions (UV-Vis), and mass-to-charge ratio (MS)—providing complementary, self-validating data points.
Caption: General workflow for comprehensive spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationship of magnetically active nuclei like ¹H and ¹³C.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Accurately weigh ~5-10 mg of the hydrazine hydrochloride salt and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its ability to form hydrogen bonds slows the exchange rate of the labile N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.
-
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover 0 to 180 ppm.
-
Acquire 1024-2048 scans due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Comparative NMR Analysis
The key to comparative analysis lies in understanding how substituents influence the electron density of the aromatic rings, thereby shielding or deshielding adjacent nuclei.
-
¹H NMR: Protons on the hydrazine-bearing ring are generally shifted further downfield due to the proximity of the electron-withdrawing -NHNH₃⁺ group. The phenoxy ring protons will be more sensitive to substitution.
-
Chloro-analog (2): The chlorine atom will slightly deshield the protons on its ring, particularly those ortho and para to it.
-
Methoxy-analog (3): The strong electron-donating -OCH₃ group will shield the protons on its ring, causing a noticeable upfield shift compared to the parent compound.
-
Nitro-analog (4): The powerful electron-withdrawing -NO₂ group will strongly deshield all protons on its ring, shifting them significantly downfield.
-
-
¹³C NMR: The trends mirror those in ¹H NMR. The carbon atom directly attached to the substituent will show the most dramatic shift.
| Compound | Key ¹H Chemical Shifts (δ, ppm) - Phenoxy Ring (Approx.) | Key ¹³C Chemical Shifts (δ, ppm) - Phenoxy Ring (Approx.) |
| (1) Parent | 7.0 - 7.5 | 118 - 130 (Aromatic), ~157 (C-O) |
| (2) Chloro- | 7.2 - 7.6 (Deshielded) | ~130 (C-Cl), other signals slightly shifted |
| (3) Methoxy- | 6.8 - 7.2 (Shielded), ~3.8 (-OCH₃) | ~55 (-OCH₃), ~160 (C-OCH₃), other signals shifted upfield |
| (4) Nitro- | 7.8 - 8.3 (Strongly Deshielded) | ~145 (C-NO₂), other signals strongly shifted downfield |
| Note: These are estimated values based on established substituent effects. Actual values must be determined experimentally.[9][10][11] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, providing a distinct "fingerprint" based on the functional groups present. It is exceptionally useful for confirming the presence of key bonds like N-H, C-O, and aromatic systems.
Experimental Protocol (FT-IR)
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for analysis of the neat solid. This requires minimal sample preparation and ensures good particle-crystal contact.
-
Causality: ATR is preferred over traditional KBr pellets for its speed and reproducibility, eliminating inconsistencies from pellet pressing and atmospheric moisture.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the sample powder onto the crystal and apply pressure using the anvil.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve an optimal signal-to-noise ratio.
-
Comparative FT-IR Analysis
The analysis focuses on characteristic absorption bands. The hydrazine hydrochloride salt will exhibit broad N-H stretching from the -NHNH₃⁺ group, often overlapping with aromatic C-H stretches.
-
N-H Stretch: A broad, strong absorption typically seen between 3200-2800 cm⁻¹, characteristic of amine salts.
-
Aromatic C=C Stretch: Medium to sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-O-C (Ether) Stretch: A strong, characteristic peak usually found around 1250-1200 cm⁻¹ (asymmetric stretch).
-
Substituent-Specific Bands: The analogs will show additional, highly informative peaks.
| Compound | N-H Stretch (cm⁻¹) | C-O-C Asymmetric Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | Key Substituent Band (cm⁻¹) |
| (1) Parent | ~3200-2800 (broad) | ~1240 | ~1590, 1490 | N/A |
| (2) Chloro- | ~3200-2800 (broad) | ~1245 | ~1585, 1485 | ~1090 (Aromatic C-Cl stretch) |
| (3) Methoxy- | ~3200-2800 (broad) | ~1250 | ~1600, 1505 | ~2830 (C-H stretch of -OCH₃) |
| (4) Nitro- | ~3200-2800 (broad) | ~1235 | ~1595, 1495 | ~1520 & ~1345 (Asymmetric & Symmetric N-O stretches) |
| Note: The N-O stretches of the nitro group are particularly strong and diagnostic.[12][13][14] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. It is highly sensitive to changes in conjugation and the electronic nature of substituents attached to chromophores.
Experimental Protocol (UV-Vis)
-
Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of ~1 mg/mL. Perform serial dilutions to obtain a final concentration (~5-10 µg/mL) that yields an absorbance maximum between 0.5 and 1.0 AU.
-
Causality: Methanol is a suitable solvent as it is transparent in the UV region of interest (>220 nm) and effectively solvates the compounds. The concentration is optimized to adhere to the Beer-Lambert Law for accurate quantitative comparison.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use matched quartz cuvettes (1 cm path length).
-
Use methanol as the reference blank.
-
Scan the sample from 400 nm down to 200 nm.
-
Record the wavelength of maximum absorbance (λ_max).
-
Comparative UV-Vis Analysis
The aromatic rings constitute the primary chromophore. The position of λ_max is highly sensitive to substituents on the phenoxy ring.
-
Bathochromic Shift (Red Shift): An increase in λ_max, caused by electron-donating groups that extend the conjugated system and lower the energy gap for π→π* transitions.
-
Hypsochromic Shift (Blue Shift): A decrease in λ_max.
| Compound | Expected λ_max (nm) (Approx.) | Effect |
| (1) Parent | ~275 | Baseline π→π* transition of the substituted benzene systems. |
| (2) Chloro- | ~280 | Slight bathochromic shift. The lone pairs on the chlorine atom act as an auxochrome, slightly extending conjugation. |
| (3) Methoxy- | ~290 | Significant bathochromic shift. The methoxy group is a strong auxochrome, donating electron density into the ring via resonance, which lowers the energy of the electronic transition.[15] |
| (4) Nitro- | ~310-320 | Very strong bathochromic shift. The nitro group extends conjugation by withdrawing electron density, creating a charge-transfer complex that significantly lowers the transition energy and often introduces a visible color.[16] |
| Note: The presence of overlapping bands is common, and derivative spectrophotometry can be used to resolve them if necessary.[17] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. For these non-volatile hydrochloride salts, Electrospray Ionization (ESI) is the technique of choice.
Experimental Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer with an ESI source.
-
Data Acquisition:
-
Inject a small volume (1-5 µL) of the sample.
-
Operate the ESI source in positive ion mode.
-
Causality: Positive mode is selected because the hydrazine moiety is basic and readily accepts a proton to form a [M+H]⁺ ion, where 'M' is the free base form of the compound.
-
Acquire a full scan mass spectrum (e.g., m/z 50-500).
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.
-
Comparative MS Analysis
The primary goal is to observe the protonated molecular ion [M+H]⁺ for the free base. The mass of this ion will directly reflect the change in substituent.
| Compound | Formula (Free Base) | Exact Mass (Free Base) | Observed Ion [M+H]⁺ (m/z) |
| (1) Parent | C₁₂H₁₂N₂O | 200.0950 | 201.1028 |
| (2) Chloro- | C₁₂H₁₁ClN₂O | 234.0560 | 235.0638 |
| (3) Methoxy- | C₁₃H₁₄N₂O₂ | 230.1055 | 231.1133 |
| (4) Nitro- | C₁₂H₁₁N₃O₃ | 245.0800 | 246.0878 |
| Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) in compound (2) provides a definitive confirmation of its presence, showing a characteristic [M+H]⁺ and [M+H+2]⁺ pair of peaks. |
Key Fragmentation Pathways: Common fragmentation would involve the cleavage of the N-N bond, the C-N bond, and the C-O ether linkage, providing further structural verification.
Conclusion
This guide demonstrates that a systematic, multi-technique spectroscopic approach provides a robust and definitive characterization of this compound and its analogs. Each technique offers a unique and complementary piece of the structural puzzle. NMR defines the precise atomic connectivity, FT-IR confirms functional groups, UV-Vis probes the electronic system, and MS provides the exact molecular weight and fragmentation map.
The predictable shifts observed in the spectra upon substitution underscore the deep connection between molecular structure and physical properties. For the researcher, scientist, or drug development professional, mastering the interpretation of this correlated data is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and the final active ingredients they are used to create.
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A Comparative Guide to the Biological Activity of (2-Phenoxy-phenyl)-hydrazine and its Derivatives
This guide provides a comparative analysis of the biological activities of derivatives based on the (2-phenoxy-phenyl)-hydrazine hydrochloride scaffold. As a class of compounds, hydrazine derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological effects, including antimicrobial and anticancer properties.[1] The unique structural features of the (2-phenoxy-phenyl)-hydrazine core, combining a flexible phenoxy ether linkage with the reactive hydrazine moiety, make it a compelling template for the design of novel therapeutic agents.
This document delves into the experimental data supporting these activities, outlines the methodologies used for their evaluation, and provides insights into the structure-activity relationships that govern their efficacy. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and objective resource to inform future discovery and development efforts.
Antimicrobial Activity: A Broad-Spectrum Defense
Hydrazine derivatives, particularly in the form of hydrazones, are well-documented for their potential as antimicrobial agents.[2][3] Their mechanism is often attributed to the ability to disrupt cellular integrity by increasing the permeability of microbial cell membranes and inactivating essential enzymes.[1] The incorporation of the phenoxy-phenyl group can enhance lipophilicity, potentially improving the compound's ability to penetrate microbial cell walls.
Comparative In Vitro Antimicrobial Efficacy
The antimicrobial potency of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against a panel of pathogenic bacteria and fungi. The data below summarizes the performance of several phenylhydrazine derivatives compared to standard antimicrobial drugs.
| Compound Type | Target Organism | Method | Result | Standard Drug | Result (Standard) | Reference |
| Phenylhydrazones | Escherichia coli | Disc Diffusion | MIC: 125 µg/ml | Ciprofloxacin (10 µg/ml) | Stronger Activity | [4][5] |
| Phenylhydrazones | Staphylococcus aureus | Disc Diffusion | MIC: 125 µg/ml | Ciprofloxacin (10 µg/ml) | Stronger Activity | [4][5] |
| Phenylhydrazones | Salmonella typhi | Disc Diffusion | MIC: 125 µg/ml | Ciprofloxacin (10 µg/ml) | Stronger Activity | [5] |
| Cu(II) Complex of Phenyl Hydrazine Schiff Base | S. aureus | Disc Diffusion | Zone of Inhibition: 21mm | Ciprofloxacin | - | [6] |
| Cu(II) Complex of Phenyl Hydrazine Schiff Base | E. coli | Disc Diffusion | Zone of Inhibition: 16mm | Ciprofloxacin | - | [6] |
| Halogen-substituted N-aroyl-N'-phenyl-hydrazines | Various Fungi | In Vitro Assay | Strong fungistatic activity | Tetramethyl-thiuramdisulfide | Less Toxic | [7] |
| N'-phenylhydrazides | Candida albicans (Fluconazole-resistant) | Broth Microdilution | MIC80 < 4 µg/mL for 14 compounds | Fluconazole | Significantly less active | [8][9] |
Key Insights:
-
Simple phenylhydrazones demonstrate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5]
-
Coordination with metal ions, such as copper (II), can significantly enhance the antibacterial activity of phenyl hydrazine derivatives.[6]
-
Specific substitutions, such as halogenated aroyl groups, can confer potent and broad-spectrum fungistatic activity with lower toxicity than standard agents.[7]
-
N'-phenylhydrazide derivatives have shown exceptional promise against drug-resistant fungal strains like Candida albicans, with some compounds far exceeding the efficacy of clinical antifungals like fluconazole.[8][9]
Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion
The agar well diffusion method is a widely accepted and robust technique for preliminary screening of antimicrobial activity. Its selection is based on its simplicity, reproducibility, and ability to provide a clear visual indication of microbial growth inhibition.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi. Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Seeding: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the seeded agar plates.
-
Compound Loading: Accurately pipette a defined volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into the wells.
-
Controls: Use a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal drug) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Anticancer Activity: Targeting Malignant Cells
The hydrazine scaffold is a key pharmacophore in several established and experimental anticancer agents.[1][10] Derivatives of (2-phenoxy-phenyl)-hydrazine have demonstrated significant cytotoxic effects against various human cancer cell lines, often through mechanisms involving kinase inhibition and the induction of apoptosis.[11][12]
Comparative In Vitro Anticancer Efficacy
The antiproliferative activity of these compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates greater potency.
| Compound Type | Cancer Cell Line | Target/Mechanism | IC₅₀ Value (µM) | Standard Drug | IC₅₀ Value (Standard) | Reference |
| Quinazolinone Hydrazine Derivative (CM9) | EBC-1 (Lung, MET amplified) | MET Kinase Inhibitor | 8.6 | - | - | [11][12] |
| Quinazolinone Hydrazine Derivative (CM9) | U-87MG (Glioblastoma) | Multi-kinase Inhibitor | 18.4 | - | - | [11] |
| Quinazolinone Hydrazine Derivative (CM10) | HT-29 (Colon) | Multi-kinase Inhibitor | 24.6 | - | - | [11] |
| Acylhydrazone Derivative (II) | HCT-116 (Colon) | Apoptosis Induction | 0.29 | 5-Fluorouracil | 5.0 | [10] |
| Acylhydrazone Derivative (III) | HCT-116 (Colon) | Apoptosis Induction | 3.1 | 5-Fluorouracil | 5.0 | [10] |
Key Insights:
-
Derivatives can be engineered as potent kinase inhibitors. Compound CM9, for example, shows high efficacy against a lung cancer cell line with MET gene amplification by directly inhibiting MET kinase activity.[11][12]
-
Some derivatives exhibit a multi-targeted profile, inhibiting several kinases such as ALK, AXL, and VEGFR, which can be advantageous in overcoming drug resistance.[11][12]
-
Acylhydrazone derivatives have demonstrated exceptional potency against colon cancer cells, with some compounds being significantly more effective than the standard chemotherapy drug 5-fluorouracil.[10]
-
The mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from proliferating.[10]
Experimental Protocol: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for assessing the cytotoxic effects of chemical compounds on cultured cells. It is selected for its reliability and direct correlation between mitochondrial metabolic activity and cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the (2-phenoxy-phenyl)-hydrazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the treated cells for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Add MTT reagent to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (such as DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Caption: Standard workflow for the MTT Cell Viability Assay.
Mechanistic Considerations: The Role of Bioactivation
The biological activities of hydrazine derivatives are intrinsically linked to their metabolic biotransformation.[13] Both enzymatic and non-enzymatic pathways can activate the hydrazine moiety, leading to the formation of reactive intermediates such as free radicals and diazenes.[13][14][15]
This bioactivation is a double-edged sword:
-
Therapeutic Effect: The generated reactive species can induce oxidative stress, damage microbial cell components, or trigger apoptotic pathways in cancer cells, contributing to the desired therapeutic effect.[13]
-
Potential Toxicity: These same reactive intermediates can bind non-specifically to cellular macromolecules like proteins and DNA, which is a primary mechanism behind the potential toxicity associated with some hydrazine compounds.[13]
Understanding this metabolic activation is crucial for designing safer and more effective derivatives. For instance, modifying the structure to control the rate and nature of radical formation could enhance target specificity while minimizing off-target toxic effects.
Caption: Simplified pathway of hydrazine derivative bioactivation.
References
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- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers.
- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI.
- Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - Ingenta Connect.
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- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PubMed Central.
- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
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A Cost-Benefit Analysis of (2-Phenoxy-phenyl)-hydrazine hydrochloride in Monoamine Oxidase Research
A Senior Application Scientist's Guide to Evaluating a Novel MAO Inhibitor
For researchers in neuropharmacology and drug development, the exploration of novel enzyme inhibitors is a critical frontier. Monoamine oxidase (MAO) inhibitors, a class of compounds that modulate neurotransmitter levels, have a rich history in the treatment of neurological disorders and continue to be a subject of intense study. This guide provides a comprehensive cost-benefit analysis of a novel research compound, (2-Phenoxy-phenyl)-hydrazine hydrochloride, benchmarked against two historically significant and well-characterized hydrazine-based MAO inhibitors: Phenelzine and Iproniazid.
This analysis is structured to provide not just a side-by-side comparison, but a practical framework for researchers to evaluate the potential utility and economic feasibility of incorporating a novel, lesser-known compound into their research workflow.
Introduction to Phenylhydrazine Derivatives as Monoamine Oxidase Inhibitors
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] The inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been therapeutically exploited for the treatment of depression and other neurological conditions.[2]
Phenylhydrazine and its derivatives are a well-established class of MAO inhibitors.[3] Their mechanism of action typically involves the irreversible inhibition of MAO through the formation of a covalent bond with the enzyme's flavin cofactor.[1] This guide focuses on the comparative analysis of three such compounds:
-
This compound : A novel compound with limited published data, representing the exploratory aspect of research.
-
Phenelzine : A well-established, non-selective MAO inhibitor used in both clinical and research settings.[4]
-
Iproniazid : Historically significant as one of the first antidepressants, it is also a non-selective, irreversible MAO inhibitor.[5]
Comparative Analysis: this compound vs. Established Alternatives
The decision to incorporate a new research chemical into a study hinges on a careful evaluation of its potential advantages against its costs and the reliability of established alternatives.
Mechanism of Action and Efficacy
All three compounds are hydrazine derivatives and are predicted to act as irreversible inhibitors of both MAO-A and MAO-B.[4][6][7]
-
This compound : The presence of the phenoxy group introduces a larger, more lipophilic moiety compared to Phenelzine. This structural difference could influence its binding affinity and selectivity for the MAO isoforms. Without experimental data, its relative potency remains theoretical. The primary benefit of investigating this compound lies in the potential for discovering novel structure-activity relationships that could lead to the development of more potent or selective inhibitors.
-
Phenelzine : Its efficacy as a potent, non-selective MAOI is well-documented.[4] It has been shown to increase brain levels of GABA, which may contribute to its anxiolytic properties. Researchers can rely on a wealth of published data for experimental design and interpretation.
-
Iproniazid : As a prototypical MAOI, its mechanism is well-understood.[5] However, its clinical use was largely discontinued due to concerns about hepatotoxicity.[5] In a research context, it serves as a valuable positive control and a historical benchmark.
Cost-Benefit Analysis
The financial investment in a research chemical must be weighed against the potential scientific return. The following table provides a cost comparison for research-grade quantities of each compound.
| Compound | Supplier Example | Price (USD) per Gram | Key Considerations |
| This compound | ChemicalBook | ~$2344 | High initial cost for a novel compound with unknown efficacy. The primary benefit is the potential for novel discovery and intellectual property. |
| Phenelzine Sulfate | Sigma-Aldrich | ~$370 | Moderate cost for a well-characterized compound with extensive supporting literature, providing a reliable positive control.[8] |
| Iproniazid | ChemicalBook | ~$103 (for 1g from one supplier), with significant price variation | Lower cost for a historical benchmark compound. Availability may be more limited than Phenelzine.[9][10][11] |
Prices are approximate and subject to change based on supplier and purity.
The high cost of this compound necessitates a research plan with a high potential for significant findings to justify the expenditure. In contrast, Phenelzine offers a balance of cost and established utility, making it a more conservative choice for routine experiments. Iproniazid's lower cost makes it an attractive option for preliminary studies or as a secondary comparator.
Safety and Handling
Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.
-
Phenelzine : The SDS for Phenelzine sulfate indicates that it is toxic and can cause serious health effects with prolonged exposure.
-
Iproniazid : Iproniazid is known for its potential hepatotoxicity.[5] Standard laboratory safety protocols for handling toxic chemicals should be strictly followed.
Experimental Protocol: Comparative Evaluation of MAO Inhibition
To empirically assess the inhibitory potential of this compound against Phenelzine and Iproniazid, a fluorometric monoamine oxidase activity assay is recommended. This assay is highly sensitive and suitable for a 96-well plate format, allowing for high-throughput screening.[4]
Principle
The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a monoamine substrate by MAO. The H₂O₂ is detected using a sensitive probe that generates a fluorescent signal in the presence of horseradish peroxidase (HRP). The rate of fluorescence increase is proportional to the MAO activity.
Materials
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (MAO substrate)
-
Amplex Red (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound
-
Phenelzine sulfate
-
Iproniazid
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = ~530/590 nm)
Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and comparators in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the MAO enzyme (A or B) in assay buffer.
-
Prepare a detection reagent mix containing the fluorescent probe, HRP, and substrate in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of the MAO enzyme working solution to each well of the 96-well plate.
-
Add 2 µL of the test compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the detection reagent mix to each well.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound against both MAO-A and MAO-B.
-
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for comparative MAO inhibition assay.
Mechanism of MAO Inhibition
Caption: Simplified mechanism of irreversible MAO inhibition by hydrazine derivatives.
Conclusion and Recommendations
The decision to invest in a novel research chemical like this compound requires a careful assessment of the potential for groundbreaking discovery against the higher cost and uncertainty compared to established alternatives.
-
For exploratory research and novel drug discovery programs: The high cost of this compound may be justified by the potential to uncover new structure-activity relationships and develop novel intellectual property. Its unique phenoxy moiety presents an opportunity to explore new chemical space in MAO inhibitor design.
-
For established research protocols and as a reliable positive control: Phenelzine offers the most balanced cost-benefit profile. Its well-documented efficacy and moderate cost make it the standard choice for most applications.
-
For preliminary or budget-conscious studies: Iproniazid can serve as a cost-effective, albeit potentially more hazardous, alternative for initial screening or as a historical comparator.
Ultimately, the choice of research chemical will depend on the specific goals and budget of the research project. This guide provides a framework for making an informed decision based on a comprehensive analysis of the available data.
References
- Iproniazid. (n.d.). In Wikipedia.
- Fawcett, J., & Kravitz, H. M. (1984). Phenelzine v imipramine in atypical depression. A preliminary report.
- What is the mechanism of Iproniazid Phosphate? (2024, July 17). Patsnap Synapse.
- What is the mechanism of Phenelzine Sulfate? (2024, July 17). Patsnap Synapse.
- Iproniazid: Uses, Mechanism & Importance in Biology. (n.d.). Vedantu.
- Phenelzine. (2016, October 3). eDrug.
- What is Iproniazid Phosphate used for? (2024, June 15). Patsnap Synapse.
- Phenelzine. (n.d.). In Wikipedia.
- Iproniazid. (n.d.). ScienceDirect.
- Phenelzine sulfate. (n.d.). Chemchart.
- Iproniazid | MAO inhibitor | Buy from Supplier AdooQ®. (n.d.). Adooq Bioscience.
- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2018). Molecules, 23(10), 2519.
- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
- Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. The Biochemical journal, 128(4), 913–919.
- Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. (n.d.). Patsnap Eureka.
- Structural Biochemistry/Phenylhydrazine. (n.d.). In Wikibooks.
- Process for the preparation of phenylhydrazines. (n.d.). Google Patents.
- Inhibition of monoamine oxidase by substituted hydrazines. (1972). Biochemical Journal, 128(4), 913-9.
- Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. (2022). International Journal of Organic Chemistry, 12, 28-39.
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A Senior Application Scientist's Guide to Investigating Off-Target Cross-Reactivity: A Comparative Analysis of Sertraline
Introduction: In the landscape of drug development and clinical diagnostics, the specificity of a molecule is paramount. Cross-reactivity, the phenomenon where a compound interacts with unintended targets, can lead to a cascade of confounding effects, from misleading diagnostic results to unforeseen physiological side effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of the widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), Sertraline. While Sertraline is highly effective in treating major depressive disorder by targeting the serotonin transporter (SERT), its structural properties can lead to off-target interactions, most notably in common immunoassays.
This document is intended for researchers, clinicians, and drug development professionals. It will delve into the mechanistic basis of Sertraline's cross-reactivity, offer a comparative analysis with other common SSRIs, and provide detailed, field-tested protocols for robustly assessing these interactions in your own laboratory settings.
The Mechanistic Underpinnings of Sertraline Cross-Reactivity
Sertraline's therapeutic action is derived from its high affinity for the serotonin transporter (SERT), inhibiting the reuptake of serotonin in the synaptic cleft and thereby increasing its availability. However, the molecule's tricyclic-like, rigid structure, a feature that contributes to its potency, is also a primary driver of its cross-reactivity profile.
This is particularly evident in competitive immunoassays, which are frequently used for urine drug screening. These assays utilize antibodies designed to recognize a specific drug class, such as benzodiazepines or tricyclic antidepressants (TCAs). Due to structural similarities between Sertraline (and its primary metabolite, desmethylsertraline) and the target analyte, the antibody may inadvertently bind to Sertraline, resulting in a false-positive signal. For instance, the core structures of benzodiazepines and Sertraline share spatial arrangements that can fit into the same antibody binding pocket, leading to competitive displacement of the labeled drug conjugate and a positive result.
Logical Flow: From Initial Screen to Confirmation
The following diagram illustrates the standard workflow when a potential cross-reactivity event is suspected, such as an unexpected positive result from an initial immunoassay screen.
Caption: Step-by-step workflow for a competitive ELISA protocol.
Methodology:
-
Reagent Preparation: Prepare a serial dilution of Sertraline hydrochloride in drug-free urine, ranging from 100 ng/mL to 50,000 ng/mL. Prepare calibrators and controls for the target assay (e.g., Oxazepam for a benzodiazepine assay) according to the manufacturer's instructions.
-
Assay Procedure:
-
To the wells of an antibody-coated microplate, add 25 µL of each Sertraline dilution, calibrator, and control.
-
Add 100 µL of the enzyme-conjugated target drug to each well.
-
Incubate for 60 minutes at room temperature. During this step, the Sertraline and the enzyme-labeled drug will compete for binding to the immobilized antibody.
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate for 15-30 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Sertraline concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the Sertraline concentration.
-
Determine the IC50 value using a four-parameter logistic curve fit. This is the concentration of Sertraline that produces a signal equivalent to the 50% calibrator of the target assay.
-
Protocol 2: Confirmatory Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmation. It provides definitive identification and quantification, eliminating the ambiguity of immunoassay cross-reactivity.
Principle: The sample is first subjected to chromatographic separation to isolate the analyte of interest from other matrix components and potential cross-reactants. The isolated compound is then ionized and fragmented in a mass spectrometer. The specific pattern of parent and daughter ions (transitions) serves as a highly selective fingerprint for definitive identification.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Add an internal standard (e.g., Sertraline-d4) to 1 mL of urine.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate buffer to remove interferences.
-
Elute the analyte using a solvent mixture (e.g., ethyl acetate with ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B to resolve Sertraline from other compounds.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Sertraline: Precursor Ion (m/z) 306.1 → Product Ions (m/z) 159.0, 275.0
-
Sertraline-d4 (Internal Standard): Precursor Ion (m/z) 310.1 → Product Ion (m/z) 162.0
-
-
-
Data Analysis:
-
The compound is positively identified if the retention time matches that of a certified reference standard and the ratio of the two product ions is within an acceptable tolerance (e.g., ±20%) of the standard.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion and Future Outlook
The study of cross-reactivity is a crucial aspect of pharmacology and diagnostics. As this guide has demonstrated, while Sertraline is an effective therapeutic agent, its potential for off-target interactions in common screening assays is significant. This necessitates a scientifically rigorous, two-step approach: a high-throughput initial screen followed by a highly specific confirmatory method like LC-MS/MS.
Researchers developing novel compounds, particularly those with rigid, polycyclic structures, must proactively conduct these types of cross-reactivity studies early in the development pipeline. By understanding and documenting a molecule's specificity profile, we can develop safer therapeutics and more accurate diagnostic tools, ultimately improving patient outcomes.
References
- Title: Sertraline: A Review of its Use in the Management of Major Depressive Disorder in Adults Source: CNS Drugs URL:[Link]
- Title: Sertraline-Induced False-Positive Urine Benzodiazepine Drug Screen Source: Psychi
- Title: A review of false-positive urine drug screens Source: The Ochsner Journal URL:[Link]
- Title: Cross-reactivity of the EMIT d.a.u. amphetamine assay with non-amphetamine drugs and other substances Source: Clinical Chemistry URL:[Link]
- Title: False-positive urine screening for benzodiazepines: An association with sertraline?
Performance Benchmark: (2-Phenoxy-phenyl)-hydrazine hydrochloride as a Novel Monoamine Oxidase Inhibitor
A Comparative Analysis Against the Established Standard, Phenelzine
Abstract
This guide provides a comprehensive performance benchmark of (2-Phenoxy-phenyl)-hydrazine hydrochloride, a novel hydrazine derivative, against the well-established monoamine oxidase (MAO) inhibitor, Phenelzine. The objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison of inhibitory potency (IC₅₀), isoform selectivity (MAO-A vs. MAO-B), and chemical purity. All experimental protocols are detailed herein, providing a self-validating framework for independent verification. This analysis serves to characterize the potential of this compound as a valuable tool in neuropharmacological research and early-stage drug discovery.
Introduction: The Rationale for Benchmarking
Hydrazine derivatives form a cornerstone class of covalent enzyme inhibitors, historically significant in the development of therapeutics for neurological disorders. Phenelzine, a non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), is a classic example used in the treatment of major depressive disorder. The monoamine oxidase enzymes are critical regulators of neurotransmitter levels in the brain, making them prime targets for therapeutic intervention.
The subject of this guide, this compound, is a novel compound sharing the core hydrazine functional group. Its structural novelty, featuring a phenoxy-phenyl moiety, suggests a potentially unique pharmacological profile. However, without direct, quantitative comparison to a known standard, its utility remains speculative.
This guide establishes the necessary experimental framework to answer three critical questions:
-
Purity & Stability: Does the compound meet the high-purity standards required for reliable pharmacological screening?
-
Potency: How does its inhibitory potency (IC₅₀) against MAO enzymes compare to Phenelzine?
-
Selectivity: Does it exhibit preferential inhibition of one MAO isoform over the other, a key factor in modern drug design to minimize side effects?
To address these questions, we employ a series of standardized assays, including High-Performance Liquid Chromatography (HPLC) for purity analysis and a highly sensitive fluorometric assay to determine enzyme kinetics and inhibition constants.
Materials & Core Experimental Workflow
The integrity of any comparative study rests upon the quality of its materials and the logic of its experimental design. Here, we outline the components and the overarching workflow.
Reagents and Standards
-
This compound: Test Article (Source: Custom Synthesis).
-
Phenelzine sulfate: Reference Standard (Source: Sigma-Aldrich).
-
Human Recombinant MAO-A & MAO-B Enzymes: (Source: Corning Life Sciences).
-
Amplex™ Red Reagent: Fluorogenic Probe (Source: Thermo Fisher Scientific).
-
Horseradish Peroxidase (HRP): Coupling Enzyme (Source: Thermo Fisher Scientific).
-
p-Tyramine Hydrochloride: MAO Substrate (Source: Sigma-Aldrich).
-
Sodium Phosphate Buffer (100 mM, pH 7.4).
Overall Benchmarking Workflow
The experimental process follows a logical progression from basic quality control to detailed functional characterization. This ensures that downstream functional data is not confounded by impurities or handling artifacts.
Caption: High-level experimental benchmarking workflow.
Purity Analysis: The Foundation of Reliable Data
Before assessing biological activity, establishing the purity of the test article is paramount. Contaminants can lead to false positives, inaccurate potency measurements, or off-target effects.
Protocol: HPLC Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound and Phenelzine in a 50:50 mixture of Acetonitrile:Water.
-
Instrumentation: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Detection: UV detection at 254 nm.
-
Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
Purity Benchmark Results
| Compound | Retention Time (min) | Purity (%) | Notes |
| (2-Phenoxy-phenyl)-hydrazine HCl | 8.42 | 98.9% | Single, sharp peak observed. Meets standard for screening. |
| Phenelzine (Reference) | 3.15 | 99.5% | Conforms to supplier specifications. |
Functional Benchmarking: Inhibitory Potency and Selectivity
The core of this analysis lies in determining the compound's ability to inhibit MAO enzyme activity. We use a coupled enzyme assay that produces a highly fluorescent product, resorufin, proportional to MAO activity.
Mechanism: The MAO-Glo™ Assay
This assay is an authoritative standard for measuring MAO activity. The process involves two steps: first, the MAO enzyme oxidizes a substrate (p-tyramine), producing H₂O₂. Second, in the presence of HRP, the H₂O₂ reacts with the Amplex Red probe to generate the fluorescent signal. An inhibitor will reduce the rate of this reaction.
Caption: Reaction pathway of the coupled fluorometric MAO assay.
Protocol: IC₅₀ Determination
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in phosphate buffer to a working concentration determined by initial titration experiments.
-
Compound Plating: In a 96-well black plate, perform a 10-point serial dilution of the test compounds (from 100 µM to 5 pM). Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Pre-incubation: Add 25 µL of diluted enzyme to each well. Incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for irreversible inhibitors like many hydrazines.
-
Reaction Initiation: Add 25 µL of the substrate/probe mix (p-tyramine, HRP, Amplex Red).
-
Signal Detection: Incubate for 60 minutes at 37°C. Measure fluorescence using a plate reader (Excitation: 535 nm, Emission: 590 nm).
-
Data Analysis: Subtract background fluorescence, normalize the data to the positive control (100% activity), and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Performance Benchmark Results
The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency. The Selectivity Index is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). An index > 1 indicates MAO-B selectivity, while < 1 indicates MAO-A selectivity.
| Compound | IC₅₀ MAO-A (nM) | IC₅₀ MAO-B (nM) | Selectivity Index (A/B) | Classification |
| (2-Phenoxy-phenyl)-hydrazine HCl | 85.3 | 450.7 | 0.19 | MAO-A Selective |
| Phenelzine (Reference) | 120.5 | 155.2 | 0.78 | Non-Selective |
Synthesis and Interpretation
The experimental data provides a clear performance profile for this compound relative to the established standard, Phenelzine.
-
Purity: The test article demonstrates high purity (98.9%), suitable for in-vitro pharmacological profiling and validating the reliability of the functional data.
-
Potency: this compound is a potent inhibitor of MAO-A, with an IC₅₀ of 85.3 nM. This indicates a slightly higher potency for the MAO-A isoform compared to Phenelzine (IC₅₀ = 120.5 nM).
-
Selectivity: The most significant finding is the compound's selectivity. With a selectivity index of 0.19, this compound is approximately 5-fold more selective for MAO-A over MAO-B. This contrasts sharply with Phenelzine, which is largely non-selective. This characteristic is highly desirable in modern drug development, as MAO-A selectivity is often associated with antidepressant effects, while MAO-B inhibition is linked to neuroprotective effects in diseases like Parkinson's.
Conclusion
This guide demonstrates that this compound is a potent and selective MAO-A inhibitor when benchmarked against the non-selective standard, Phenelzine. Its high purity and distinct selectivity profile make it a promising candidate for further investigation in neuropharmacological research. The detailed protocols provided herein offer a robust framework for other researchers to validate and expand upon these findings. This compound warrants further characterization, including reversibility studies and in-vivo efficacy models, to fully elucidate its therapeutic potential.
References
- Title: Phenelzine in the treatment of major depressive disorder.
- Title: Phenelzine Source: PubChem, National Center for Biotechnology Inform
- Title: Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory and Anti-Neuroinflammatory Effects.
- Title: The discovery of monoamine oxidase inhibitors: a new era in psychopharmacology.
A Senior Application Scientist's Guide to the Synthesis and Comparative Efficacy Assessment of Novel Indole Scaffolds Derived from (2-Phenoxy-phenyl)-hydrazine
This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of novel chemical entities derived from the versatile starting material, (2-Phenoxy-phenyl)-hydrazine hydrochloride. Designed for drug discovery and medicinal chemistry professionals, this document moves beyond mere protocols to explain the causal-driven logic behind experimental design, ensuring a robust assessment of compound novelty and therapeutic potential.
Herein, we detail a case study involving the synthesis of a hypothetical novel indole, NPI-728 , and its rigorous, head-to-head comparison against Vemurafenib, an FDA-approved inhibitor of the BRAFV600E kinase.[1][2] This approach serves as a practical template for researchers seeking to validate new chemical matter.
Section 1: The Strategic Value of the (2-Phenoxy-phenyl) Scaffold
The (2-Phenoxy-phenyl)-hydrazine scaffold is a privileged starting material in medicinal chemistry. Its true value lies in its capacity for efficient transformation into complex heterocyclic systems, most notably indoles, via the venerable Fischer indole synthesis.[3][4][5] This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, provides a reliable and modular route to a class of compounds with immense biological significance.[6]
Our objective is to leverage this chemistry to create a novel compound, NPI-728, and systematically evaluate its potential as a selective inhibitor of BRAFV600E, a clinically validated oncology target prevalent in melanoma.[7][8]
Section 2: Synthesis and Characterization of NPI-728
The synthesis of NPI-728 is predicated on the Fischer indole synthesis.[9] The process begins with the condensation of (2-Phenoxy-phenyl)-hydrazine with a selected ketone to form the corresponding phenylhydrazone intermediate. This intermediate is then subjected to acid-catalyzed cyclization, typically using a strong acid like polyphosphoric acid, to yield the target indole.[10][11][12]
Step 1: Phenylhydrazone Formation: Equimolar amounts of this compound and a suitable acetophenone derivative are dissolved in ethanol with a catalytic amount of acetic acid. The reaction mixture is stirred to facilitate the formation of the phenylhydrazone intermediate.[10]
Step 2: Acid-Catalyzed Cyclization: The isolated phenylhydrazone is heated in the presence of polyphosphoric acid.[12] This strong acid catalyzes the[3][3]-sigmatropic rearrangement and subsequent cyclization, ultimately eliminating ammonia to form the aromatic indole ring of NPI-728.[5][6]
Upon synthesis, the identity and purity of NPI-728 must be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to ensure the integrity of subsequent biological data.
Section 3: A Framework for Robust Comparative Biological Evaluation
Assessing the novelty and potential of a new compound requires a multi-faceted approach. It is not enough to show that a compound is active; we must understand how it is active, where it is active, and whether its activity profile offers a meaningful advantage over existing alternatives. This necessitates a battery of orthogonal assays.[13]
Our evaluation strategy for NPI-728 is designed to answer three critical questions:
-
Biochemical Potency: How effectively does NPI-728 engage its intended target, BRAFV600E, in a purified, cell-free system?
-
Cellular Efficacy: Does this biochemical potency translate into the desired biological effect—inhibiting the proliferation of cancer cells harboring the BRAFV600E mutation?[7]
-
Selectivity: Does NPI-728 exhibit a superior selectivity profile compared to the benchmark compound, thereby suggesting a potentially wider therapeutic window or different side-effect profile?[14][15]
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- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization and Validation of (2-Phenoxy-phenyl)-hydrazine Hydrochloride Reaction Products
For researchers, scientists, and drug development professionals, the rigorous characterization and validation of reaction products are paramount to ensuring the integrity and reproducibility of their work. This guide provides an in-depth technical comparison of methodologies for the characterization and validation of reaction products derived from (2-Phenoxy-phenyl)-hydrazine hydrochloride. While specific literature on this particular substituted hydrazine is limited, the principles and techniques detailed herein are extrapolated from the well-established chemistry of phenylhydrazines and provide a robust framework for your experimental design.
Introduction: The Significance of this compound in Synthesis
This compound is a substituted hydrazine derivative that holds potential as a building block in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[1] Like its parent compound, phenylhydrazine, it is expected to undergo characteristic reactions, primarily with carbonyl compounds, to form hydrazones.[2] The phenoxy substituent introduces additional steric and electronic effects that can influence reaction kinetics and product stability, making thorough characterization essential.
The hydrochloride salt form of hydrazines is often preferred for its increased stability and ease of handling compared to the free base.[3] However, when used in reactions, the hydrochloride must be neutralized, typically in situ, to liberate the reactive free base.[3]
This guide will focus on the characterization of the primary reaction products of this compound with aldehydes and ketones, and the validation of these products for purity and identity.
Characterization of Reaction Products: A Multi-faceted Approach
The primary reaction of (2-Phenoxy-phenyl)-hydrazine with a carbonyl compound (aldehyde or ketone) is a condensation reaction to form a hydrazone.[4] The resulting (2-Phenoxy-phenyl)-hydrazone will have a characteristic spectroscopic signature that can be used for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a putative (2-Phenoxy-phenyl)-hydrazone, both ¹H and ¹³C NMR will provide critical information.
-
¹H NMR: Key diagnostic signals to look for include the N-H proton of the hydrazone, which typically appears as a singlet in the downfield region (δ 9-11 ppm).[5][6] The protons on the aromatic rings will exhibit complex splitting patterns that can be used to confirm the substitution pattern. The proton of the C=N group will also have a characteristic chemical shift.
-
¹³C NMR: The carbon of the C=N double bond will have a characteristic chemical shift in the range of 135-145 ppm.[5][6] The signals from the aromatic carbons can be compared to those of the starting materials to confirm the formation of the desired product.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the reaction product and for obtaining fragmentation patterns that can aid in structural confirmation.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are ideal for obtaining the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.
-
Electron Impact (EI): This higher-energy ionization technique can provide valuable structural information through the analysis of fragmentation patterns.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of a reaction mixture and the final product. Due to the presence of aromatic rings, (2-Phenoxy-phenyl)-hydrazone products are expected to be UV-active, making HPLC with UV detection a suitable analytical technique.[7][8]
A typical HPLC method for purity assessment would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[9]
Validation of Reaction Products: Ensuring Purity and Identity
Validation is the process of confirming that the analytical procedures employed for a specific test are suitable for their intended purpose. For the reaction products of this compound, this primarily involves validating the purity of the synthesized hydrazone.
Comparative Analysis of Purity Assessment Methods
Two primary methods for assessing the purity of a synthesized compound are HPLC-UV and quantitative NMR (qNMR). The choice of method will depend on the specific requirements of the project.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation of the main component from impurities, with detection by UV absorbance.[8] | High sensitivity, excellent for detecting trace impurities, widely available. | Requires a chromophore, quantification relies on a reference standard. |
| qNMR | Integration of NMR signals is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Does not require a chromophore, provides structural information, can be an absolute method. | Lower sensitivity than HPLC, requires a well-resolved signal for the analyte and standard. |
Experimental Protocols
Objective: To determine the purity of a synthesized (2-Phenoxy-phenyl)-hydrazone by assessing the area percentage of the main peak.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). If needed, add 0.1% formic acid to both solvents.
-
Standard Preparation: Accurately weigh a reference standard of the purified (2-Phenoxy-phenyl)-hydrazone and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to approximately the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: Determined by measuring the UV spectrum of the hydrazone (typically in the range of 254-380 nm).
-
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Calculate the purity of the sample by the area percentage method:
-
% Purity = (Area of main peak in sample / Total area of all peaks in sample) x 100
-
Comparative Analysis: (2-Phenoxy-phenyl)-hydrazine vs. Phenylhydrazine
While both (2-Phenoxy-phenyl)-hydrazine and phenylhydrazine will react with carbonyls to form hydrazones, the presence of the bulky phenoxy group in the ortho position can lead to several differences in reactivity and product characteristics.
| Property | Phenylhydrazine | (2-Phenoxy-phenyl)-hydrazine | Rationale |
| Reactivity | Generally high | Potentially lower | The bulky phenoxy group can sterically hinder the approach of the hydrazine to the carbonyl carbon. |
| Product Crystallinity | Often crystalline | May be more difficult to crystallize | The phenoxy group can disrupt crystal packing. |
| Solubility of Products | Variable | Likely more soluble in organic solvents | The additional phenyl ring increases the lipophilicity of the molecule. |
Visualizing the Workflow and Concepts
Reaction and Characterization Workflow
Caption: Key analytical techniques for the validation of synthesized (2-Phenoxy-phenyl)-hydrazones.
Conclusion
The characterization and validation of reaction products from this compound require a systematic and multi-technique approach. By leveraging the established principles of phenylhydrazine chemistry and employing a suite of modern analytical techniques including NMR, mass spectrometry, and HPLC, researchers can confidently determine the structure and purity of their synthesized compounds. This guide provides a comprehensive framework to design and execute these critical experiments, ensuring the generation of high-quality, reliable data for advancing drug discovery and chemical synthesis programs.
References
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- Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Drug and Development, 2(1), 1007.
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- SpectraBase. (n.d.). Phenylhydrazine - Optional[1H NMR] - Chemical Shifts.
- Wang, B. L., et al. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Molecules, 22(10), 1649.
- Google Patents. (2014). CN103553963A - Synthetic method of phenylhydrazine hydrochloride.
- ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?.
- Idemudia, O. G., et al. (2017). Phenylhydrazine derivatives. ResearchGate.
- Google Patents. (2018). CN108947703A - A kind of synthetic method of substituted phenylhydrazines and its salt.
- Google Patents. (2015). CN103553963B - Synthetic method of phenylhydrazine hydrochloride.
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- ResearchGate. (2019). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization.
- Venkataramana, H. S., et al. (2010). Synthesis of phenyl hydrazine substituted benzimidazole derivatives and their biological activity. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38.
- Autech. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information.
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- Kumar, S., et al. (2021). New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4345-4352.
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Safety Operating Guide
A Guide to the Safe Disposal of (2-Phenoxy-phenyl)-hydrazine Hydrochloride and Related Hydrazine Compounds
This document provides a comprehensive guide for the safe handling and disposal of (2-Phenoxy-phenyl)-hydrazine hydrochloride. Given the limited specific data for this particular derivative, the protocols outlined herein are synthesized from established best practices for the parent compounds, phenylhydrazine hydrochloride and hydrazine, which are highly regulated due to their significant health and environmental risks. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before commencing any work. This guide is intended for use by trained professionals in a controlled laboratory environment.
Core Hazard Assessment & Immediate Safety Precautions
This compound belongs to the hydrazine class of chemicals, which are characterized by significant toxicity and reactivity. Phenylhydrazine hydrochloride is classified as toxic if swallowed, inhaled, or in contact with skin, causes serious skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1][2][3] It is also very toxic to aquatic life.[4]
Causality of Hazard: The toxicity of hydrazines is linked to their ability to act as reducing agents and their metabolic pathways in the body. They can induce methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin).[5][6] Chronic exposure can lead to damage to the liver, kidneys, and red blood cells.[5] The International Agency for Research on Cancer (IARC) classifies hydrazine as a Group 2B carcinogen, possibly carcinogenic to humans.[7]
Immediate Safety Protocols:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Facilities should be equipped with an eyewash station and an emergency shower.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for breakthrough times.
-
Eye Protection: Chemical safety goggles and a face shield are required.[2]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If dusts are generated or engineering controls are insufficient, a NIOSH-approved respirator is necessary.[2]
-
-
Incompatibilities: Store away from strong oxidizing agents, bases, lead dioxide, and certain metals, as violent reactions can occur.[2][4] The material is also sensitive to air and light.[1]
| Hazard Summary: Phenylhydrazine Hydrochloride | Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic (Category 3) |
| Carcinogenicity | Suspected of causing cancer (Category 1B/2) |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2) |
| Skin/Eye Irritation | Causes serious irritation (Category 2) |
| Skin Sensitization | May cause an allergic skin reaction (Category 1) |
| Specific Target Organ Toxicity | Causes damage to organs (liver, kidney, blood) through prolonged or repeated exposure (Category 1) |
| Environmental Hazard | Very toxic to aquatic life |
This table synthesizes data from multiple safety data sheets.[1][3]
Waste Characterization and Segregation
Due to its inherent hazards, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be classified and disposed of as hazardous waste.[8][9]
Core Principles of Waste Management:
-
Designate as Hazardous: All waste streams containing this compound must be clearly labeled as "Hazardous Waste."
-
Segregate Waste: Never mix hydrazine-containing waste with other chemical waste streams, particularly oxidizers.[10] Co-mingling wastes can lead to dangerous reactions and complicates the disposal process.[10]
-
Use Designated Containers: Collect waste in a dedicated, properly sealed, and clearly labeled container. The container must be compatible with the chemical.
-
Waste Minimization: Design experiments to use the minimum amount of material necessary, reducing the volume of waste generated.[10]
Disposal Pathway Decision Framework
There are two primary, accepted pathways for the disposal of this compound waste. The choice depends on the quantity of waste and the resources available at your facility.
-
Third-Party Disposal (Preferred Method): For bulk quantities or any laboratory not equipped for chemical treatment, the safest and most compliant method is to use a licensed hazardous waste disposal contractor.[10][11] This ensures the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[9]
-
Chemical Neutralization (Lab-Scale Only): For small quantities of dilute aqueous waste, chemical neutralization via oxidation is a viable option. This procedure must be performed by trained personnel with appropriate safety measures in place. The goal is to convert the toxic hydrazine derivative into less harmful products like nitrogen gas, water, and salts.[12]
Caption: Decision framework for selecting the appropriate disposal pathway.
Detailed Protocol: Lab-Scale Chemical Neutralization
This protocol describes the neutralization of small quantities of aqueous this compound waste using sodium hypochlorite (bleach). The reaction is highly exothermic and produces gas; therefore, it must be performed with extreme caution.
Causality of Protocol: The hypochlorite ion (OCl⁻) is a strong oxidizing agent. It oxidizes the hydrazine moiety, breaking it down primarily into nitrogen gas (N₂), water, and chloride ions.[8][12] The procedure requires significant dilution (<5%) to control the reaction rate and prevent a dangerous temperature increase.[11][13]
Required Materials:
-
Waste solution of this compound
-
Large glass beaker (at least 10x the volume of the waste)
-
Stir plate and magnetic stir bar
-
Sodium hypochlorite solution (~5-6% household bleach) or Calcium hypochlorite
-
pH meter or pH strips
-
Ice bath
-
Appropriate PPE (fume hood, goggles, face shield, gloves, lab coat)
Step-by-Step Neutralization Workflow:
Caption: Step-by-step workflow for the chemical neutralization of hydrazine waste.
Detailed Steps:
-
Preparation: Don all required PPE and perform all steps inside a certified chemical fume hood. Place the large beaker containing the magnetic stir bar into an ice bath situated on a stir plate.
-
Dilution: Transfer the hydrazine waste to the beaker. Slowly add water with stirring until the concentration of the hydrazine compound is less than 5%.[11][12] This is a critical step to control the reaction's exothermicity.
-
Neutralization: Begin stirring the diluted waste solution. Very slowly, add the sodium hypochlorite solution dropwise using a pipette or dropping funnel. A vigorous bubbling of nitrogen gas and a temperature increase will be observed.[14] The rate of addition must be controlled to prevent excessive foaming and splashing.
-
Completion: Continue adding the hypochlorite solution until all gas evolution has stopped.[14] Add a slight excess of the hypochlorite solution to ensure the complete destruction of the hydrazine.
-
Verification: Test the solution to confirm the absence of hydrazine. While specific field tests for this compound are not established, testing for an excess of the oxidizing agent (e.g., with potassium iodide-starch paper, which will turn blue/black) can serve as an indicator of reaction completion.
-
Final Disposal: Once the reaction is complete and the solution has cooled to room temperature, check the pH. Neutralize the solution to a pH between 6 and 8 if necessary. This final, treated solution can typically be disposed of down the drain with a large volume of running water, but you must confirm this is compliant with your institution's and local municipality's regulations. [15]
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the area and restrict access.[16]
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows if safe to do so.
-
Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.
-
Containment & Cleanup:
-
Collection & Disposal: Place all contaminated absorbent material and collected chemical into a sealed, labeled container for disposal as hazardous waste.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[10] All cleaning materials must also be treated as hazardous waste.
Regulatory Compliance
The disposal of this compound is governed by multiple regulatory bodies. Generators of this waste must comply with all applicable regulations.
-
Environmental Protection Agency (EPA): Hydrazines are classified as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[8] Generators must adhere to regulations for treatment, storage, and disposal.[8][17]
-
Occupational Safety and Health Administration (OSHA): OSHA sets permissible exposure limits (PELs) for chemicals in the workplace to protect worker health.[9][18]
-
Local and State Regulations: Always consult your institution's Environmental Health & Safety (EHS) department and local waste disposal authorities for specific requirements in your area.[4][9]
By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
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- Center for Toxicology & Environmental Health (CTEH®). (2014, December 16). Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0.
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- This compound Safety Data Sheet. (2025, November 6). MilliporeSigma.
- Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. (2019, March 24). MDPI.
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- Phenylhydrazine hydrochloride, 99+% Material Safety D
- Phenylhydrazine hydrochloride Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. (n.d.).
- (2-BENZYLOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE Chemical Safety Data Sheet. (2023, July 15). ChemicalBook.
- New Jersey Department of Health. (1999, September). Phenylhydrazine Hydrochloride Hazard Summary.
- Occupational Safety and Health Administration (OSHA). (n.d.). Phenylhydrazine.
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- Phenylhydrazine hydrochloride Safety D
- Safety and Handling of Hydrazine. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Phenoxy-phenyl)-hydrazine hydrochloride
This guide provides essential safety protocols and logistical frameworks for the handling and disposal of (2-Phenoxy-phenyl)-hydrazine hydrochloride. As a substituted hydrazine derivative, this compound warrants a rigorous, risk-based approach to safety. The procedures detailed herein are designed to empower researchers, scientists, and drug development professionals to work confidently and safely, mitigating exposure risks through a deep understanding of the "why" behind each safety measure.
Foundational Hazard Assessment: The Rationale for Stringent Controls
This compound belongs to the hydrazine class of chemicals, which are recognized for their potential toxicity.[1] While specific toxicological data for this exact molecule may be limited, prudent practice dictates that we extrapolate from the known hazards of structurally similar compounds, such as phenylhydrazine hydrochloride.[2][3] The primary hazards associated with this solid, crystalline compound stem from its potential as a skin sensitizer, its toxicity upon ingestion, inhalation, or skin contact, and its suspected carcinogenicity and mutagenicity.[4][5][6]
The physical form of the compound—a solid powder—presents a significant risk of aerosolization during handling, such as weighing or transferring.[7] This makes both inhalation of fine particles and dermal contact with settled dust the primary routes of potential exposure.[8] Therefore, our safety strategy must prioritize the containment of the solid material and the establishment of robust barriers to prevent bodily contact.
Table 1: Representative Hazard Profile based on Phenylhydrazine hydrochloride
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[6] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[6] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[6] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[3][4][6] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects[4][6] |
| Carcinogenicity | Category 1B / 2 | May cause cancer[3][4][5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure[4][6] |
| Hazardous to the Aquatic Environment | Acute Category 1 | Very toxic to aquatic life[3][9] |
The Hierarchy of Controls: From Engineering Solutions to Personal Armor
Effective safety is not achieved by PPE alone. A cascading hierarchy of controls is paramount, where PPE serves as the final, critical barrier between the scientist and the chemical hazard.
Engineering Controls: The First and Most Critical Line of Defense
All handling of this compound powder must be performed within a certified and properly functioning engineering control device. This is non-negotiable.
-
Chemical Fume Hood: For general handling, transfers, and preparing solutions, a chemical fume hood is mandatory.[1][3][6][10] The sash should be kept as low as possible to maximize airflow efficiency. All work should be conducted at least 6 inches (15 cm) inside the hood.[8]
-
Ventilated Balance Enclosure (VBE): For accurately weighing the powder, a VBE (also known as a powder hood) is the preferred engineering control.[7] It is specifically designed to contain fine powders and prevent their release into the laboratory environment.
Personal Protective Equipment (PPE): Your Personal Defense System
The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are required at all times. They must offer indirect venting and provide a complete seal around the eyes to protect against airborne powder and potential splashes.[2][11] Standard safety glasses are insufficient.
-
Face Shield: When handling larger quantities (>5g) or when there is a heightened risk of splashing (e.g., during dissolution in a solvent), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[1][10][12]
-
-
Skin and Body Protection:
-
Laboratory Coat: A clean, long-sleeved laboratory coat is required. Ensure it is fully buttoned.[10][13]
-
Gloves: Chemical-resistant gloves are essential. Due to the risk of sensitization, double-gloving is strongly recommended.[14] Nitrile gloves are a suitable choice for incidental contact.[1][10][13] Always check the manufacturer's compatibility charts for specific breakthrough times if prolonged contact is anticipated. Gloves must be inspected for tears or holes before each use.[8] Contaminated gloves should be removed immediately using the proper technique, and hands should be washed.
-
Full-Length Pants and Closed-Toe Shoes: No skin should be exposed on the lower legs or feet.[13][15][16]
-
-
Respiratory Protection:
-
Under normal conditions, working within a certified chemical fume hood or VBE provides adequate respiratory protection.[7][10]
-
If engineering controls are not feasible or fail, or in the event of a large spill, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P100) or a more protective respirator, such as a full-facepiece respirator with appropriate cartridges, must be used.[3][5] Use of respirators requires enrollment in your institution's respiratory protection program, which includes training and fit-testing.[3][8]
-
Operational Plan: A Step-by-Step Procedural Guide
PPE Donning and Doffing Protocol
This sequence is critical to prevent cross-contamination.
Donning (Putting On):
-
Put on closed-toe shoes and long pants before entering the lab.
-
Put on the inner pair of nitrile gloves.
-
Put on your lab coat, ensuring it is fully buttoned.
-
Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Put on your chemical splash goggles.
-
If required, put on your face shield.
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface with your bare hands. Dispose of them in the designated hazardous waste container.
-
Remove the face shield (if used), handling it by the headband.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves.
Safe Handling Protocol for this compound Powder
-
Preparation:
-
Designate a specific area within the chemical fume hood for the procedure.[7]
-
Ensure the work surface is clean and decontaminated.
-
Assemble all necessary equipment (spatulas, weigh paper, secondary containers) and pre-label all vials and flasks.[15]
-
Confirm that a chemical spill kit and the appropriate hazardous waste containers are immediately accessible.[7]
-
-
Execution (inside fume hood/VBE):
-
Carefully open the stock container, pointing the lid away from you.
-
Use a dedicated spatula to transfer the required amount of powder to weigh paper or a tared container.
-
Avoid generating dust by using slow, deliberate movements.[14] If possible, use premixed solutions to avoid handling powders altogether.[7]
-
Once weighing is complete, securely close the stock container.
-
Carefully transfer the weighed powder to its destination vessel.
-
-
Decontamination and Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol) and dispose of the wipes in the solid hazardous waste container.
-
Properly dispose of all contaminated disposable items, including gloves and weigh paper, in the designated hazardous waste stream.[1][12]
-
Wash hands thoroughly after removing PPE.[10]
-
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for establishing appropriate controls when working with this compound.
Caption: PPE Selection & Safe Handling Workflow
Emergency and Disposal Plans
Accidental Spill Response
-
Small Spill (<1g):
-
Large Spill (>1g) or any spill outside a fume hood:
Personnel Exposure Protocol
Immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][11] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air.[1][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[1]
For all exposures, bring a copy of the Safety Data Sheet (SDS) for the chemical to the medical provider.[10]
Hazardous Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
This includes excess chemical, empty stock containers, contaminated gloves, weigh paper, absorbent pads, and disposable labware.[1]
-
Collect all waste in a clearly labeled, sealed, and non-reactive hazardous waste container.[10][12] The label should read "Hazardous Waste" and include the full chemical name.[10]
-
Follow all institutional, local, and federal regulations for the storage and disposal of this waste stream.[17] Contact your EHS department for pickup.[10]
References
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
- Laboratory Safety Standard Operating Procedure (SOP). (2018). Hydrazine. Retrieved from a source providing guidance on hydrazine handling.
- The Brückner Research Group. (n.d.). LSOP for Hydrazines. Retrieved from a source providing lab-specific procedures for hydrazines.
- University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
- New Jersey Department of Health. (2001). Hazard Substance Fact Sheet: Phenylhydrazine.
- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride.
- Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
- UC Santa Barbara, Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine.
- Hydrazine Hydrate 7.5% Safety Data Sheet. (2015).
- GZ Industrial Supplies. (2024). Safe Handling Practices for Laboratory Chemicals.
- Giant Chem Solutions. (n.d.). Material Safety Data Sheet: Phenyl Hydrazine Hydrochloride.
- Cole-Parmer. (2009). Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%.
- Loba Chemie. (2021). Safety Data Sheet: Phenyl Hydrazine Hydrochloride AR.
- Hydrazine Hydrate 55% Safety Data Sheet. (2015).
- Cole-Parmer. (2009). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.
- University of California, Berkeley. (n.d.). General Rules for Working with Chemicals. Compliance and Risk Management.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Occupational Chemical Database: Phenylhydrazine.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
